molecular formula C11H14FN B066639 1-(4-Fluorophenyl)cyclopentanamine CAS No. 160001-92-3

1-(4-Fluorophenyl)cyclopentanamine

Cat. No.: B066639
CAS No.: 160001-92-3
M. Wt: 179.23 g/mol
InChI Key: DBSPGNRTDZEXGR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopentanamine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule, featuring a cyclopentane ring bridged to an amine and a 4-fluorophenyl group, serves as a key structural motif and precursor in the investigation of novel psychoactive substances. Its primary research value lies in its potential activity as a modulator of monoaminergic neurotransmitter systems, particularly as a scaffold for developing ligands for serotonin (5-HT) and dopamine receptors. Researchers utilize this compound to study structure-activity relationships (SAR) to understand how the cyclopentylamine core and fluorinated aromatic system influence binding affinity and functional activity at central nervous system targets. This research is crucial for probing the neurochemical underpinnings of various psychiatric disorders, including depression, anxiety, and substance abuse, and for the rational design of new therapeutic agents. The compound is provided as a high-purity material, typically characterized as a hydrochloride salt to ensure stability, and is intended for in vitro biochemical assays and preclinical studies. Strictly for research purposes in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPGNRTDZEXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160001-92-3
Record name 1-(4-fluorophenyl)cyclopentan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopentanamine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Fluorophenyl)cyclopentanamine, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the robust and versatile Grignard reaction. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process safety and product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of Aryl Cyclopentanamines

Substituted cyclopentanamine scaffolds are prevalent in a wide array of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this compound a sought-after intermediate. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a highly efficient and scalable method for the construction of this tertiary amine. This guide will explore a strategic approach involving the addition of a 4-fluorophenyl Grignard reagent to a protected cyclopentanone imine equivalent.

Mechanistic Rationale: A Tale of Nucleophilic Addition

The synthesis hinges on the nucleophilic character of the Grignard reagent and the electrophilicity of the imine carbon. The proposed synthetic strategy involves two key stages: the formation of an N-silylated imine from cyclopentanone and the subsequent Grignard addition.

2.1. Formation of the N-(Trimethylsilyl)cyclopentanimine

To circumvent the acidic proton of a primary imine, which would quench the Grignard reagent, a protecting group strategy is employed.[1][2] N-silylated imines are ideal for this purpose as they are readily prepared and the silyl group can be easily removed during the workup.[1][2] The formation of N-(trimethylsilyl)cyclopentanimine proceeds via the reaction of cyclopentanone with a silylating agent, such as lithium bis(trimethylsilyl)amide (LiHMDS), which acts as both a base and a source of the trimethylsilyl group.

2.2. The Grignard Reaction: Carbon-Carbon Bond Formation

The core of the synthesis is the nucleophilic attack of the 4-fluorophenylmagnesium bromide on the electrophilic carbon of the N-(trimethylsilyl)cyclopentanimine. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[3] This nucleophile readily adds to the C=N double bond of the imine, forming a magnesium salt of the corresponding silylated amine.[4]

2.3. Hydrolytic Workup: Unveiling the Primary Amine

The final step is the hydrolysis of the intermediate magnesium salt and the cleavage of the N-Si bond to yield the desired primary amine. This is typically achieved by treatment with a mild aqueous acid.[1][2]

Below is a Graphviz diagram illustrating the overall reaction pathway:

Grignard_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis Cyclopentanone Cyclopentanone SilylImine N-(Trimethylsilyl)cyclopentanimine Cyclopentanone->SilylImine LiHMDS LiHMDS LiHMDS->SilylImine SilylAmineSalt Intermediate Magnesium Salt SilylImine->SilylAmineSalt Grignard 4-Fluorophenylmagnesium Bromide Grignard->SilylAmineSalt FinalProduct This compound SilylAmineSalt->FinalProduct Workup Aqueous Acid Workup->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. Each step is designed to be self-validating through in-process controls and observable phenomena.

3.1. Reagents and Materials

ReagentMolar Mass ( g/mol )Density (g/mL)PuritySupplier
4-Bromofluorobenzene175.001.593>99%Sigma-Aldrich
Magnesium turnings24.31->99.5%Sigma-Aldrich
Anhydrous Diethyl Ether74.120.713>99.7%Sigma-Aldrich
Cyclopentanone84.120.948>99%Sigma-Aldrich
Lithium bis(trimethylsilyl)amide (1M in THF)167.33--Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.110.889>99.9%Sigma-Aldrich
Hydrochloric Acid (concentrated)36.461.1837%Sigma-Aldrich
Sodium Bicarbonate84.01->99.5%Sigma-Aldrich
Anhydrous Sodium Sulfate142.04->99%Sigma-Aldrich

3.2. Step-by-Step Procedure

Part A: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed. Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Part B: Synthesis of this compound

  • Imine Formation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Silylation: Slowly add a solution of LiHMDS in THF (1.1 equivalents) to the cyclopentanone solution. Stir the mixture at -78 °C for 1 hour to form the N-(trimethylsilyl)cyclopentanimine in situ.

  • Grignard Addition: Slowly add the prepared 4-fluorophenylmagnesium bromide solution (1.2 equivalents) to the cold imine solution via a cannula. Maintain the temperature at -78 °C during the addition.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 2 M hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate and the silyl group.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Basification and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, make the aqueous layer basic (pH > 10) with a concentrated sodium hydroxide solution and extract with diethyl ether (3 x 50 mL) to isolate the free amine.

  • Drying and Concentration: Combine all organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by several key factors:

  • Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture. Flame-drying of glassware and the use of anhydrous solvents are paramount. The initiation of the Grignard formation itself is a visual confirmation of suitable conditions.

  • In Situ Imine Formation: Generating the N-silylated imine in situ minimizes potential side reactions and decomposition that could occur during isolation and purification.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the Grignard reagent is crucial to prevent side reactions and ensure high selectivity.

  • Controlled Workup: The careful quenching and pH adjustments during the workup are essential for the efficient hydrolysis of the intermediate and the isolation of the final product in its free base form.

Characterization and Data Presentation

The final product, this compound, should be characterized using standard analytical techniques.

5.1. Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~7.0-7.4 ppm), cyclopentyl protons (multiplets, ~1.5-2.0 ppm), and a broad singlet for the amine protons (-NH₂) which is D₂O exchangeable.
¹³C NMR Aromatic carbons (signals in the range of ~115-165 ppm, with characteristic C-F coupling), the quaternary carbon attached to the nitrogen and phenyl group (~60-70 ppm), and cyclopentyl carbons (~20-40 ppm).
IR Spectroscopy N-H stretching vibrations (two bands in the region of 3300-3400 cm⁻¹ for a primary amine), C-H stretching (aromatic and aliphatic), and a strong C-F stretching band (~1220 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄FN).

5.2. Visualization of the Experimental Workflow

Experimental_Workflow cluster_Grignard Grignard Reagent Preparation cluster_Reaction Main Reaction cluster_Workup Workup and Purification G1 Flame-dry apparatus G2 Add Mg turnings and I₂ G1->G2 G3 Add 4-bromofluorobenzene in ether G2->G3 G4 Reflux to completion G3->G4 R3 Add Grignard reagent G4->R3 R1 Prepare cyclopentanone in THF at -78°C R2 Add LiHMDS R1->R2 R2->R3 R4 Warm to RT and stir R3->R4 W1 Quench with acidic ice R4->W1 W2 Separate layers and extract W1->W2 W3 Basify aqueous layer and extract W2->W3 W4 Dry and concentrate W3->W4 W5 Purify (distillation/chromatography) W4->W5

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and can ignite upon contact with air or moisture. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable solvents.

  • LiHMDS: This is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Workup: The quenching of the Grignard reaction is exothermic. Slow and controlled addition to the acidic ice mixture is essential.

Conclusion

The Grignard reaction provides a powerful and adaptable platform for the synthesis of this compound. By employing an N-silylated imine strategy, the challenges associated with the acidic protons of a primary imine are effectively overcome. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely execute this valuable transformation in their drug discovery and development endeavors.

References

  • NIST. (n.d.). 1-(4-fluorophenyl)pentan-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Schafer, L. L., et al. (2020). N-Silylamines in catalysis: synthesis and reactivity. Chemical Society Reviews, 49(5), 1434-1453. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Schafer, L. L., et al. (2020). N-Silylamines in catalysis: synthesis and reactivity. Request PDF. Retrieved from [Link]

  • Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222-4223. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. Retrieved from [Link]

  • Ohno, M., et al. (1997). Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. The Journal of Organic Chemistry, 62(8), 2448-2453. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

  • Awad, W. I., Omran, S. M. A. R., & Nagieb, F. (1963). The reaction of Grignard reagents with N-substituted maleimides. Journal of the Chemical Society (Resumed), 3747-3750. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 267. Retrieved from [Link]

  • University of Baghdad. (2023). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the essential spectroscopic methods used to confirm the identity, structure, and purity of 1-(4-Fluorophenyl)cyclopentanamine. As a key intermediate in the synthesis of various biologically active molecules, rigorous characterization of this compound is paramount for ensuring the validity and reproducibility of research and development outcomes. This document moves beyond rote procedural descriptions to explain the causal relationships behind the data, offering a framework for robust analytical validation.

Molecular and Structural Overview

This compound is an organic compound featuring a cyclopentylamine moiety attached to a 4-fluorophenyl ring. Its structure contains several key features that give rise to distinct spectroscopic signatures: a monosubstituted aromatic ring, a saturated aliphatic ring, a primary amine, and a highly electronegative fluorine atom. The presence of the C-F bond is particularly significant as it is one of the strongest single bonds in organic chemistry and imparts unique polarity and spectroscopic properties to the molecule.[1]

The molecular formula is C₁₁H₁₄FN, and its structure dictates the analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for unambiguous confirmation.

Caption: Chemical structure of this compound.

The Integrated Analytical Workflow

No single technique provides a complete structural picture. Instead, a synergistic approach is employed where each method yields complementary information. Mass spectrometry provides the molecular weight and elemental composition, NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, and infrared spectroscopy identifies the functional groups present.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI/ESI, HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data Conclusion Unambiguous Structural Confirmation & Purity NMR_Data->Conclusion MS_Data->Conclusion FTIR_Data->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

  • Aromatic Region (~7.0-7.5 ppm): The fluorophenyl group will exhibit two distinct signals due to the symmetry of the para-substitution. The protons ortho to the fluorine (adjacent to the cyclopentyl group) and the protons meta to the fluorine will appear as two multiplets, often resembling a pair of doublets or triplets. The coupling between protons and the adjacent fluorine atom (³JHF) will further split these signals.

  • Aliphatic Region (~1.5-2.5 ppm): The eight protons of the cyclopentyl ring will appear as a series of complex, overlapping multiplets. The lack of symmetry in the substituted ring leads to distinct chemical environments for each proton.

  • Amine Protons (~1.5-3.0 ppm, variable): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and the signal may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and is critically important for observing the influence of the fluorine atom.

  • Aromatic Region (~115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[2] The other aromatic carbons will also exhibit smaller couplings (²JCF, ³JCF) to the fluorine atom.[2][3]

  • Aliphatic Region (~20-70 ppm): The cyclopentyl ring should show three distinct signals: one for the quaternary carbon attached to the phenyl ring and the amine, and two or three signals for the CH₂ groups, depending on the magnetic equivalence.

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (δ, ppm)Key Splitting Patterns / Couplings
¹H 7.0 - 7.5Aromatic protons show coupling to each other and to ¹⁹F (³JHF)
1.5 - 2.5Complex multiplets for cyclopentyl protons
1.5 - 3.0 (broad)-NH₂ protons, exchangeable with D₂O
¹³C ~160 (d)C-F, large ¹JCF coupling (~245 Hz)
115 - 140Other aromatic carbons, smaller JCF couplings
~60-70Quaternary C of cyclopentyl ring
~20-40CH₂ carbons of cyclopentyl ring
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Due to the presence of a single nitrogen atom, the compound will follow the Nitrogen Rule , exhibiting a molecular ion with an odd mass-to-charge ratio (m/z).[4][5]

  • Molecular Ion (M⁺): The expected monoisotopic mass is 195.1114 u. A high-resolution mass spectrometry (HRMS) experiment should confirm this value, providing strong evidence for the elemental formula C₁₁H₁₄FN.

  • Key Fragmentation: The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7]

    • Loss of H• ([M-1]⁺): A peak at m/z 194 is common for amines.[8]

    • α-Cleavage of the Ring: Cleavage of the C-C bond within the cyclopentyl ring adjacent to the amine can lead to the formation of a stable iminium cation. For example, loss of a C₄H₈ radical (56 u) would result in a fragment at m/z 139.

    • Loss of Cyclopentyl Group: Cleavage of the bond between the phenyl ring and the cyclopentyl group could lead to a fragment corresponding to the fluorophenyl group.

Predicted Mass Spectrometry Data
m/z (Predicted)IdentityRationale
195[M]⁺Molecular Ion
194[M-H]⁺Loss of a hydrogen radical
139[M-C₄H₈]⁺α-cleavage and loss of butene from the cyclopentyl ring
95[C₆H₄F]⁺Fluorophenyl cation
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Use either Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. ESI is a softer ionization technique and is more likely to show a strong molecular ion peak.

  • Instrumentation: Introduce the sample into a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • HRMS (for confirmation): If available, perform a high-resolution analysis to obtain the exact mass to four decimal places, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands characteristic of C-H bonds on the phenyl ring.

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong, sharp bands corresponding to the C-H bonds of the cyclopentyl ring.

  • C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Medium to strong absorptions from the phenyl ring stretching vibrations.

  • C-F Stretch (1000-1360 cm⁻¹): A very strong and characteristic absorption band will be present in this region, confirming the presence of the carbon-fluorine bond.[1] The exact position can be sensitive to the molecular environment.[9]

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic (Cyclopentyl)
~1600, ~1500C=C StretchAromatic Ring
1000 - 1360C-F StretchAryl-Fluoride
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt (NaCl or KBr) plates or as a dilute solution in a solvent like chloroform in an appropriate cell.

  • Background Spectrum: Record a background spectrum of the empty spectrometer (or the salt plates/solvent cell). This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the absorption spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily identifying the presence of chromophores. The main chromophore in this compound is the fluorophenyl ring.

  • Expected Absorption: Aromatic systems typically show two main absorption bands:

    • A strong band around 200-220 nm (the E-band) due to π → π* transitions.

    • A weaker, more structured band around 250-280 nm (the B-band), which is characteristic of the benzene ring. For fluorobenzene, an absorption maximum is expected around 265-275 nm.[10][11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is around 0.01 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder. Scan a range from approximately 200 nm to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The comprehensive characterization of this compound is achieved through the strategic integration of NMR, MS, FTIR, and UV-Vis spectroscopy. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity, with C-F couplings providing definitive evidence of fluorination. High-resolution mass spectrometry validates the elemental composition, and fragmentation patterns support the proposed structure. FTIR confirms the presence of key functional groups—amine, aromatic ring, and the C-F bond. Finally, UV-Vis spectroscopy verifies the presence of the aromatic chromophore. Together, these techniques provide a self-validating system, ensuring the structural integrity and identity of the compound for its application in research and drug development.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

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  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved from [Link]

  • Hamilton College. (2012). Fluorobenzene. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(4-fluorophenyl)cyclopropanamine. Retrieved from [Link]

  • ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1988). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of 4-fluorophenyl trifluoromethyl ether. Canadian Journal of Chemistry, 66(7), 1713-1719. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Retrieved from [Link]

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  • Bass, A. M., & Sponer, H. (1950). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Journal of the Optical Society of America, 40(6), 389-395. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional groups and mode of vibration from FTIR spectra of the evaluated oils. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(4-fluorophenyl)cyclopentyl]methanamine (C12H16FN). Retrieved from [Link]

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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Fluorophenyl)cyclopentanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of synthesized compounds. This guide provides an in-depth technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra for the novel compound 1-(4-Fluorophenyl)cyclopentanamine. As experimental data for this specific molecule is not widely published, this document synthesizes data from analogous structures and established spectroscopic principles to provide a robust, predicted spectral profile. We will delve into the rationale behind chemical shift assignments, coupling constants, and multiplicity patterns, with a special focus on the influence of the fluorophenyl and cyclopentanamine moieties. Furthermore, this guide outlines a comprehensive, field-proven protocol for the acquisition and processing of NMR data, ensuring scientific integrity and reproducibility for researchers in the pharmaceutical sciences.

Introduction: The Role of NMR in Structural Verification

In the rigorous pipeline of drug development, the absolute confirmation of a molecule's structure is a critical checkpoint. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The resulting spectrum is a unique fingerprint of the molecule, revealing the connectivity of atoms, their chemical environment, and stereochemical relationships. For a molecule like this compound, which contains distinct aromatic, aliphatic, and heteroatomic features, NMR is the definitive technique for verifying its identity and purity. The presence of fluorine (¹⁹F) adds another layer of diagnostic information through its characteristic coupling to nearby proton and carbon nuclei, a feature we will explore in detail.[1][2]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the fluorophenyl ring, the aliphatic protons of the cyclopentyl ring, and the amine protons. The chemical shifts are influenced by the electronegativity of the attached fluorine and nitrogen atoms, as well as magnetic anisotropy effects from the aromatic ring.[3][4]

The 4-fluorophenyl group will give rise to a characteristic pattern. Due to the symmetry of the para-substituted ring, we expect two sets of chemically equivalent protons: H2'/H6' and H3'/H5'.

  • H3'/H5' Protons: These protons are adjacent to the electronegative fluorine atom. They will appear as a multiplet, often approximating a triplet or a doublet of doublets, around δ 7.0–7.1 ppm . The splitting is caused by coupling to the adjacent H2'/H6' protons (³JHH, typically 7-9 Hz) and a through-bond coupling to the ¹⁹F nucleus (³JHF, typically 8-10 Hz).[5][6]

  • H2'/H6' Protons: These protons are ortho to the cyclopentyl substituent and will be slightly deshielded, appearing around δ 7.3–7.4 ppm . Their multiplicity will be a doublet of doublets, arising from coupling to the adjacent H3'/H5' protons (³JHH) and a longer-range coupling to the ¹⁹F nucleus (⁴JHF, typically 2-4 Hz).[6][7]

The appearance of these signals as two "triplets" is a common simplification when the ortho-proton and fluorine coupling constants are similar in magnitude.

The cyclopentyl ring protons are diastereotopic and will present as complex, overlapping multiplets. Based on data from similar structures like cyclopentylamine[8], we can predict their approximate chemical shift regions.

  • H2/H5 Protons: The four protons on the carbons adjacent to the substituted C1 will be the most deshielded of the aliphatic signals due to their proximity to the quaternary carbon, the aromatic ring, and the amine group. They are expected to appear as a multiplet in the range of δ 1.9–2.2 ppm .

  • H3/H4 Protons: The four protons on the C3 and C4 carbons are more shielded and will resonate further upfield as a multiplet, predicted to be in the δ 1.6–1.9 ppm range.

  • NH₂ Protons: The two amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the δ 1.5–3.0 ppm range. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, which is a key diagnostic test.[9]

Assigned ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
H2', H6'7.3–7.4dd³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz2H
H3', H5'7.0–7.1t (app) or dd³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz2H
H2, H51.9–2.2m-4H
H3, H41.6–1.9m-4H
NH₂1.5–3.0br s-2H

Multiplicity codes: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad, app = apparent.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: four for the aromatic carbons and three for the aliphatic carbons. The chemical shifts are determined by the hybridization and the electronic environment of each carbon atom.[10]

The signals for the fluorophenyl ring carbons are significantly influenced by the fluorine atom, both in their chemical shifts and through C-F coupling.

  • C4' (C-F): This carbon, directly bonded to fluorine, will be the most downfield aromatic signal, predicted around δ 160–164 ppm . It will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240–250 Hz.[6]

  • C1': The ipso-carbon attached to the cyclopentyl ring is a quaternary carbon and will have a lower intensity. Its chemical shift is predicted to be in the δ 140–144 ppm range and may show a small four-bond coupling to fluorine (⁴JC-F).

  • C2'/C6': These carbons, ortho to the cyclopentyl group, are expected around δ 128–130 ppm . They will appear as doublets due to a three-bond coupling to fluorine (³JC-F) of about 7-9 Hz.

  • C3'/C5': These carbons, meta to the cyclopentyl group and ortho to the fluorine, will be the most upfield of the aromatic signals, around δ 115–117 ppm . They will also be doublets due to a two-bond coupling to fluorine (²JC-F) of approximately 20-22 Hz.[6]

The cyclopentyl carbons will show three distinct signals.

  • C1: This is the quaternary carbon bonded to both the nitrogen and the aromatic ring. It will be significantly deshielded and is predicted to appear in the δ 60–65 ppm range.

  • C2/C5: The carbons adjacent to C1 will resonate around δ 35–40 ppm .

  • C3/C4: The remaining two carbons of the cyclopentyl ring are the most shielded and are expected to appear at δ 24–26 ppm .[8][11]

Assigned CarbonsPredicted δ (ppm)Multiplicity (¹⁹F Coupled)Coupling Constant (J) in Hz
C4'160–164d¹JC-F ≈ 245 Hz
C1'140–144d (or s)⁴JC-F ≈ 1-3 Hz
C2', C6'128–130d³JC-F ≈ 8 Hz
C3', C5'115–117d²JC-F ≈ 21 Hz
C160–65s-
C2, C535–40s-
C3, C424–26s-

In a standard proton-decoupled ¹³C spectrum, all signals appear as singlets unless coupled to another nucleus like ¹⁹F.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following protocol should be followed. This workflow represents a self-validating system designed for the rigorous standards of the pharmaceutical industry.

  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a pre-calibrated reference peak.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Tuning & Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: Set to at least 3-4 seconds for good resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program with NOE (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: Set to 1-2 seconds.

    • Relaxation Delay (d1): Use a delay of 2 seconds.

    • Number of Scans (ns): A higher number of scans is required due to the low natural abundance of ¹³C. Start with 128 or 256 scans and increase as needed for good signal-to-noise.

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[12]

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock tune Tune & Match Probe lock->tune acq_h1 Acquire ¹H Spectrum (16 scans) tune->acq_h1 acq_c13 Acquire ¹³C Spectrum (≥128 scans) tune->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref analyze Integration & Peak Assignment ref->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data presented in this guide highlights the key diagnostic features: the characteristic doublet of doublets pattern in the aromatic region of the ¹H spectrum due to H-F coupling, and the large ¹JC-F coupling constant for the C4' carbon in the ¹³C spectrum. By following the detailed experimental protocol, researchers can generate high-quality data that, when compared with these predictions, will provide unambiguous verification of the target molecule's structure, ensuring the integrity of subsequent stages in the drug development process.

References

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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Fluorophenyl)cyclopentanamine, a compound of interest in pharmaceutical and forensic sciences. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible analytical approach. We will explore detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), providing field-proven insights into fragmentation pathways, data interpretation, and method validation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop and implement rigorous analytical methods for the characterization of this and structurally related compounds.

Introduction

This compound is a cyclic amine derivative whose analogs have been investigated for various biological activities. Its structural similarity to certain novel psychoactive substances (NPS) and pharmaceutical precursors makes its unambiguous identification critical.[1][2] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and structural specificity.[1][3] This guide will dissect the two primary MS-based workflows, elucidating the characteristic fragmentation patterns that serve as a molecular fingerprint for this compound.

Compound Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₄FN

  • Molecular Weight: 179.23 g/mol

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds like this compound. The hard ionization technique of EI (70 eV) induces extensive and reproducible fragmentation, creating a rich mass spectrum that is highly characteristic of the molecule's structure.[1]

Rationale for GC-MS Approach

The choice of GC-MS is predicated on the compound's volatility and the desire for a highly detailed fragmentation pattern for library matching and structural confirmation. The amine functional group can sometimes lead to peak tailing on standard GC columns; however, this is readily mitigated through the use of modern, inert columns or derivatization, although the latter is often unnecessary for this specific analyte.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard.

    • Dissolve in 1 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to achieve a working concentration of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

    • Expert Insight: Methanol is an excellent solvent choice due to its polarity and volatility, ensuring good sample introduction without interfering with the chromatography.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. This phase provides excellent separation for a wide range of analytes and is robust.

    • Injection: 1 µL, splitless mode. The use of splitless injection maximizes the transfer of analyte to the column, which is critical for trace-level analysis.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

      • Causality: This temperature program ensures the compound is eluted as a sharp peak while separating it from potential impurities.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450.

EI Fragmentation Analysis

The EI mass spectrum of this compound is governed by the stability of the resulting carbocations and radical species. The nitrogen atom plays a crucial role in directing fragmentation through alpha-cleavage, a dominant pathway for amines.[4][5]

Key Fragmentation Pathways:

  • Molecular Ion (M•+): The molecular ion peak is expected at m/z 179 . Due to the presence of a single nitrogen atom, this peak will have an odd nominal mass, consistent with the Nitrogen Rule.[4] Its intensity may be moderate to low due to the compound's susceptibility to fragmentation.

  • Alpha-Cleavage (α-cleavage): This is the most characteristic fragmentation for cyclic amines.[4] The cleavage occurs at the C-C bond adjacent to the nitrogen atom within the cyclopentyl ring. This results in the loss of a C₄H₈ radical, leading to the formation of a highly stable, resonance-stabilized iminium ion. This ion is often the base peak in the spectrum.

    • m/z 124: [C₇H₇FN]+ - This peak arises from the loss of a butylene radical (•C₄H₈, 55 Da) from the molecular ion.

  • Formation of Fluorotropylium Ion: Aromatic systems often rearrange to form stable tropylium cations. The fluorophenyl moiety can undergo rearrangement and cleavage to produce the fluorotropylium ion.

    • m/z 109: [C₇H₅F]+ - This ion is a key diagnostic marker for the fluorophenyl portion of the molecule.

  • Loss of Cyclopentyl Ring: Cleavage of the bond between the cyclopentyl ring and the fluorophenyl-amino group can occur.

    • m/z 110: [C₆H₅FN]+ - Represents the fluorophenylamine radical cation.

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₁₁H₁₄FN]⁺˙ m/z 179 Molecular Ion F1 [C₇H₇FN]⁺ m/z 124 Base Peak M->F1 - •C₄H₈ (α-cleavage) F2 [C₇H₅F]⁺ m/z 109 M->F2 - C₅H₉N (rearrangement) F3 [C₆H₅FN]⁺˙ m/z 110 M->F3 - •C₅H₉ ESI_Fragmentation Parent [M+H]⁺ m/z 180 Precursor Ion Prod1 [C₁₁H₁₂F]⁺ m/z 163 Parent->Prod1 - NH₃ Prod2 [C₆H₇FN]⁺ m/z 112 Quantifier Ion Parent->Prod2 - C₅H₈ (Cyclopentene) Prod3 [C₆H₄F]⁺ m/z 95 Qualifier Ion Prod2->Prod3 - NH₃

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Fluorophenyl)cyclopentanamine. Aimed at researchers, scientists, and drug development professionals, this document details the fundamental principles of IR spectroscopy, presents validated experimental protocols for sample analysis, and offers an in-depth analysis of the compound's characteristic spectral features. By correlating specific vibrational modes to the molecular structure, this guide serves as an essential resource for the qualitative identification, structural elucidation, and purity assessment of this important chemical entity. Methodologies covered include both traditional Potassium Bromide (KBr) pelleting and modern Attenuated Total Reflectance (ATR) techniques, ensuring broad applicability in diverse laboratory settings.

Introduction: The Role of Vibrational Spectroscopy in Chemical Analysis

This compound is a chemical compound featuring a primary amine attached to a cyclopentyl ring, which is in turn substituted with a 4-fluorophenyl group. Its structural complexity, combining aliphatic, aromatic, and halogenated moieties, makes it a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development.

In this context, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique.[1] It is exceptionally suited for the identification of functional groups and for providing a unique molecular "fingerprint" of a compound.[2][3] This guide establishes a robust protocol for analyzing this compound, explaining the causality behind experimental choices to ensure the generation of high-quality, reproducible spectral data for confident structural confirmation and quality control.

Theoretical Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[4] When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. These absorptions are observed as peaks in an IR spectrum.[4] The primary vibrational modes responsible for these peaks are stretching (a change in bond length) and bending (a change in bond angle).

The resulting spectrum is a plot of light intensity (as % Transmittance or Absorbance) versus wavenumber (in cm⁻¹).[4] The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., N-H, C-H, C=C).[2]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks arising from the coupled vibrations of the entire molecule. This pattern is unique to each compound, serving as a definitive identifier, much like a human fingerprint.[2]

Experimental Protocols: Acquiring the IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality spectrum. Below are two validated methods for the analysis of this compound, which is typically a solid at room temperature.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method provides excellent spectral detail but requires careful sample preparation.[5] The principle relies on dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven to remove absorbed moisture, which can interfere with the spectrum (broad peak ~3400 cm⁻¹).[5] Clean an agate mortar and pestle thoroughly with a suitable solvent (e.g., ethanol) and ensure they are completely dry.[6]

  • Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind to a fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[5] The sample concentration should be between 0.2% and 1%.[7] Mix thoroughly with the sample by gentle grinding until the mixture is homogenous. Causality: Inhomogeneous mixing leads to scattering of the IR beam and a poor-quality, noisy spectrum.[7]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

  • Data Acquisition:

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.[8] This step is crucial as it removes spectral contributions from atmospheric water and carbon dioxide.

    • Collect the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it highly efficient for routine analysis.[1][9][10][11] The technique works by pressing the sample against a crystal of high refractive index (e.g., diamond or germanium). An IR beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the measurement of its absorbance.[10][12]

Step-by-Step Protocol:

  • Instrument Setup: Ensure the ATR accessory is correctly installed in the spectrometer.

  • Background Collection: With the ATR crystal clean and free of any residue, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.

  • Apply Pressure: Use the accessory's pressure clamp to press the sample firmly and evenly against the crystal. Causality: Good contact between the sample and the crystal is essential for a strong, well-defined signal. Air gaps will significantly weaken the spectral intensity.[10]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a soft cloth and a suitable solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for both KBr and ATR FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Receive Sample: This compound kbr1 Grind Sample (1-2 mg) start->kbr1 atr1 Place Sample on Crystal start->atr1 kbr2 Add & Mix KBr (100-200 mg) kbr1->kbr2 kbr3 Press Pellet kbr2->kbr3 acq_kbr Analyze KBr Pellet kbr3->acq_kbr atr2 Apply Pressure atr1->atr2 acq_atr Analyze ATR Sample atr2->acq_atr bkg Collect Background Spectrum bkg->acq_kbr bkg->acq_atr proc Process Spectrum (e.g., Baseline Correction) acq_kbr->proc acq_atr->proc interp Interpret Peaks proc->interp report Generate Report interp->report

Caption: Workflow for FTIR analysis using KBr and ATR methods.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The interpretation begins with the higher frequency functional group region and proceeds to the complex fingerprint region.[2][3]

Molecular Structure:

  • Primary Amine (-NH₂): Responsible for N-H stretching and bending vibrations.

  • Cyclopentane Ring: Gives rise to aliphatic C-H stretching and bending.

  • 1,4-Disubstituted (para) Fluorophenyl Ring: Produces aromatic C-H and C=C stretching, C-H out-of-plane bending, and a strong C-F stretch.

Predicted Absorption Bands

The following table summarizes the key vibrational modes and their expected wavenumber ranges for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium, Sharp (two bands)
3100 - 3000C-H Stretch (sp²)Aromatic RingMedium to Weak
2960 - 2850C-H Stretch (sp³)Cyclopentane RingStrong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 & 1500C=C Ring StretchAromatic RingMedium, Sharp
~1450C-H Bend (Scissoring)Cyclopentane Ring (CH₂)Medium
1335 - 1250C-N StretchAromatic AmineStrong
1250 - 1100C-F StretchAryl-FluorideVery Strong
900 - 690N-H WagPrimary Amine (-NH₂)Broad, Strong
840 - 810C-H Out-of-Plane Bend1,4-Disubstituted RingStrong
Detailed Peak Assignments
  • N-H Stretching (3450 - 3300 cm⁻¹): As a primary amine, the molecule will show two distinct bands in this region.[13] These correspond to the asymmetric and symmetric N-H stretching modes and are a definitive indicator of the -NH₂ group.[14][15] Their appearance is typically sharper than the broad O-H stretch of alcohols.[13]

  • C-H Stretching (3100 - 2850 cm⁻¹): This region will contain multiple peaks. The weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring (sp² carbons).[16] The stronger, more intense peaks falling below 3000 cm⁻¹ are due to the C-H bonds of the cyclopentane ring (sp³ carbons).

  • Fingerprint Region (< 1650 cm⁻¹):

    • N-H Bend (~1650 - 1580 cm⁻¹): A strong scissoring vibration from the primary amine group is expected here.[14]

    • Aromatic C=C Stretch (~1600 & ~1500 cm⁻¹): Two sharp bands are characteristic of the carbon-carbon double bond stretching within the benzene ring.[17][18]

    • C-N and C-F Stretching (~1335 - 1100 cm⁻¹): This area will be dominated by very strong absorptions. The C-N stretch for an aromatic amine is typically strong and found between 1335-1250 cm⁻¹.[14] The C-F stretching vibration is one of the most intense and characteristic peaks in the spectrum, expected in the 1250-1100 cm⁻¹ range.[19] The coupling of these vibrations can create a complex but highly characteristic pattern.

    • C-H Out-of-Plane (OOP) Bending (~840 - 810 cm⁻¹): A strong peak in this region is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.[17][18] Its presence strongly supports the proposed substitution pattern.

Data Validation and Troubleshooting

  • Baseline Quality: A flat baseline is indicative of a good measurement. A sloping baseline may result from a poorly prepared KBr pellet (light scattering) or an unsuitable ATR crystal.

  • Contamination: Sharp peaks around 2350 cm⁻¹ indicate atmospheric CO₂. A broad absorption centered around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹ suggest water contamination, often from moist KBr.[5]

  • Peak Intensity: If using ATR, ensure sufficient pressure is applied for adequate peak intensity. In KBr pellets, excessively high sample concentration can lead to total absorption (flat-topped peaks), while too little will result in a noisy spectrum with weak peaks.[7]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. The molecule's spectrum is defined by a unique combination of features: the characteristic double peak of a primary amine's N-H stretch, the distinct absorptions of aliphatic and aromatic C-H bonds, and a highly intense C-F stretching band. Most notably, the strong out-of-plane bending absorption around 840-810 cm⁻¹ provides clear evidence of the 1,4-disubstituted aromatic ring. By following the detailed protocols and interpretative guidance presented in this document, researchers can confidently utilize FTIR spectroscopy to confirm the identity and integrity of this compound.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Dowling, D. P., et al. (2010). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Fluorophenyl)cyclopentanamine and its hydrochloride salt. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, spectral data, and key physicochemical parameters that influence the compound's behavior in various experimental and biological systems. The guide also outlines detailed methodologies for the synthesis and experimental determination of these properties, offering practical insights to facilitate further research and application.

Introduction

This compound is a primary amine featuring a cyclopentyl ring and a 4-fluorophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity to target proteins. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. This guide will serve as a technical resource, providing both compiled data and the scientific rationale behind the experimental determination of its core properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₄FN

  • Molecular Weight: 179.23 g/mol

  • CAS Number: Not available for the free amine; 1209904-53-9 for the hydrochloride salt.[1]

  • Chemical Structure:

    Chemical Structure of this compound

The structure reveals a chiral center at the C1 position of the cyclopentyl ring, directly attached to both the phenyl ring and the amine group. Therefore, this compound can exist as a racemic mixture of two enantiomers. The fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that experimental data for the free amine is limited, and some values are estimated based on closely related analogs.

PropertyValueRemarks
Molecular Formula C₁₁H₁₅ClFNFor the hydrochloride salt.[1]
Molecular Weight 215.7 g/mol For the hydrochloride salt.[1]
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableExperimental determination is recommended.
Aqueous Solubility Expected to be low for the free amine, higher for the hydrochloride salt.The amine group enhances solubility in acidic aqueous solutions.
pKa Estimated 9-11Typical range for primary amines.
logP Estimated ~2.6Based on the calculated XLogP3 of 2.6 for the analogous 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction with cyclopentanone, followed by subsequent chemical transformations.

Synthetic Pathway Overview

The synthesis can be conceptualized as a multi-step process, which is visualized in the following workflow diagram.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Addition to Ketone cluster_2 Step 3: Conversion to Amine A 4-Bromofluorobenzene C 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->C Et₂O B Magnesium B->C E 1-(4-Fluorophenyl)cyclopentanol C->E D Cyclopentanone D->E F This compound E->F e.g., Ritter Reaction or other amination methods G A Prepare a solution of This compound in a suitable solvent (e.g., water/ethanol mixture) B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of a strong acid (e.g., HCl) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume of acid) D->E F Determine the equivalence point E->F G The pH at half the equivalence point is the pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Experimental Choices:

  • Solvent System: A mixed solvent system may be necessary if the free amine has low aqueous solubility.

  • Standardized Titrant: Using a standardized strong acid ensures accurate determination of the molar equivalents.

  • Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the absorption of atmospheric CO₂, which could affect the pH.

Determination of logP

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. The shake-flask method is a reliable approach for its determination.

G A Prepare a solution of the compound in a mixture of n-octanol and water B Shake the mixture vigorously to allow for partitioning equilibrium A->B C Centrifuge to separate the octanol and aqueous phases B->C D Measure the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) C->D E Calculate the partition coefficient (P) [Concentration in octanol] / [Concentration in water] D->E F logP = log10(P) E->F

Caption: Shake-flask method for logP determination.

Self-Validating System:

  • Purity of Solvents: The n-octanol and water should be of high purity and pre-saturated with each other to ensure accurate partitioning.

  • Equilibrium Time: The shaking time must be sufficient to reach equilibrium. This can be validated by measuring the concentration at different time points until it becomes constant.

  • Concentration Measurement: The analytical method used to measure the concentration in each phase must be validated for linearity, accuracy, and precision.

Safety and Handling

The hydrochloride salt of this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery and chemical synthesis. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust protocols for their experimental determination. The synthesis and characterization data presented herein offer a solid foundation for researchers to build upon. Further experimental validation of the predicted properties is encouraged to create a more complete and accurate profile of this promising molecule.

References

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An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopentan-1-amine (CAS 160001-92-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Compound with a Limited Public Record

This technical guide addresses the chemical entity 1-(4-Fluorophenyl)cyclopentan-1-amine, identified by the CAS number 160001-92-3. It is imperative for the reader to understand that, as of the date of this document, there is a notable absence of peer-reviewed scientific literature and detailed experimental data for this specific compound in the public domain. Consequently, this guide will provide the available factual information and then extrapolate potential properties, applications, and safety considerations based on the analysis of structurally analogous compounds. This approach is intended to offer a foundational understanding for researchers and drug development professionals while clearly delineating established data from scientific inference.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Name: 1-(4-Fluorophenyl)cyclopentan-1-amine[1]

Molecular Formula: C₁₁H₁₄FN[2]

Chemical Structure:

Preliminary_Assessment_Workflow cluster_in_vitro In Vitro Characterization receptor_binding Receptor Binding Assays (DAT, NET, SERT) mao_inhibition MAO-A and MAO-B Inhibition Assays cyp450_inhibition Cytochrome P450 Inhibition Panel solubility Aqueous Solubility Determination solubility->receptor_binding Informed by solubility data solubility->mao_inhibition solubility->cyp450_inhibition stability Microsomal Stability Assay solubility->stability start Compound Acquisition (CAS 160001-92-3) start->solubility

Caption: A proposed initial in vitro screening cascade for 1-(4-Fluorophenyl)cyclopentan-1-amine.

Part 3: Synthesis and Handling

Synthesis:

Handling and Safety:

Due to the lack of specific toxicity data, 1-(4-Fluorophenyl)cyclopentan-1-amine should be handled with the utmost care, assuming it is a potentially hazardous substance.

General Laboratory Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Part 4: Suppliers

1-(4-Fluorophenyl)cyclopentan-1-amine (CAS 160001-92-3) is available from several chemical suppliers that specialize in research chemicals. Researchers should request a detailed Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use. Some known suppliers include:

  • Zibo Hangyu Biotechnology Development Co., Ltd. [3]* CymitQuimica (as the hydrochloride salt) [4]

Conclusion

1-(4-Fluorophenyl)cyclopentan-1-amine is a chemical entity with a clear identity but a sparse public record of its properties and applications. Based on its structural similarity to known psychoactive compounds, particularly stimulants and monoamine oxidase inhibitors, it represents an intriguing subject for further research in neuroscience and medicinal chemistry. Any investigation into this compound should proceed with a cautious and systematic approach, beginning with comprehensive in vitro characterization and adhering to strict safety protocols. The lack of existing data presents a unique opportunity for original research to define the pharmacological profile of this novel compound.

References

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  • Google Patents. (2016). US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
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  • Google Patents. (2002). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Di Mauro, G., et al. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 240, 114578.
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An In-Depth Technical Guide to the Starting Materials for 1-(4-Fluorophenyl)cyclopentanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)cyclopentanamine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a cyclopentyl ring attached to a fluorinated phenyl group and an amine, imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers and professionals in drug development. This guide provides a comprehensive overview of the principal synthetic strategies, focusing on the selection of starting materials and the rationale behind various reaction pathways.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance for specific reaction conditions. The most prominent strategies include:

  • Reductive Amination of a Ketone Precursor: A direct and widely used method involving the reaction of 1-(4-fluorophenyl)cyclopentanone with an ammonia source in the presence of a reducing agent.

  • The Ritter Reaction: A classic transformation that constructs the amine functionality from a tertiary alcohol and a nitrile under strongly acidic conditions.

  • Nucleophilic Addition to an Imine: Involving the formation of an imine from a ketone, followed by the addition of an organometallic reagent.

  • Buchwald-Hartwig Amination: A modern cross-coupling method that can be adapted for the synthesis of the target amine from an aryl halide and a cyclopentylamine equivalent.

This guide will delve into the specifics of each of these routes, with a primary focus on the starting materials that underpin them.

II. Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most common and straightforward method for the synthesis of this compound.[1][2][3] This one-pot reaction combines a ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[3]

Starting Materials:
  • 1-(4-Fluorophenyl)cyclopentanone: This is the cornerstone starting material for this route. Its synthesis is a critical preceding step.

  • Ammonia Source: Anhydrous ammonia, ammonium salts (e.g., ammonium acetate, ammonium chloride), or ammonia solutions are commonly used.

  • Reducing Agent: A variety of reducing agents can be employed, with the choice influencing reaction conditions and selectivity. Common examples include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂/Pd, Pt, or Ni).[3]

Synthesis of the Ketone Precursor: 1-(4-Fluorophenyl)cyclopentanone

The accessibility of 1-(4-fluorophenyl)cyclopentanone is paramount. Several methods exist for its preparation:

A. Friedel-Crafts Acylation:

This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with a cyclopentanecarbonyl derivative.

  • Starting Materials:

    • Fluorobenzene

    • Cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride

    • Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂)

Reaction Causality: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This then attacks the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position. A subsequent aqueous workup quenches the reaction and yields the desired ketone.

B. Grignard Reaction:

This route utilizes a Grignard reagent derived from a fluorophenyl halide to attack a cyclopentanone derivative.

  • Starting Materials:

    • 4-Bromofluorobenzene or 4-Iodofluorobenzene

    • Magnesium turnings

    • Cyclopentanone[4]

Reaction Causality: The Grignard reagent, 4-fluorophenylmagnesium bromide, acts as a potent nucleophile, adding to the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-(4-fluorophenyl)cyclopentanol. Subsequent oxidation of this alcohol (e.g., using PCC, Swern oxidation, or Dess-Martin periodinane) furnishes the target ketone, 1-(4-fluorophenyl)cyclopentanone.

Reductive Amination Protocol: A Step-by-Step Example
  • Imine Formation: 1-(4-fluorophenyl)cyclopentanone is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). An excess of the ammonia source (e.g., ammonium acetate) is added. The mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is usually achieved by column chromatography or crystallization of a salt form (e.g., the hydrochloride salt).[5][6]

Data Summary: Reductive Amination Parameters
Reducing AgentTypical Solvent(s)Reaction TemperatureAdvantagesDisadvantages
Sodium BorohydrideMethanol, Ethanol0 °C to room temp.Inexpensive, readily available.Can reduce the ketone starting material if added too quickly.
Sodium CyanoborohydrideMethanol, THFRoom temp.More selective for the iminium ion over the ketone.Toxic cyanide byproduct.
Sodium TriacetoxyborohydrideDichloromethane, THFRoom temp.Mild, selective, and tolerant of various functional groups.[3]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd)Methanol, Ethanol, Ethyl AcetateRoom temp. to 50 °C"Green" reducing agent, high yielding.Requires specialized high-pressure equipment.
Workflow Diagram: Reductive Amination

Reductive_Amination cluster_ketone Ketone Synthesis cluster_amination Reductive Amination FB Fluorobenzene FC_Reaction Friedel-Crafts Acylation FB->FC_Reaction CPC Cyclopentanecarbonyl Chloride CPC->FC_Reaction AlCl3 AlCl₃ AlCl3->FC_Reaction Ketone 1-(4-Fluorophenyl) cyclopentanone FC_Reaction->Ketone RA_Reaction Reductive Amination Ketone->RA_Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->RA_Reaction Reducer Reducing Agent (e.g., NaBH₄) Reducer->RA_Reaction Product 1-(4-Fluorophenyl) cyclopentanamine RA_Reaction->Product

Caption: Synthetic workflow for this compound via reductive amination.

III. The Ritter Reaction: A Convergent Approach

The Ritter reaction is a powerful method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[7][8][9] The resulting amide can then be hydrolyzed to the corresponding amine.

Starting Materials:
  • 1-(4-Fluorophenyl)cyclopentanol: This tertiary alcohol serves as the carbocation precursor.

  • Nitrile: A simple nitrile, such as acetonitrile or hydrogen cyanide, is used as the nitrogen source.

  • Strong Acid: Concentrated sulfuric acid or a similar strong protic acid is required to catalyze the reaction.

Synthesis of the Alcohol Precursor: 1-(4-Fluorophenyl)cyclopentanol

As described in the Grignard route for the ketone synthesis, this alcohol is readily prepared via the reaction of 4-fluorophenylmagnesium bromide with cyclopentanone.

Ritter Reaction Protocol:
  • Carbocation Formation: 1-(4-fluorophenyl)cyclopentanol is dissolved in the nitrile, which often serves as both reactant and solvent. The mixture is cooled in an ice bath, and a strong acid (e.g., concentrated sulfuric acid) is added slowly. The acid protonates the hydroxyl group, which then departs as water, generating a stable tertiary carbocation.

  • Nucleophilic Attack: The nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: The reaction mixture is carefully quenched by pouring it into ice water. This hydrolyzes the nitrilium ion to the corresponding N-substituted amide.

  • Amide Hydrolysis: The isolated amide is then subjected to hydrolysis, typically under strong acidic or basic conditions, to yield the final amine product.

Mechanistic Diagram: The Ritter Reaction

Ritter_Reaction Alcohol 1-(4-Fluorophenyl)cyclopentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Water H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + R-C≡N Nitrile R-C≡N Amide N-(1-(4-fluorophenyl)cyclopentyl)acetamide Nitrilium_Ion->Amide + H₂O Hydrolysis_Amide Hydrolysis Product This compound Amide->Product H⁺ or OH⁻, Δ Hydrolysis_Amine Hydrolysis

Caption: Mechanism of the Ritter reaction for amine synthesis.

Expert Insight: While the Ritter reaction is effective, it requires harsh acidic conditions and can generate significant waste, making it less favorable for large-scale industrial applications compared to reductive amination.[7] However, for laboratory-scale synthesis where the tertiary alcohol is readily available, it remains a viable option.

IV. Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12] While less direct for this specific target, it offers a powerful and versatile approach.

Starting Materials:
  • 1-Bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene: The aryl halide coupling partner.

  • Cyclopentanamine: The amine coupling partner.

  • Palladium Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) is used.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for an efficient catalytic cycle.

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is required.[13]

Buchwald-Hartwig Protocol:
  • Reaction Setup: The aryl halide, cyclopentanamine, palladium catalyst, phosphine ligand, and base are combined in an inert solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

  • Workup and Isolation: After completion, the reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Logical Relationship Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig Aryl_Halide 1-Bromo-4-fluorobenzene Coupling_Reaction Buchwald-Hartwig Cross-Coupling Aryl_Halide->Coupling_Reaction Amine Cyclopentanamine Amine->Coupling_Reaction Catalyst_System Pd Catalyst + Phosphine Ligand + Base Catalyst_System->Coupling_Reaction Product This compound Coupling_Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

Trustworthiness Note: The Buchwald-Hartwig amination is a highly reliable and well-understood reaction with a broad substrate scope.[10][14] However, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale syntheses.

V. Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable routes. For most applications, reductive amination of 1-(4-fluorophenyl)cyclopentanone stands out as the most practical and scalable approach due to its operational simplicity and the availability of starting materials. The choice of the specific ketone synthesis and the reductive amination conditions can be tailored to meet specific laboratory or industrial requirements.

The Ritter reaction provides a convergent alternative, particularly when the corresponding tertiary alcohol is readily accessible. While the Buchwald-Hartwig amination is a powerful tool in the synthetic chemist's arsenal, its application here is likely more suited for analogue synthesis or when other methods fail, given the directness of the other routes.

Future research in this area may focus on developing more sustainable and cost-effective methods, such as biocatalytic reductive amination or the use of earth-abundant metal catalysts for cross-coupling reactions. As the demand for complex pharmaceutical intermediates continues to grow, the optimization of synthetic routes to key building blocks like this compound will remain a priority for the drug development community.

References

  • Wikipedia. Ritter reaction. [Link]

  • ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Macmillan Group. Enantioselective Organocatalytic Reductive Amination. [Link]

  • Journal of Chemical Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. [Link]

  • National Institutes of Health. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

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  • Google Patents.
  • Chemspace. 1-(4-fluorophenyl)cyclopentan-1-ol. [Link]

  • Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

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A Technical Guide to 1-(4-Fluorophenyl)cyclopentanamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopentanamine, a pivotal building block in modern medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC nomenclature and structural features. A significant portion of this document is dedicated to a detailed, mechanistically-driven exploration of its synthesis, offering field-proven insights into the causality behind procedural choices. Furthermore, we will summarize its key physicochemical properties and explore its applications as a versatile scaffold in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.

Core Identity: IUPAC Name and Structure

This compound is a primary amine featuring a cyclopentyl ring and a 4-fluorophenyl group attached to the same tertiary carbon atom. This structural arrangement provides a unique three-dimensional conformation that is of significant interest in designing molecules that interact with specific biological targets.

  • IUPAC Name: 1-(4-fluorophenyl)cyclopentan-1-amine

  • CAS Number: 1209904-53-9[1]

  • Molecular Formula: C₁₁H₁₄FN[2]

The structure consists of a saturated five-membered carbocycle (cyclopentane), which imparts a degree of conformational rigidity. The amine group serves as a key interaction point, often acting as a hydrogen bond donor or a basic center for salt formation. The 4-fluorophenyl group is a common moiety in medicinal chemistry, where the fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the compound's overall pharmacokinetic profile.[3]

Physicochemical and Computed Properties

A compound's physical and chemical properties are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes key computed properties for this compound, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 179.23 g/mol PubChem
Exact Mass 179.1110326 DaPubChem
XLogP3-AA 2.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 26 ŲPubChem
Complexity 164PubChem

Data sourced from the PubChem database. These values are computationally derived and provide a reliable estimation for laboratory applications.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway commencing with readily available starting materials. The following protocol outlines a robust and well-established method involving a Grignard reaction followed by conversion of the resulting alcohol to the target amine. This approach is favored for its reliability and scalability.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol (Intermediate)

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • Causality Insight: Anhydrous ether is a critical solvent choice. Its aprotic nature prevents the quenching of the highly reactive Grignard reagent, and its ability to coordinate with the magnesium ion helps to stabilize the organometallic species.

  • Addition of Ketone: After the Grignard reagent has formed (indicated by the dissolution of most of the magnesium), cool the flask to 0 °C using an ice bath. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Reaction and Quenching: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting ketone. Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Self-Validation: The use of a saturated NH₄Cl solution provides a mildly acidic workup that protonates the alkoxide intermediate to form the alcohol while effectively neutralizing any remaining Grignard reagent without causing undesired side reactions like dehydration.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclopentan-1-ol, which can be purified further by column chromatography if necessary.[4]

Part B: Conversion to this compound

The conversion of the tertiary alcohol to the primary amine can be accomplished via several methods, such as the Ritter reaction followed by hydrolysis. This protocol is a representative example.

  • Ritter Reaction: In a round-bottom flask, dissolve the 1-(4-fluorophenyl)cyclopentan-1-ol intermediate (1.0 equivalent) in acetonitrile (CH₃CN), which acts as both solvent and reactant. Cool the solution to 0 °C.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) (2-3 equivalents) dropwise, maintaining the low temperature. The acid catalyzes the formation of a stable carbocation, which is then attacked by the nitrogen of the acetonitrile.

  • Hydrolysis: After stirring for several hours, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding acetamide.

  • Amide Cleavage: The resulting N-(1-(4-fluorophenyl)cyclopentyl)acetamide is then hydrolyzed to the final primary amine by heating under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Final Work-up: After cooling, the reaction mixture is basified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield this compound. The product is often purified as its hydrochloride salt.[1][2]

Synthesis Workflow Visualization

Synthesis_Workflow Start Cyclopentanone & 1-Bromo-4-fluorobenzene Grignard Grignard Reaction (Mg, Et₂O) Start->Grignard Intermediate Intermediate: 1-(4-fluorophenyl)cyclopentan-1-ol Grignard->Intermediate Ritter Ritter Reaction (CH₃CN, H₂SO₄) Intermediate->Ritter Hydrolysis Hydrolysis (Acid or Base) Ritter->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Role and Application in Drug Discovery

This compound is primarily utilized as a versatile small molecule scaffold in the synthesis of more complex, biologically active compounds.[1] Its rigid, three-dimensional structure makes it an excellent starting point for creating libraries of compounds to screen against various therapeutic targets. The (4-fluorophenyl)cycloalkylamine motif is present in numerous compounds investigated for a range of biological activities.

  • Central Nervous System (CNS) Agents: The structure is related to compounds that act as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[5] These transporters are key targets in the treatment of depression, ADHD, and other neurological disorders. The specific stereochemistry and conformational restriction offered by the cyclopentyl ring can be exploited to achieve selectivity and potency.

  • Enzyme Inhibitors: Related cyclopropylamine structures have been identified as important intermediates for molecules that inhibit enzymes such as lysine-specific demethylase 1 (LSD1), a target of interest in oncology and neurodegenerative diseases.[3]

  • Antidepressants and Neurotransmitter Modulators: The broader class of fluorophenyl-substituted cyclic amines serves as a foundational structure for developing novel antidepressants and other molecules that modulate neurotransmitter systems.[6]

Scaffold Versatility Diagram

Scaffold_Applications Core Core Scaffold 1-(4-Fluorophenyl) cyclopentanamine CNS CNS Agents (e.g., DAT/NET Inhibitors) Core->CNS Enzyme Enzyme Inhibitors (e.g., LSD1 Modulators) Core->Enzyme Antidepressant Antidepressant Leads Core->Antidepressant Research General Research (Scaffold for Libraries) Core->Research

Caption: Versatility of the core scaffold in drug discovery.

Safety and Handling

As an amine-containing compound, this compound may be irritating.[6] Standard laboratory safety protocols should be strictly followed during its handling and use.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a chemical entity of significant value to the drug discovery and development community. Its well-defined structure, accessible synthesis, and proven utility as a molecular scaffold make it a cornerstone for building novel therapeutic candidates. The insights provided in this guide—from its fundamental properties to the causal logic behind its synthesis—are intended to empower researchers to leverage this compound to its fullest potential in the ongoing quest for new medicines.

References

  • 1-(4-fluorophenyl)cyclopropanamine - ChemBK. ChemBK. Available at: [Link]

  • 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. Available at: [Link]

  • Cyclopentanamine. NIST WebBook. Available at: [Link]

  • 1-(4-fluorophenyl)cyclopentan-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

The Strategic Utility of 1-(4-Fluorophenyl)cyclopentanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Alicyclic Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional chemical space and desirable pharmacokinetic properties is relentless. Among the myriad of building blocks available to the drug discovery scientist, fluorinated alicyclic amines have garnered significant attention. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity, often leading to improved drug-like characteristics.[1][2][3][4] This guide focuses on a particularly promising, yet underexplored scaffold: 1-(4-Fluorophenyl)cyclopentanamine .

While direct biological activity of this compound is not extensively documented in publicly accessible literature, its true value lies in its role as a versatile intermediate for the synthesis of a diverse array of pharmacologically active compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the rationale behind its use and providing detailed protocols for its application in the synthesis of bioactive molecules. The commercial availability of its hydrochloride salt further enhances its utility as a ready-to-use building block in synthetic campaigns.[5][6]

Application Notes: Rationale for the Use of the this compound Scaffold

The strategic incorporation of the this compound moiety into drug candidates is underpinned by several key principles of medicinal chemistry.

A Privileged Substructure for Kinase Inhibition

The 1-(4-fluorophenyl)cyclopentyl core is a recurring motif in the design of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[7] The fluorophenyl group often serves as a crucial pharmacophore, engaging in favorable interactions within the ATP-binding pocket of the kinase. The cyclopentyl ring provides a rigid, three-dimensional framework that can be functionalized to achieve selectivity and enhance binding affinity.

The primary amine of this compound offers a convenient handle for the introduction of various heterocyclic systems, which are known to interact with the hinge region of many kinases. This synthetic tractability allows for the rapid generation of focused libraries to probe the structure-activity relationship (SAR) of novel kinase inhibitors.

A Potential Scaffold for Fatty Acid Synthase (FASN) Inhibitors

Emerging research has identified substituted cyclopentylamine derivatives as promising inhibitors of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids that is overexpressed in many cancers.[8] FASN inhibitors are a promising class of anti-cancer agents, and the development of novel scaffolds is of high interest. The lipophilic nature of the 1-(4-fluorophenyl)cyclopentyl group can facilitate entry into the hydrophobic catalytic domains of FASN, while the amine functionality can be derivatized to interact with key amino acid residues. The inherent chirality of substituted cyclopentylamines also allows for the exploration of stereospecific interactions to optimize potency and selectivity.

Physicochemical and Pharmacokinetic Advantages

The presence of the 4-fluorophenyl group imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can improve the half-life of a drug.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can reduce the basicity of the cyclopentanamine, which can influence its ionization state at physiological pH and potentially improve cell membrane permeability.[1]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity.[1]

The cyclopentane ring itself offers a desirable level of conformational rigidity, which can reduce the entropic penalty upon binding to a target protein.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and derivatives starting from or leading to the this compound scaffold.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)cyclopentanone - A Key Precursor

This protocol outlines a multi-step synthesis of a key precursor ketone, which can be further elaborated to this compound. The synthesis starts from cyclopentanone.[7]

Workflow Diagram:

G cluster_0 Synthesis of 2-(4-Fluorophenyl)cyclopentanone A Cyclopentanone B Grignard Reaction (4-Fluorophenylmagnesium bromide) A->B Step 1 C 1-(4-Fluorophenyl)cyclopentene B->C D Oxidation (H2O2, Formic Acid) C->D Step 2 E 2-(4-Fluorophenyl)cyclopentanone D->E G cluster_1 Reductive Amination A 2-(4-Fluorophenyl)cyclopentanone B Imine Formation (Ammonium acetate, Methanol) A->B Step 1 C Intermediate Imine B->C D Reduction (Sodium cyanoborohydride) C->D Step 2 E This compound D->E

Sources

Application Note: Synthesis and Evaluation of Potent p38 MAP Kinase Inhibitors from 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that regulate inflammatory responses.[1][2] Its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a high-value therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][2][3] This application note provides a detailed guide for the synthesis and biological evaluation of a p38 MAP kinase inhibitor using 1-(4-Fluorophenyl)cyclopentanamine as a key precursor. We will explore the scientific rationale behind the synthetic strategy, provide a robust, step-by-step protocol, and detail the methodology for assessing the inhibitor's biological activity.

Part 1: The p38 MAP Kinase Pathway in Inflammation

The p38 MAP kinase signaling cascade is a highly conserved pathway that responds to extracellular stimuli, particularly cellular stress and inflammatory cytokines.[2][4] Activation of this pathway, primarily through upstream kinases like MKK3 and MKK6, leads to the dual phosphorylation of a Thr-Gly-Tyr motif in p38α (MAPK14), the most studied isoform.[3] Once activated, p38α phosphorylates a range of downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2).[4] A major function of the p38/MK2 axis is to control gene expression post-transcriptionally by stabilizing the mRNAs of inflammatory cytokines, thereby amplifying the inflammatory response.[1][4] Inhibition of p38α kinase activity effectively blocks this amplification loop, making it an attractive strategy for developing anti-inflammatory therapeutics.[1][3]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MKK MKK3 / MKK6 Stress->MKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK p38 p38 MAP Kinase (p38α) MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates mRNA_stab mRNA Stabilization & Translation MK2->mRNA_stab Cytokine_prod Increased Production of TNF-α, IL-1, IL-6, COX-2 mRNA_stab->Cytokine_prod Inflammation Inflammation Cytokine_prod->Inflammation Inhibitor p38 Inhibitor (e.g., from Precursor) Inhibitor->p38 Blocks ATP Binding Site

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Part 2: Synthetic Strategy and the Role of the Precursor

The design of potent and selective p38 MAP kinase inhibitors often relies on a "privileged scaffold" approach, where a core molecular structure is systematically decorated with functional groups that optimize binding to the kinase's ATP pocket.[5] Many successful p38 inhibitors feature a substituted aromatic ring that occupies a hydrophobic pocket (hydrophobic region I) and a hydrogen bond acceptor that interacts with the "hinge region" of the kinase (e.g., the amide backbone of Met109).[6]

This compound is an exemplary precursor for several reasons:

  • 4-Fluorophenyl Group: This moiety is a classic pharmacophore for kinase inhibitors.[6] The fluorine atom is highly electronegative and can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the protein's active site.[7][8] It also enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve pharmacokinetic properties like membrane permeability.[9][10] This group is perfectly sized to fit into the hydrophobic pocket I of the p38 active site.[6]

  • Cyclopentanamine Group: The cyclopentyl ring provides a rigid, three-dimensional scaffold that can position the fluorophenyl group optimally for binding. The secondary amine provides a reactive handle for coupling to other molecular fragments, typically through amide or urea bond formation, to build the final inhibitor.[11]

Our synthetic strategy involves the coupling of this precursor with a suitable carboxylic acid to form a final amide-based inhibitor. This approach is modular, robust, and widely used in medicinal chemistry.

Part 3: Detailed Synthesis Protocol

This protocol describes the synthesis of a representative p38 inhibitor via amide coupling between this compound and a heterocyclic carboxylic acid.

Reaction Scheme:

This compound + Heterocyclic Carboxylic Acid → Target Inhibitor

Materials and Reagents
ReagentSupplierGradeNotes
This compoundCommercial>98%Starting material.
2-Pyrazinecarboxylic acidCommercial>98%Coupling partner.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling GradeAmide coupling reagent.
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous, >99.5%Non-nucleophilic base.
Dichloromethane (DCM)CommercialAnhydrous, >99.8%Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparedACS GradeFor aqueous workup.
Brine (Saturated NaCl)Lab PreparedACS GradeFor aqueous workup.
Magnesium Sulfate (MgSO₄)CommercialAnhydrousDrying agent.
Silica GelCommercial230-400 meshFor column chromatography.
Ethyl Acetate / HexanesCommercialHPLC GradeEluent for chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrazinecarboxylic acid (1.0 eq).

    • Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent).

    • Stir the suspension at room temperature under a nitrogen atmosphere.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Activation of Carboxylic Acid:

    • Add HATU (1.1 eq) to the suspension.

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture. The mixture should become a clear solution.

    • Stir for 15-20 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the amine. DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.05 eq) in a small amount of anhydrous DCM.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes.

    • The reaction is typically complete within 2-4 hours.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

Application of 1-(4-Fluorophenyl)cyclopentanamine in psychoactive drug synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-(4-Fluorophenyl)cyclopentanamine Scaffold in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The this compound moiety represents a valuable building block for the synthesis of novel bioactive molecules. Its rigid cyclopentyl core, combined with the electronically distinct 4-fluorophenyl group, provides a unique three-dimensional structure that can be exploited for targeted drug design. This scaffold is of particular interest in the development of central nervous system (CNS) agents, notably as inhibitors of monoamine transporters. For instance, analogues of pyrovalerone containing a 1-(4-fluorophenyl) moiety have shown potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), highlighting the therapeutic potential of this structural motif.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a representative bioactive molecule, N-benzyl-1-(4-fluorophenyl)cyclopentanamine, a potential dopamine transporter (DAT) inhibitor. The protocols herein detail the synthesis of the precursor ketone, its conversion to the primary amine via reductive amination, and subsequent N-alkylation. The causality behind experimental choices and self-validating system designs are emphasized to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of the target bioactive molecule, N-benzyl-1-(4-fluorophenyl)cyclopentanamine, is accomplished through a two-step sequence starting from the commercially available 2-(4-fluorophenyl)cyclopentanone. The overall workflow involves an initial reductive amination to form the core this compound, followed by a direct N-alkylation to introduce the benzyl group.

G start 2-(4-Fluorophenyl)cyclopentanone step1 Reductive Amination (Ammonia, Reducing Agent) start->step1 intermediate This compound step1->intermediate step2 N-Alkylation (Benzyl Bromide, Base) intermediate->step2 product N-Benzyl-1-(4-fluorophenyl)cyclopentanamine (Target Bioactive Molecule) step2->product

Caption: Overall synthetic workflow for N-Benzyl-1-(4-fluorophenyl)cyclopentanamine.

PART 1: Synthesis of the Precursor Amine - this compound

The initial and crucial step is the conversion of 2-(4-fluorophenyl)cyclopentanone to the corresponding primary amine. Reductive amination is a robust and widely used method for this transformation.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (in this case, ammonia), which is then reduced in situ to the desired amine. The choice of a mild reducing agent is critical to prevent the reduction of the starting ketone before imine formation. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose due to its selectivity for the protonated imine over the ketone.[3]

Protocol 1: Reductive Amination of 2-(4-Fluorophenyl)cyclopentanone

Materials and Reagents:

  • 2-(4-Fluorophenyl)cyclopentanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • To a solution of 2-(4-fluorophenyl)cyclopentanone (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as the ammonia source and helps to maintain a slightly acidic pH, which is optimal for imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be slow to control any potential effervescence.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation:

ParameterExpected Value
Yield 70-85%
Physical State Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 3.50-3.40 (m, 1H), 2.00-1.60 (m, 8H), 1.55 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) δ 143.5, 128.0 (d, J=8.0 Hz), 115.0 (d, J=21.0 Hz), 58.0, 35.0, 24.0
MS (ESI+) m/z = 180.1 [M+H]⁺

PART 2: Synthesis of the Bioactive Molecule - N-Benzyl-1-(4-fluorophenyl)cyclopentanamine

With the primary amine in hand, the final step is the introduction of the benzyl group via N-alkylation. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[4] A non-nucleophilic base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Protocol 2: N-Alkylation of this compound

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(4-fluorophenyl)cyclopentanamine.

Data Presentation:

ParameterExpected Value
Yield 75-90%
Physical State Pale yellow oil
¹H NMR (CDCl₃) δ 7.40-7.20 (m, 9H), 3.80 (s, 2H), 3.50-3.40 (m, 1H), 2.10-1.70 (m, 8H), 1.60 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 143.0, 140.0, 128.5, 128.2, 128.0 (d, J=8.0 Hz), 127.0, 115.0 (d, J=21.0 Hz), 65.0, 52.0, 34.0, 24.0
MS (ESI+) m/z = 270.2 [M+H]⁺

Visualization of the Reaction Pathway

The two-step synthesis can be visualized as a clear progression from the starting ketone to the final bioactive molecule.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation Ketone 2-(4-Fluorophenyl)cyclopentanone Reagents1 NH4OAc, NaBH3CN in MeOH Ketone->Reagents1 Amine This compound Reagents1->Amine Amine_cont This compound Amine->Amine_cont Reagents2 Benzyl Bromide, K2CO3 in Acetonitrile Product N-Benzyl-1-(4-fluorophenyl)cyclopentanamine Reagents2->Product Amine_cont->Reagents2

Caption: Detailed two-step synthesis of the target bioactive molecule.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC provides a qualitative assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The provided expected ¹H and ¹³C NMR data serve as a benchmark for the structural confirmation of the intermediate and final products. The characteristic shifts and coupling constants, particularly the signals corresponding to the fluorophenyl group and the newly introduced benzyl moiety, are key indicators of a successful synthesis.

  • Mass Spectrometry: The expected [M+H]⁺ peak in the mass spectrum provides definitive confirmation of the molecular weight of the synthesized compounds.

By comparing the experimental data with these expected values, researchers can confidently validate the identity and purity of their synthesized molecules.

Conclusion

These application notes provide a detailed and reliable guide for the synthesis of N-benzyl-1-(4-fluorophenyl)cyclopentanamine, a representative bioactive molecule with potential as a dopamine transporter inhibitor. The protocols are based on well-established and robust chemical transformations, and the inclusion of detailed experimental procedures, expected data, and visual workflows is intended to facilitate their successful implementation in a research and development setting. The principles and techniques described herein can be readily adapted for the synthesis of a diverse library of analogues based on the this compound scaffold, enabling further exploration of its therapeutic potential.

References

  • Ananthan, S., Saini, S. K., Khare, R., Clayton, S. D., Dersch, C. M., & Rothman, R. B. (2002). Identification of a novel partial inhibitor of dopamine transporter among 4-substituted 2-phenylquinazolines. Bioorganic & Medicinal Chemistry Letters, 12(16), 2225–2228. [Link]

  • Yoon, Y. S., Cho, T., Yoon, S. H., Min, C. K., & Lee, C. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(12), 1663–1671. [Link]

  • PubChem. (n.d.). Cyclopentyl-(4-fluoro-benzyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

  • MDPI. (2023, December 13). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Molecules, 28(24), 8041. [Link]

  • Google Patents. (n.d.). N-Alkylation of Opiates.

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Application Notes & Protocols: The Fluorophenyl-Cyclopentanamine Moiety in Neurotherapeutics, A Case Study of GNE-3511, a Dual Leucine Zipper Kinase (DLK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorinated scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, binding affinity, and blood-brain barrier penetration of novel therapeutic agents. This guide delves into the application of compounds featuring a fluorophenyl moiety in the context of neurodegenerative disease, using the potent and selective Dual Leucine Zipper Kinase (DLK) inhibitor, GNE-3511, as a primary case study. We will explore the critical role of the DLK signaling pathway in neuronal injury and survival, and provide detailed protocols for the in vitro and in vivo evaluation of GNE-3511, offering researchers a comprehensive framework for investigating DLK inhibition as a promising therapeutic strategy.

Introduction: The Significance of the DLK Pathway in Neurodegeneration

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a member of the Mixed Lineage Kinase (MLK) family and functions as a critical upstream activator of the JNK and p38 MAPK signaling pathways.[1][2] In the nervous system, DLK acts as a pivotal sensor of axonal damage and cellular stress.[3] Following axonal injury, DLK protein levels rapidly increase, initiating a retrograde signaling cascade that culminates in the phosphorylation of transcription factors such as c-Jun in the nucleus.[4][5]

This DLK-mediated signaling is a double-edged sword. On one hand, it is essential for promoting axonal regeneration, particularly in the peripheral nervous system.[6][7] On the other hand, its sustained activation triggers a pro-apoptotic program, leading to neuronal degeneration and cell death.[4][8] This positions DLK as a central regulator of two opposing cellular fates. In chronic neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in acute neuronal injury, the pro-degenerative aspects of DLK signaling are often dominant.[1][9] Consequently, the specific pharmacological inhibition of DLK has emerged as a promising therapeutic strategy to slow or halt neuronal loss.[10][11]

The DLK Signaling Cascade: A Central Hub for Neuronal Stress Response

The activation of DLK by axonal injury or other stressors initiates a well-defined signaling cascade. This pathway underscores the rationale for targeting DLK in neurodegenerative disorders.

DLK_Signaling_Pathway cluster_stress Axonal Stress/Injury cluster_activation Kinase Activation Cascade cluster_nucleus Nuclear Events cluster_outcomes Cellular Outcomes Stress Axonal Injury Trophic Factor Withdrawal Chemotherapy Agents DLK DLK (MAP3K12) Activation Stress->DLK triggers MKK4_7 MKK4/7 (MAP2K) DLK->MKK4_7 phosphorylates JNK JNK (MAPK) MKK4_7->JNK phosphorylates cJun c-Jun Phosphorylation (p-c-Jun) JNK->cJun phosphorylates Transcription Gene Transcription cJun->Transcription Apoptosis Apoptosis & Neuronal Degeneration Transcription->Apoptosis pro-apoptotic genes Regeneration Axon Regeneration Transcription->Regeneration regeneration-associated genes GNE3511 GNE-3511 (Inhibitor) GNE3511->DLK inhibits

Figure 1: The DLK signaling pathway in response to neuronal stress.

GNE-3511: A Potent, Selective, and Brain-Penetrant DLK Inhibitor

GNE-3511 is a highly potent and selective inhibitor of DLK that was developed to investigate the therapeutic potential of targeting this kinase in neurodegenerative diseases.[10][11] It is an orally bioavailable and brain-penetrant molecule, making it a valuable tool for both in vitro and in vivo studies.[12][13] Its discovery and characterization have provided significant insights into the role of DLK in various disease models.[11]

Pharmacological Profile of GNE-3511

The efficacy of GNE-3511 is rooted in its potent inhibition of DLK and its favorable pharmacokinetic properties. The following table summarizes key data for this compound.

ParameterValueReference(s)
Target Dual Leucine Zipper Kinase (DLK/MAP3K12)[12][14]
Ki 0.5 nM[12]
p-JNK IC₅₀ 30 nM[12]
Axon Degeneration IC₅₀ 107 nM (in vitro)[12]
Bioavailability Orally active[12][13]
Blood-Brain Barrier Penetrant[12][13]
In Vivo Efficacy Active in models of Parkinson's, nerve injury, CIPN[11][15][16]

Application Notes and Protocols

The following protocols are designed to provide a framework for assessing the neuroprotective effects of DLK inhibitors like GNE-3511.

Protocol 1: In Vitro Axon Degeneration Assay in Primary Neurons

This protocol details a method to assess the protective effects of GNE-3511 on neuronal axons following a pro-degenerative stimulus, such as trophic factor withdrawal.

InVitro_Workflow Culture 1. Culture Primary Neurons (e.g., DRG neurons) Pretreat 2. Pre-treat with GNE-3511 (various concentrations) Culture->Pretreat Induce 3. Induce Degeneration (e.g., NGF withdrawal) Pretreat->Induce Incubate 4. Incubate (18-24 hours) Induce->Incubate Analyze 5. Analyze Axon Integrity (Immunofluorescence, Microscopy) Incubate->Analyze Quantify 6. Quantify Results (Degeneration Index) Analyze->Quantify

Figure 2: Workflow for the in vitro axon degeneration assay.

Materials:

  • Primary dorsal root ganglion (DRG) neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Nerve Growth Factor (NGF)

  • GNE-3511 (stock solution in DMSO)

  • Anti-β-III tubulin antibody

  • Fluorescently labeled secondary antibody

  • Microscopy imaging system

Procedure:

  • Neuron Culture: Isolate and culture primary DRG neurons from embryonic rodents according to standard protocols. Plate neurons in a suitable culture vessel pre-coated with poly-D-lysine and laminin.

  • Pre-treatment: After allowing axons to extend for several days, pre-treat the neurons with varying concentrations of GNE-3511 (e.g., 10 nM to 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Degeneration: Induce axon degeneration by removing NGF from the culture medium (trophic factor withdrawal).[8]

  • Incubation: Incubate the cultures for 18-24 hours to allow for axon degeneration to occur in the control group.

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for β-III tubulin to visualize the neuronal axons.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify axon integrity by calculating a degeneration index (e.g., the ratio of fragmented axon area to total axon area).

  • Data Interpretation: A dose-dependent decrease in the degeneration index in GNE-3511-treated wells compared to the vehicle control indicates a neuroprotective effect.[11]

Causality and Validation: This assay directly tests the hypothesis that inhibiting DLK protects axons from a degenerative stimulus. The use of a dose-response curve helps validate the specificity of the effect. The endpoint, morphological preservation of axons, is a direct and biologically relevant measure of neuroprotection.

Protocol 2: In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol describes the use of GNE-3511 in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease to assess neuroprotection of dopaminergic neurons.

InVivo_Workflow Acclimate 1. Acclimatize Mice Treat_GNE 2. Administer GNE-3511 (or Vehicle, p.o.) Acclimate->Treat_GNE Induce_PD 3. Induce Parkinsonism (MPTP injections) Treat_GNE->Induce_PD Continue_Treat 4. Continue GNE-3511 Dosing Induce_PD->Continue_Treat Tissue 5. Harvest Brain Tissue (Substantia Nigra) Continue_Treat->Tissue Analyze 6. Analyze Endpoints (Immunohistochemistry for p-c-Jun, Tyrosine Hydroxylase) Tissue->Analyze

Figure 3: Workflow for in vivo evaluation of GNE-3511.

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • GNE-3511

  • Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)[15]

  • Antibodies for immunohistochemistry (anti-p-c-Jun, anti-tyrosine hydroxylase)

Procedure:

  • Animal Dosing: Acclimatize male C57BL/6 mice. Begin oral gavage (p.o.) administration of GNE-3511 (e.g., 37.5-75 mg/kg) or vehicle.[11]

  • MPTP Induction: After the initial drug administration, induce neurodegeneration by administering MPTP according to established protocols (e.g., multiple intraperitoneal injections).

  • Continued Treatment: Continue daily dosing of GNE-3511 or vehicle for the duration of the study (typically 24-48 hours for acute p-c-Jun endpoints).

  • Tissue Collection: At the study endpoint, perfuse the animals and collect brain tissue.

  • Immunohistochemistry: Section the brain tissue and perform immunohistochemistry on slices containing the substantia nigra. Stain for p-c-Jun to assess DLK pathway activation and tyrosine hydroxylase (TH) to identify dopaminergic neurons.

  • Quantification and Analysis: Quantify the number of p-c-Jun-positive and TH-positive cells in the substantia nigra. A significant reduction in p-c-Jun-positive cells and preservation of TH-positive neurons in the GNE-3511-treated group compared to the vehicle group indicates in vivo target engagement and neuroprotection.[11][17]

Causality and Validation: This protocol tests the ability of GNE-3511 to inhibit the DLK pathway in the central nervous system and prevent the death of a clinically relevant neuronal population. Measuring both the pharmacodynamic marker (p-c-Jun) and the downstream neuroprotective effect (TH neuron survival) provides a robust validation of the compound's mechanism of action in vivo.

Summary and Future Directions

The DLK inhibitor GNE-3511 serves as a powerful exemplar for the development of neurotherapeutics derived from fluorophenyl-containing scaffolds. Its ability to potently and selectively inhibit a key mediator of neuronal stress and apoptosis has been demonstrated in a variety of preclinical models.[11][15][18][19] The protocols outlined here provide a foundational approach for researchers to explore the therapeutic potential of DLK inhibition. Future work in this area will likely focus on optimizing the pharmacokinetic and safety profiles of DLK inhibitors for chronic administration in human neurodegenerative diseases and further elucidating the complex, dual roles of the DLK pathway in neuronal health and disease.

References

  • Pozniak, P. D., et al. (2019). Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Shin, J. E., et al. (2012). Dual leucine zipper kinase is required for retrograde injury signaling and axonal regeneration. Neuron. Available at: [Link]

  • Hao, Y., et al. (2019). Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions. Future Medicinal Chemistry. Available at: [Link]

  • Tedesechi, A., & Bradke, F. (2013). The DLK signalling pathway—a double-edged sword in neural development and regeneration. EMBO Reports. Available at: [Link]

  • Ghosh, A. S., et al. (2011). DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity. The Journal of Cell Biology. Available at: [Link]

  • The Ohio State University. (2013). The DLK signalling pathway - A double-edged sword in neural development and regeneration. Available at: [Link]

  • Patel, S., et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Watkins, T. A., et al. (2013). DLK initiates a transcriptional program that couples apoptotic and regenerative responses to axonal injury. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Gallo, G. (2018). An axonal stress response pathway: degenerative and regenerative signaling by DLK. Current Opinion in Neurobiology. Available at: [Link]

  • PNAS. (2013). DLK initiates a transcriptional program that couples apoptotic and regenerative responses to axonal injury. Available at: [Link]

  • Scite. (2013). DLK initiates a transcriptional program that couples apoptotic and regenerative responses to axonal injury. Available at: [Link]

  • ResearchGate. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Available at: [Link]

  • Patel, S., et al. (2015). Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. PubMed. Available at: [Link]

  • Wüst, R., et al. (2023). Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms. MDPI. Available at: [Link]

  • Holland, S. M., et al. (2023). Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. PubMed Central. Available at: [Link]

  • Wlaschin, J., et al. (2018). Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury. eLife. Available at: [Link]

  • Onat, F. Y., et al. (2023). Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice. bioRxiv. Available at: [Link]

  • ACS Publications. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Mang-Tri, T., et al. (2021). Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments. PubMed. Available at: [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Dual Leucine Zipper Kinase Inhibitors for Parkinson's Disease. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GNE-3511 | Ligand page. Available at: [Link]

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Application Notes and Protocols: The Strategic Role of the 4-Fluorophenyl Group in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Why Fluorine? A Subtle Change with Profound Impact

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for optimizing drug candidates.[1][2] Among the various fluorinated motifs, the 4-fluorophenyl group stands out for its ability to subtly yet profoundly modulate a molecule's physicochemical and biological properties.[1] Its introduction can dramatically alter metabolic stability, target binding affinity, and membrane permeability, ultimately shaping a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[3][4][5][6] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this unique element.[7]

This guide provides an in-depth analysis of the multifaceted roles of the 4-fluorophenyl group. It moves beyond theoretical concepts to offer validated, step-by-step protocols for quantifying its effects. The goal is to equip researchers with the practical knowledge to rationally design and evaluate compounds where this privileged scaffold is a key architectural element.

Part 1: Foundational Physicochemical Effects of 4-Fluoro Substitution

The substitution of a hydrogen atom with fluorine on a phenyl ring initiates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to predicting the downstream biological consequences.

Electronic Perturbation: Modulating Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing (inductive) effect can significantly alter the electron distribution across the aromatic ring.[5][8] This directly impacts the pKa of nearby ionizable groups.

  • Causality: By withdrawing electron density, the 4-fluoro substituent can decrease the basicity (lower the pKa) of an adjacent amine or increase the acidity (lower the pKa) of a nearby acidic proton. This modulation of pKa is crucial because it affects a compound's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for target interaction.[5][7][9]

Lipophilicity: A Context-Dependent Shift

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] The effect of adding a 4-fluorophenyl group on lipophilicity is not always straightforward.

  • Causality: Generally, introducing a fluorine atom increases a molecule's lipophilicity.[11] For instance, the LogP of benzene is 2.13, while that of fluorobenzene is 2.27. This increased lipophilicity can enhance partitioning into cell membranes and improve binding to hydrophobic pockets in target proteins.[11] However, the overall effect depends on the entire molecular context, and in some cases, the electronic changes can lead to nuanced or even counterintuitive shifts in LogP.

Table 1: Physicochemical Property Comparison of Aniline vs. 4-Fluoroaniline

PropertyAniline4-FluoroanilineRationale for Change
pKa (of conjugate acid)4.634.65The strong electron-withdrawing effect of fluorine destabilizes the anilinium cation, making the amine less basic.
LogP 0.901.15The fluorine atom increases the overall lipophilicity of the molecule, favoring partitioning into the non-polar phase.

Part 2: Impact on Pharmacokinetics (ADME)

The physicochemical changes induced by the 4-fluorophenyl group have direct and measurable consequences on how a drug moves through the body.

Enhancing Metabolic Stability

One of the most common reasons for introducing a 4-fluorophenyl group is to block metabolic oxidation.[5][12]

  • Causality: The para-position of a phenyl ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[13][14] Replacing the hydrogen at this position with fluorine effectively "shields" the molecule from this metabolic attack. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, thereby increasing the compound's metabolic half-life, which can lead to improved bioavailability and a longer duration of action.[5][7][12]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare 10 mM Test Compound Stock (DMSO) start_reaction Initiate Reaction: Combine Microsomes, Buffer, & Compound (1 µM final) prep_compound->start_reaction prep_microsomes Thaw & Dilute Liver Microsomes (e.g., 0.5 mg/mL) prep_microsomes->start_reaction prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) prep_buffer->start_reaction prep_cofactor Prepare NADPH Cofactor Solution add_cofactor Add NADPH to start reaction prep_cofactor->add_cofactor start_reaction->add_cofactor time_points Aliquot at Time Points (0, 5, 15, 30, 45 min) add_cofactor->time_points quench Quench Reaction (e.g., Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Caption: Workflow for an in vitro microsomal stability assay.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with HLM.

  • Self-Validation: The protocol includes positive controls (compounds with known metabolic fates, e.g., Dextromethorphan) and negative controls (incubations without the NADPH cofactor).[15] Consistent performance of controls validates the metabolic competency of the microsomal batch and the assay conditions.

Materials:

  • Test compound and non-fluorinated analog (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[15]

  • 100 mM Potassium Phosphate Buffer, pH 7.4[15]

  • NADPH regenerating system or 1 mM NADPH solution

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator (37°C), centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice.[15] Prepare a working solution of microsomes at 0.5 mg/mL protein concentration in phosphate buffer.[13][14][15]

  • Compound Addition: In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.[13][15] Include a "minus cofactor" control for each compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH solution (final concentration 1 mM).[13] The time of this addition is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.[13] This step simultaneously stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[15][16]

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Modulating Membrane Permeability

The ability of a drug to pass through biological membranes, like the intestinal wall or the blood-brain barrier, is fundamental to its oral bioavailability and site of action. The 4-fluorophenyl group can influence this through changes in lipophilicity and by reducing the basicity of nearby amines.[5][17]

  • Causality: Passive diffusion across membranes is largely governed by lipophilicity.[18][19] By increasing LogP, the 4-fluorophenyl group can enhance permeability. Furthermore, for basic compounds, reducing the pKa means that a smaller fraction of the compound is protonated (charged) at physiological pH. The neutral, uncharged species is significantly more membrane-permeable, thus lowering the pKa can improve absorption.[5]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive permeability across the gastrointestinal (GI) tract.[18][19]

  • Self-Validation: The assay is run with known high- and low-permeability control compounds.[20] The resulting permeability coefficients (Pe) for these controls must fall within an established range to validate the integrity of the artificial membrane and the experimental run.

Materials:

  • PAMPA "sandwich" plate (hydrophobic PVDF donor plate and acceptor plate)[19]

  • Phospholipid solution (e.g., 4% lecithin in dodecane)[20]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and controls (e.g., Testosterone, Atenolol)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.[20] Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).[20]

  • Prepare Donor Plate: Dissolve test compounds in PBS (often with a small percentage of DMSO, e.g., 5%) to a known concentration (e.g., 500 µM).[20][21] Add 200 µL of this solution to the coated donor plate wells.[20]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich."[22] Incubate at room temperature for a set period (e.g., 4-18 hours).[20][22]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[19][22]

  • Calculation: Use the final concentrations and plate parameters to calculate the effective permeability coefficient (Pe).

Part 3: Influence on Pharmacodynamics (Target Binding)

The 4-fluorophenyl group can significantly influence how a ligand binds to its biological target (e.g., receptor or enzyme) through a variety of non-covalent interactions.

  • Causality:

    • Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to stronger interactions with hydrophobic pockets in the binding site.[11]

    • Halogen Bonding: While fluorine is a weak halogen bond donor compared to heavier halogens, it can still participate in favorable interactions with electron-rich atoms like backbone carbonyl oxygens in a protein.[23][24][25] This specific, directional interaction can increase binding affinity and selectivity.[23][24]

    • Dipole and Electrostatic Interactions: The strong dipole of the C-F bond can alter the electrostatic profile of the molecule, leading to more favorable interactions with polar residues in the binding site.[11]

G cluster_receptor Receptor Binding Pocket Ligand 4-Fluorophenyl Ligand Hydrophobic Hydrophobic Residue (e.g., Leu, Val) Ligand->Hydrophobic Hydrophobic Interaction Carbonyl Backbone C=O Ligand->Carbonyl Halogen Bond (C-F···O=C) Polar Polar Residue (e.g., Ser, Thr) Ligand->Polar Dipole-Dipole Interaction

Caption: Potential binding interactions of a 4-fluorophenyl group.

Protocol 3: Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon and koff).[26] It is an invaluable tool for directly measuring the impact of a 4-fluoro substitution on target engagement.

  • Self-Validation: The system is validated by running a known interacting pair to confirm instrument performance. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction of interest.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Test compound and non-fluorinated analog (analytes)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Activate the carboxyl groups on the sensor chip surface with a mixture of EDC/NHS. Inject the purified target protein, which will covalently bind to the activated surface via its amine groups. Deactivate any remaining active sites with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of the test compound and its non-fluorinated analog in running buffer. A typical concentration range might span from 0.1 to 10 times the expected KD.

  • Binding Measurement: Inject the different concentrations of the analyte over the immobilized protein surface (and a reference surface). The binding of the analyte causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove all bound analyte from the protein surface, preparing it for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[26]

Table 2: Representative Data from Comparative Assays

AssayNon-Fluorinated Analog4-Fluorophenyl AnalogInterpretation
Metabolic Stability (t½, min) 15> 60The 4-fluoro group blocks a key site of metabolism, significantly increasing the compound's half-life in vitro.[27]
PAMPA (Pe, 10⁻⁶ cm/s) 5.28.9Increased lipophilicity and/or favorable pKa shift enhances passive membrane permeability.
SPR Binding (KD, nM) 12045The 4-fluorophenyl group contributes favorably to target binding, possibly through halogen bonding or enhanced hydrophobic interactions, resulting in a lower KD and higher affinity.

Conclusion: A Strategic Tool for Rational Drug Design

The 4-fluorophenyl group is far more than a simple isostere for a phenyl ring. It is a strategic tool that medicinal chemists can deploy to overcome specific challenges in drug development.[28] Its introduction can systematically improve metabolic stability, fine-tune membrane permeability, and enhance binding affinity.[1][4][5] However, its effects are highly context-dependent, and the empirical validation provided by the protocols outlined in this guide is essential. By integrating a deep understanding of the physicochemical principles with rigorous experimental evaluation, researchers can harness the full potential of the 4-fluorophenyl group to design safer and more effective medicines.

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Application Notes and Protocols: 1-(4-Fluorophenyl)cyclopentanamine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Amine Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms and cyclic amine moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl group, in particular, is a bioisostere of the phenyl group, often introduced to enhance metabolic stability by blocking sites of oxidative metabolism and to modulate electronic properties, which can lead to improved binding affinity and cell permeability. The cyclopentanamine scaffold provides a rigid, three-dimensional structure that can effectively probe the binding pockets of biological targets. The convergence of these two structural motifs in 1-(4-Fluorophenyl)cyclopentanamine renders it a valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules, most notably in the development of kinase inhibitors and other targeted therapies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the synthesis, purification, and characterization of this compound but also delves into the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the processes involved.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValue (Predicted/Typical for class)
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.24 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not established; expected to be >200 °C at atm. pressure
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Sparingly soluble in water.
pKa (amine) ~9-10 (predicted)

Safety and Handling:

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most efficiently achieved through a two-step process commencing from the readily available starting material, cyclopentanone. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(4-Fluorophenyl)cyclopentanone cluster_1 Step 2: Reductive Amination Cyclopentanone Cyclopentanone Intermediate1 1-(4-Fluorophenyl)cyclopentanol Cyclopentanone->Intermediate1 Grignard Reaction Grignard 4-Fluorophenylmagnesium bromide (Grignard Reagent) Grignard->Intermediate1 Ketone 2-(4-Fluorophenyl)cyclopentanone Intermediate1->Ketone Oxidation Oxidation Oxidation (e.g., PCC or Swern) Oxidation->Ketone Ketone2 2-(4-Fluorophenyl)cyclopentanone FinalProduct This compound Ketone2->FinalProduct Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)cyclopentanone (Precursor)

This protocol is adapted from established procedures for the synthesis of 2-aryl cyclopentanones.[4] The reaction proceeds via a Grignard reaction to form the tertiary alcohol, followed by an oxidation to yield the desired ketone.

Materials:

  • Cyclopentanone

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone in the same anhydrous solvent dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation of Alcohol: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain crude 1-(4-fluorophenyl)cyclopentanol.

  • Oxidation to Ketone: Dissolve the crude alcohol in dichloromethane. Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the reaction is complete (monitor by TLC). Alternatively, a Swern oxidation can be performed for a milder, higher-yielding transformation.

  • Purification: Upon completion of the oxidation, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC). Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(4-fluorophenyl)cyclopentanone.

Protocol 2: Reductive Amination to this compound

This is a critical step that converts the ketone precursor into the desired primary amine. Reductive amination involves the formation of an imine intermediate in situ, which is then reduced to the amine.[5] The choice of reducing agent is crucial for selectivity and yield. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it is selective for the protonated imine over the ketone starting material.[5]

Materials:

  • 2-(4-Fluorophenyl)cyclopentanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (concentrated and 1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(4-fluorophenyl)cyclopentanone in methanol. Add a significant excess of ammonium acetate (typically 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium cyanoborohydride in small portions. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be maintained at a pH between 6 and 7, which can be achieved by the buffering effect of the ammonium acetate. Stir the reaction at room temperature overnight.

  • Work-up: Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench any unreacted borohydride. Stir for 30 minutes. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and wash with dichloromethane or ethyl acetate to remove any unreacted ketone and other non-basic impurities. Basify the aqueous layer to pH >10 with 2 M NaOH. Extract the product into dichloromethane or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the final product and for in-process control.

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient A suitable gradient from 10% B to 90% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, accuracy, and precision according to ICH guidelines.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and identifying potential impurities.

ParameterRecommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts are based on analogous structures.[7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 2H, Ar-H ortho to F)

    • δ 6.90-7.10 (m, 2H, Ar-H meta to F)

    • δ 3.50-3.70 (m, 1H, CH-N)

    • δ 1.50-2.20 (m, 8H, cyclopentyl-H)

    • δ 1.40 (br s, 2H, NH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 161 (d, J = 245 Hz, C-F)

    • δ 140-145 (d, C-Ar)

    • δ 128-130 (d, J = 8 Hz, CH-Ar)

    • δ 115 (d, J = 21 Hz, CH-Ar)

    • δ 55-60 (C-N)

    • δ 20-40 (CH₂ of cyclopentyl)

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

  • Characteristic Absorptions (neat, cm⁻¹):

    • 3300-3400 (N-H stretch, primary amine)

    • 3000-3100 (C-H stretch, aromatic)

    • 2850-2950 (C-H stretch, aliphatic)

    • 1600, 1500 (C=C stretch, aromatic)

    • 1220 (C-F stretch)

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

  • Expected m/z: 179.1 (M⁺), with characteristic fragmentation patterns including the loss of the amino group and fragmentation of the cyclopentyl ring.

Logical Framework for Protocol Validation

The protocols described herein are designed as self-validating systems. The causality behind experimental choices is rooted in established principles of organic chemistry.

Validation_Logic Protocol Protocol Execution Step 1: Grignard & Oxidation Step 2: Reductive Amination InProcess In-Process Controls TLC Monitoring pH Control Protocol:s1->InProcess:t1 Monitors reaction completion Protocol:s2->InProcess:p1 Ensures selective reduction Characterization Final Product Characterization HPLC Purity GC-MS Identity NMR Structure IR Functional Groups InProcess->Characterization Confirms intermediate success Validation Protocol Validation Characterization->Validation Confirms identity, purity, and yield

Figure 2: Self-validating system for the synthesis protocol.

The successful synthesis of the ketone precursor in Step 1, confirmed by TLC and subsequent spectroscopic analysis after purification, is a prerequisite for proceeding to Step 2. The careful control of pH during the reductive amination ensures the selective reduction of the imine, minimizing side reactions. Finally, the comprehensive characterization of the final product via chromatography and spectroscopy provides definitive validation of the entire synthetic sequence.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis. The protocols detailed in this guide provide a reliable and well-rationalized pathway for its preparation and characterization. By understanding the underlying chemical principles and adhering to the described methodologies, researchers can confidently produce this key intermediate for application in their drug discovery and development programs.

References

  • Reductive Amination. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]

  • Safety Data Sheet. AA Blocks. (2025). Retrieved January 22, 2026, from [Link]

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Introduction: The Emerging Potential of Fluorophenyl-Cyclopentanamine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Investigating the Anticancer Activity of Compounds Derived from 1-(4-Fluorophenyl)cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern medicinal chemistry. The this compound scaffold presents a compelling starting point for the design of new therapeutic candidates. This assertion is built upon the established precedent of its constituent chemical motifs in successful oncological agents. The fluorophenyl group is a well-recognized pharmacophore in numerous anticancer drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Similarly, cyclic structures like the cyclopentane ring provide a rigid framework that can be functionalized to achieve specific interactions with biological targets.

This document serves as a comprehensive guide for researchers embarking on the evaluation of novel compounds derived from this compound. It outlines a strategic, multi-tiered approach to screening and characterization, from initial in vitro cytotoxicity assessments to more complex mechanistic and in vivo studies. The protocols and workflows described herein are designed to be robust and self-validating, providing a clear path for identifying promising lead compounds for further development.

Part 1: The In Vitro Screening Cascade: A Stepwise Approach to Candidate Identification

The initial phase of evaluating new chemical entities involves a series of in vitro assays designed to efficiently identify compounds with significant anticancer activity and to elucidate their mechanisms of action. A tiered approach is recommended to conserve resources by focusing on the most promising candidates.[1][2]

Primary Screening: Assessing General Cytotoxicity

The first step is to determine the concentration-dependent cytotoxic effects of the synthesized compounds across a panel of human cancer cell lines. This provides a broad overview of their potency and selectivity.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5] Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound IDDerivative StructureIC50 (µM) on MCF-7IC50 (µM) on DLD-1
Cpd-01R1 = H>100>100
Cpd-02R1 = -NO252.3565.95
Cpd-03R1 = -Cl54.158.2
Doxorubicin(Positive Control)0.81.2

Table 1: Hypothetical IC50 values for this compound derivatives.

Secondary Screening: Unraveling the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary assays to understand how they kill cancer cells. Key mechanisms to investigate include the induction of apoptosis and cell cycle arrest.[6]

Workflow for Mechanistic Studies

G cluster_apoptosis Apoptosis Assays cluster_cellcycle Cell Cycle cluster_pathway Pathway Analysis A Active Compound Identified (Low IC50) B Apoptosis Induction Assays A->B Does it induce apoptosis? C Cell Cycle Analysis A->C Does it affect cell cycle? AnnexinV Annexin V / PI Staining B->AnnexinV Caspase Caspase Activity Assay B->Caspase PI_Staining Propidium Iodide Staining & Flow Cytometry C->PI_Staining D Signaling Pathway Analysis WesternBlot Western Blot for Key Pathway Proteins D->WesternBlot AnnexinV->D Elucidate molecular target Caspase->D Elucidate molecular target PI_Staining->D Elucidate molecular target

Fig. 1: Workflow for secondary screening of active compounds.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound at its IC50 and 2x IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • 70% cold ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA.

Tertiary Screening: Investigating Molecular Targets and Signaling Pathways

Based on the outcomes of the secondary screens, a deeper investigation into the molecular mechanism is warranted. For instance, if apoptosis is induced, it is crucial to identify the signaling pathways involved. Several fluorophenyl-containing compounds have been shown to modulate key cancer-related pathways such as the Notch-Akt pathway.[7]

Hypothetical Mechanism: Inhibition of the Notch-Akt Pathway

A potential mechanism of action for a novel this compound derivative could be the dual inhibition of the Notch and Akt signaling pathways, which are critical for cancer cell survival and proliferation.

G Compound This compound Derivative Notch Notch Receptor Compound->Notch Inhibits Akt Akt Compound->Akt Inhibits Notch->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (via phosphorylation) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Fig. 2: Hypothetical inhibition of the Notch-Akt pathway.

Protocol 4: Western Blot Analysis

Objective: To measure the changes in protein expression levels of key signaling molecules (e.g., p-Akt, total Akt, Bcl-2) after compound treatment.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Part 2: In Vivo Evaluation: Assessing Efficacy in Animal Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context.[1][8][9] The human tumor xenograft model in immunodeficient mice is a standard for preclinical evaluation.[10][11]

Protocol 5: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor activity of a lead compound.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[3]

  • Matrigel

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers, syringes, and animal scales

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion

The strategic application of the protocols outlined in this guide provides a robust framework for the systematic evaluation of novel anticancer compounds derived from this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising drug candidates. This structured approach, grounded in established methodologies, ensures scientific rigor and enhances the potential for translating a novel chemical scaffold into a clinically valuable therapeutic agent.

References

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Google Cloud URL
  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed Source: PubMed URL
  • Title: In vitro assays and techniques utilized in anticancer drug discovery - PubMed Source: PubMed URL
  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Google Cloud URL
  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences Source: International Journal of Pharmacy and Biological Sciences URL
  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: Google Cloud URL
  • Title: In vivo screening models of anticancer drugs - Tel Aviv University Source: Tel Aviv University URL
  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega Source: ACS Omega URL
  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Google Cloud URL
  • Title: In vitro methods of screening of anticancer agents | PPTX - Slideshare Source: Slideshare URL
  • Title: Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines.
  • Title: Synthesis and anticancer activity studies of cyclopamine derivatives Source: Google Cloud URL
  • Title: Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets Source: Google Cloud URL
  • Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed Source: PubMed URL
  • Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI Source: MDPI URL
  • Title: N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)
  • Title: Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives Source: Google Cloud URL
  • Title: Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH Source: PubMed Central URL
  • Title: Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed Source: PubMed URL
  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)
  • Title: A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)
  • Title: Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - NIH Source: National Institutes of Health URL
  • Title: The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of the Grignard Reaction for 1-(4-Fluorophenyl)cyclopentanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Grignard reaction for this specific target molecule. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis, ensuring both high yield and purity.

Introduction to the Synthesis

The synthesis of this compound via a Grignard reaction is a powerful method for creating this valuable pharmaceutical intermediate. The core of this synthesis involves the nucleophilic addition of a 4-fluorophenyl Grignard reagent to an electrophilic cyclopentanone derivative. The most common and direct route utilizes a cyclopentanone imine as the electrophile. This guide will focus on the optimization of this pathway, including the preparation of the starting materials and the critical Grignard addition step.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

FAQ 1: My Grignard reaction to form 4-fluorophenylmagnesium bromide is not initiating. What are the common causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is one of the most frequent challenges. The root cause is almost always the presence of impurities that either passivate the magnesium surface or quench the Grignard reagent as it forms.

Core Causality: Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to moisture and protic compounds.[1] The magnesium metal surface can also be passivated by a layer of magnesium oxide.

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions:

    • Glassware: All glassware must be meticulously dried. Flame-drying under a vacuum and cooling under an inert atmosphere (nitrogen or argon) is the gold standard.[2]

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common and effective solvent for this reaction.[2] Ensure it has been dried over a suitable agent like sodium-benzophenone ketyl.

    • Reagents: 4-Fluorobromobenzene should be free of water.

  • Activate the Magnesium Turnings:

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple iodine vapor upon gentle heating indicates the activation of the magnesium surface.[2]

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. The formation of ethene gas is a visual cue that the magnesium is activated.

  • Initiation Techniques:

    • Add a small aliquot of the 4-fluorobromobenzene solution to the activated magnesium.

    • Gentle warming with a heat gun may be necessary to initiate the reaction. A noticeable increase in temperature and a cloudy appearance of the solution are signs of successful initiation.[3]

    • Once initiated, the remaining 4-fluorobromobenzene solution should be added dropwise to maintain a gentle reflux.

Table 1: Summary of Grignard Initiation Troubleshooting
IssueProbable CauseRecommended Solution
No reactionWet glassware/solventFlame-dry all glassware; use freshly distilled anhydrous solvent.
Passivated magnesiumActivate magnesium with iodine or 1,2-dibromoethane.
Impure starting materialsPurify 4-fluorobromobenzene.
Reaction starts and then stopsInsufficient mixingEnsure efficient stirring to maintain contact between the reactants.
Localized high concentration of halideAdd the 4-fluorobromobenzene solution slowly and dropwise.
FAQ 2: I am observing a low yield of the desired this compound. What are the likely side reactions, and how can I minimize them?

Answer:

Low yields in this synthesis often stem from side reactions involving the Grignard reagent or the imine precursor. Understanding and mitigating these pathways is crucial for optimization.

Core Causality: The high reactivity of the Grignard reagent makes it susceptible to reacting with any acidic protons present and can also participate in unwanted coupling reactions. The imine electrophile also presents its own set of challenges.

Common Side Reactions and Solutions:

  • Wurtz-Fittig Coupling: The Grignard reagent can react with the unreacted 4-fluorobromobenzene to form 4,4'-difluorobiphenyl.[1]

    • Solution: Add the 4-fluorobromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.

  • Reaction with an Unprotected Imine: If you are using cyclopentanimine (formed from cyclopentanone and ammonia), the N-H proton is acidic enough to be deprotonated by the Grignard reagent.[4] This will consume your Grignard reagent and reduce the yield.

    • Solution: Use an N-protected cyclopentanone imine. An N-benzyl or N-trimethylsilyl (TMS) protecting group is a good choice. The protecting group can be removed in a subsequent step after the Grignard addition.

  • Enolization of Cyclopentanone: If there is any unreacted cyclopentanone present during the formation of the imine, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate and quenching the Grignard reagent.[5]

    • Solution: Ensure the complete conversion of cyclopentanone to the imine before the addition of the Grignard reagent. Monitor the imine formation by techniques like IR spectroscopy (disappearance of the C=O stretch).

Diagram 1: Key Reaction Pathways and Side Reactions

cluster_grignard Grignard Formation cluster_imine Imine Formation cluster_addition Grignard Addition cluster_side_reactions Side Reactions 4-F-PhBr 4-Fluorobromobenzene Grignard 4-F-PhMgBr 4-F-PhBr->Grignard Mg, THF Mg Magnesium Mg->Grignard Desired_Product This compound Grignard->Desired_Product + N-Protected Imine 2. H3O+ Workup 3. Deprotection Wurtz 4,4'-Difluorobiphenyl Grignard->Wurtz + 4-F-PhBr Quenched_Grignard Fluorobenzene Grignard->Quenched_Grignard + Protic Impurity (e.g., H2O) Cyclopentanone Cyclopentanone N-Protected_Imine N-Protected Cyclopentanimine Cyclopentanone->N-Protected_Imine + R-NH2 - H2O

Caption: Reaction scheme showing the main synthesis pathway and common side reactions.

FAQ 3: What is the optimal precursor for the Grignard addition, and how do I prepare it?

Answer:

The ideal precursor is an N-protected cyclopentanimine. This prevents the acidic N-H proton from quenching the Grignard reagent. The N-benzyl protected imine is a good choice as the benzyl group can be readily removed by hydrogenolysis.

Experimental Protocol: Synthesis of N-Benzyl-cyclopentanimine

  • Apparatus: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents:

    • Cyclopentanone (1.0 eq)

    • Benzylamine (1.05 eq)

    • Toluene (as solvent)

    • p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)

  • Procedure: a. To the flask, add cyclopentanone, benzylamine, and toluene. b. Add the catalytic amount of p-toluenesulfonic acid. c. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. d. Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed. e. Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-benzyl-cyclopentanimine can often be used directly in the next step without further purification.

Optimized Protocol for this compound Synthesis

This protocol provides a step-by-step methodology for the Grignard reaction and subsequent workup.

Part A: Grignard Reaction

  • Setup: Under an inert atmosphere (N2 or Ar), in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place activated magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of 4-fluorobromobenzene (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Addition to Imine: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N-benzyl-cyclopentanimine (1.0 eq) in anhydrous THF dropwise from the addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Part B: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-1-(4-fluorophenyl)cyclopentanamine.

Part C: Deprotection (if using N-benzyl protection)

  • Hydrogenolysis: Dissolve the crude product from Part B in methanol. Add palladium on carbon (10 mol %) as a catalyst.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel or by acid-base extraction to yield the final product.

Diagram 2: Experimental Workflow

A 1. Prepare Anhydrous Setup B 2. Form Grignard Reagent (4-F-PhMgBr) A->B D 4. Add Imine to Grignard Solution B->D C 3. Prepare N-Protected Imine C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Deprotection (e.g., Hydrogenolysis) E->F G 7. Final Purification (Chromatography/Extraction) F->G

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Continuous Flow Synthesis of Active Pharmaceutical Ingredients (APIs) Using Grignard Reagents. (2022). CRIPS. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Side Reactions in a Grignard Synthesis. (2018). ResearchGate. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). ResearchGate. [Link]

  • What is the proper way to synthesis imine from cyclic ketone and primary amine?. (2023). ResearchGate. [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Grignard Synthesis?. (2021). Reddit. [Link]

  • How to carry out imine formation of cyclopentanone with ammonia?. (2017). ResearchGate. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and logical pathway involves a two-step sequence:

  • Formation of a Key Intermediate: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol via a Grignard reaction.

  • Introduction of the Amine Group: Conversion of the tertiary alcohol to the target amine.

An alternative and highly viable route proceeds through a nitrile intermediate:

  • Formation of the Phenylcyclopentane Core: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol using a Grignard reaction.

  • Conversion to a Nitrile Intermediate: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile from the tertiary alcohol.

  • Reduction to the Primary Amine: Reduction of the nitrile to afford this compound.

This guide will focus on troubleshooting the common challenges associated with the Grignard reaction, the subsequent conversion to the amine (either directly or via the nitrile), and the final reduction step.

Troubleshooting Guides & FAQs

Part 1: Grignard Reaction - Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol

The Grignard reaction is a cornerstone of C-C bond formation but is notoriously sensitive to reaction conditions.

cluster_start Starting Materials cluster_reaction Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Isolation 4-Bromofluorobenzene 4-Bromofluorobenzene Initiation Initiation 4-Bromofluorobenzene->Initiation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Initiation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Initiation Formation Formation Initiation->Formation Addition Addition Formation->Addition Cyclopentanone Cyclopentanone Cyclopentanone->Addition Aqueous Quench Aqueous Quench Addition->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Purification Purification Extraction->Purification Product 1-(4-fluorophenyl) cyclopentan-1-ol Purification->Product

Caption: Workflow for the Grignard synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a classic Grignard problem. Here are the primary culprits and troubleshooting steps:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to the flask; its disappearance indicates activation.

    • Chemical Activation: A few drops of 1,2-dibromoethane can be added to the magnesium suspension. The formation of ethene gas indicates activation.

  • Starting Halide Purity: Ensure your 4-bromofluorobenzene is pure and dry.

Q2: I am observing a low yield of the desired tertiary alcohol and recovery of my starting ketone. Why is this happening?

A2: With sterically hindered ketones like cyclopentanone derivatives, side reactions can compete with the desired nucleophilic addition.[1]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone.

    • Solution: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol. This is more common with bulky Grignard reagents.

Q3: My reaction mixture turns dark and I get a significant amount of biphenyl as a byproduct. What is the cause?

A3: The formation of biphenyl (in this case, 4,4'-difluorobiphenyl) is due to a coupling reaction between the Grignard reagent and unreacted 4-bromofluorobenzene. This is often favored by higher temperatures.

  • Solution:

    • Ensure a slight excess of magnesium to consume all the aryl halide.

    • Maintain a moderate reaction temperature during the formation of the Grignard reagent.

    • Add the aryl halide slowly to the magnesium suspension to avoid a high local concentration.

Parameter Recommendation for High Yield Rationale
Solvent Anhydrous diethyl ether or THFStabilizes the Grignard reagent.
Temperature 0 °C for addition to ketoneMinimizes side reactions like enolization.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with O₂ and H₂O.
Reagent Purity High purity, anhydrousImpurities can quench the Grignard reagent.
Part 2: Conversion of Tertiary Alcohol to Amine

This conversion can be achieved through a Ritter reaction or by first converting the alcohol to a nitrile followed by reduction.

The Ritter reaction transforms a tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid. The resulting amide is then hydrolyzed to the primary amine.[2]

cluster_start Starting Materials cluster_reaction Amide Formation cluster_hydrolysis Hydrolysis Alcohol 1-(4-fluorophenyl) cyclopentan-1-ol Carbocation Formation Carbocation Formation Alcohol->Carbocation Formation Nitrile Nitrile Nitrilium Ion Formation Nitrilium Ion Formation Nitrile->Nitrilium Ion Formation Strong Acid Strong Acid Strong Acid->Carbocation Formation Carbocation Formation->Nitrilium Ion Formation Amide Formation Amide Formation Nitrilium Ion Formation->Amide Formation Acidic or Basic\nHydrolysis Acidic or Basic Hydrolysis Amide Formation->Acidic or Basic\nHydrolysis Product 1-(4-Fluorophenyl) cyclopentanamine Acidic or Basic\nHydrolysis->Product

Caption: General workflow for the Ritter reaction followed by hydrolysis.

Q4: My Ritter reaction is giving a low yield of the desired amide. What are the potential issues?

A4: Low yields in the Ritter reaction can often be attributed to the stability of the intermediate carbocation and the reaction conditions.

  • Carbocation Rearrangement/Elimination: The tertiary carbocation formed from the alcohol can undergo elimination to form an alkene, which can be a significant side reaction.

    • Solution: Use a strong, non-nucleophilic acid and a nitrile as the solvent to favor the trapping of the carbocation.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature, but monitor for decomposition.

  • Hydrolysis of Nitrile: If there is water in the reaction mixture, the nitrile can hydrolyze to the corresponding carboxylic acid.

Q5: The hydrolysis of the N-acyl intermediate is proving difficult. What conditions are recommended?

A5: The hydrolysis of sterically hindered amides can be challenging.

  • Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl or H₂SO₄ is a common method.

  • Basic Hydrolysis: Saponification with a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol can be effective. This is often followed by extraction of the free amine.

A more controlled approach involves the conversion of the tertiary alcohol to 1-(4-fluorophenyl)cyclopentanecarbonitrile, followed by reduction.

cluster_start Starting Material cluster_cyanation Cyanation cluster_reduction Reduction Alcohol 1-(4-fluorophenyl) cyclopentan-1-ol TMSCN TMSCN Alcohol->TMSCN Nitrile 1-(4-fluorophenyl) cyclopentanecarbonitrile TMSCN->Nitrile Lewis Acid Lewis Acid Lewis Acid->Nitrile Reducing Agent Reducing Agent Nitrile->Reducing Agent Product 1-(4-Fluorophenyl) cyclopentanamine Reducing Agent->Product

Caption: Synthesis of the target amine via a nitrile intermediate.

Q6: I am having trouble with the cyanation of the tertiary alcohol. What are the best methods?

A6: The direct cyanation of tertiary alcohols can be achieved using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, such as InBr₃. This method is often high-yielding and proceeds under mild conditions.

Q7: The reduction of my tertiary nitrile is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A7: The formation of secondary and tertiary amines is a common issue during the catalytic hydrogenation of nitriles.

  • Catalytic Hydrogenation:

    • Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.

    • Catalyst Choice: Raney Nickel is a commonly used catalyst for nitrile reduction.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup.

    • Borane Reagents: Borane-tetrahydrofuran complex (BH₃-THF) can also be used for the reduction of nitriles.

Reducing Agent Advantages Disadvantages
LiAlH₄ High yield of primary amine.Highly reactive, requires strictly anhydrous conditions.
Catalytic Hydrogenation (e.g., Raney Ni, H₂) Cost-effective, scalable.Can lead to over-alkylation (secondary/tertiary amines).
BH₃-THF Good selectivity for primary amine.Can be less reactive than LiAlH₄.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopentan-1-ol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition to Ketone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclopentanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nitrile Reduction
  • Cyanation of 1-(4-fluorophenyl)cyclopentan-1-ol:

    • To a solution of 1-(4-fluorophenyl)cyclopentan-1-ol (1.0 eq) in dichloromethane, add InBr₃ (0.1 eq).

    • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise at room temperature.

    • Stir the reaction for 30 minutes.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 1-(4-fluorophenyl)cyclopentanecarbonitrile.

  • Reduction of the Nitrile:

    • Using LiAlH₄: To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the crude nitrile in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the crude amine.

  • Purification and Salt Formation:

    • Purify the crude amine by distillation or column chromatography.

    • To form the hydrochloride salt, dissolve the purified amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

    • Collect the precipitated salt by filtration.

References

  • Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.
  • Swain, C. G.; Boyles, H. B. J. Am. Chem. Soc.1951, 73 (2), 870–872.

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)cyclopentanamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. The following troubleshooting guides and frequently asked questions have been compiled from field-proven experience and established chemical principles to help you navigate common challenges and achieve high purity in your preparations.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you may encounter during the purification of this compound. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.

Q1: My final product has a low yield after purification. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from the chosen purification method or its execution.

  • Cause 1: Inappropriate Solvent Choice in Recrystallization: If you are using recrystallization, using a solvent in which your compound is too soluble will result in significant loss to the mother liquor. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solution: Conduct a small-scale solvent screen. Test various solvents (e.g., hexanes, ethyl acetate, isopropanol) and mixed-solvent systems (e.g., ethanol/water, hexane/acetone) to find the optimal balance of solubility.[1]

  • Cause 2: Overly Broad Elution Bands in Chromatography: In column chromatography, if the polarity of your mobile phase is too high, the compound may elute too quickly with impurities, forcing you to collect mixed fractions and discard them.

  • Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of approximately 0.3 for the target compound. This provides the best separation from both more polar and less polar impurities.

  • Cause 3: Premature Crystallization: During a hot filtration step to remove insoluble impurities before recrystallization, the product can crystallize on the filter funnel if the solution cools too rapidly.

  • Solution: Use a pre-heated filter funnel and receiving flask. It is also advisable to add a small excess of hot solvent (approx. 5-10%) before filtration to ensure the compound remains in solution.[2]

  • Cause 4: Incomplete Extraction: If purifying by liberating the free base from a salt, multiple extractions are crucial to recover all the product from the aqueous layer.

  • Solution: Perform at least three extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). To check for remaining product, you can spot a sample of the final aqueous layer on a TLC plate.

Q2: HPLC analysis of my purified product shows persistent impurity peaks. How can I identify and remove them?

A2: The identity of an impurity dictates the best method for its removal. Impurities in the synthesis of amines like this compound typically arise from starting materials or side reactions.

  • Identifying Impurities:

    • Starting Materials: The most common impurities are unreacted 4-fluorophenylcyclopentanone or the corresponding alcohol if a reduction step was involved. These can often be identified by comparing retention times with authentic standards in HPLC or GC-MS.

    • Side-Products: Over-alkylation or dimerization can occur. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for identifying unknown impurities by providing their molecular weight.[3]

  • Removing Impurities:

    • Non-Basic Impurities (Ketones, Alcohols): These are effectively removed by salt formation. Convert your crude amine to its hydrochloride salt. The salt will have drastically different solubility and will often crystallize out, leaving non-basic impurities behind in the solvent.[4] The pure amine can then be regenerated by adding a base.

    • Structurally Similar Amine Impurities: If the impurities are other amines with similar properties, high-resolution flash chromatography with a shallow solvent gradient is often the most effective method.

    • Baseline Impurities: If you see a "smear" or unresolved peaks near the baseline in your HPLC, it could indicate the presence of polymeric material. A preliminary filtration through a plug of silica gel or celite can often remove these.

Q3: I'm attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and, upon cooling, separates as a liquid phase because its solubility limit is reached at a temperature that is still above its melting point. It is a common problem when the crude material has a high impurity level, which depresses the melting point.

  • Solution 1: Slow Down the Cooling Rate: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly on the benchtop, undisturbed, before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.[2]

  • Solution 2: Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent (10-20%), and attempt to cool it slowly again.

  • Solution 3: Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[1]

  • Solution 4: Pre-Purify the Material: If the impurity load is too high, oiling out is very likely. Perform a quick preliminary purification, such as passing the material through a short plug of silica, before attempting recrystallization.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Q1: What are the most common and effective purification methods for this compound?

A1: The most effective methods depend on the scale of the reaction and the nature of the impurities. The basicity of the amine group is the most important chemical handle to exploit.

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Flash Chromatography Small to medium scale (mg to g); removal of impurities with different polarities.High resolution for complex mixtures; applicable to oils and solids.[5]Can be time-consuming and uses large volumes of solvent; risk of product decomposition on silica.
Salt Formation & Recrystallization Medium to large scale (g to kg); removal of non-basic or acidic impurities.Highly effective for purity enhancement; cost-effective and scalable; yields a stable, crystalline solid.[4]Requires the amine to be a solid salt; an additional step is needed to liberate the free base.
Distillation Medium to large scale; for liquid amines where impurities have significantly different boiling points.Excellent for removing non-volatile or highly volatile impurities; very scalable.Requires the compound to be thermally stable; not effective for separating isomers or compounds with close boiling points.[6][7]

Q2: What are the typical impurities I should expect from a standard synthesis like reductive amination of 4-fluorophenylcyclopentanone?

A2: In a typical reductive amination, you should be prepared to encounter:

  • Unreacted Starting Materials: 4-fluorophenylcyclopentanone and the amine source.

  • Intermediate Species: The corresponding imine intermediate.

  • Over-reduced Product: The alcohol, 1-(4-fluorophenyl)cyclopentanol, from the reduction of the ketone.

  • By-products: Products from self-condensation of the ketone or reactions with the reducing agent.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, allowing for the detection and quantification of impurities down to very low levels. A stability-indicating method should be developed to separate the main compound from potential degradants.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. Quantitative NMR (qNMR) can also be used for an absolute purity assessment without needing a reference standard of the same compound.[9]

  • Mass Spectrometry (MS): Coupled with GC or LC, this technique confirms the molecular weight of the product and helps identify impurities.

  • Melting Point: For solid derivatives like the hydrochloride salt, a sharp melting point range is a good indicator of high purity.

Q4: What are the advantages of purifying the amine as a salt versus the free base?

A4: Purifying via salt formation is often superior for several reasons:

  • Enhanced Crystallinity: Amine salts are typically stable, non-hygroscopic, crystalline solids with higher melting points than their free base counterparts, which may be oils or low-melting solids. This makes them much easier to handle and purify by recrystallization.

  • Improved Stability: The lone pair of electrons on the nitrogen of a free amine can be susceptible to air oxidation, leading to discoloration and degradation over time. In the salt form, this lone pair is protonated, significantly increasing the compound's shelf life.

  • Selective Separation: As mentioned earlier, salt formation is an excellent chemical-physical method to separate the basic amine from any neutral (e.g., alcohols, ketones) or acidic impurities present in the crude reaction mixture.[4]

Visualized Workflows and Decision Logic

To assist in your experimental planning, the following diagrams illustrate key decision-making processes and experimental workflows.

purification_decision_tree start Analyze Crude Product is_solid Is the crude product a solid or an oil? start->is_solid solid_path Solid is_solid->solid_path Solid oil_path Oil/Liquid is_solid->oil_path Oil solid_check Are impurities non-basic? solid_path->solid_check oil_check Are boiling points of impurities significantly different? oil_path->oil_check recrystallize Recrystallize Free Base solid_check->recrystallize No salt_formation Purify via Salt Formation & Recrystallization solid_check->salt_formation Yes distillation Fractional Distillation oil_check->distillation Yes chromatography Flash Column Chromatography oil_check->chromatography No recrystallize->chromatography If purity is still low distillation->chromatography If isomers are present

Caption: Decision tree for selecting a primary purification method.

salt_purification_workflow cluster_salt_formation Salt Formation & Isolation cluster_liberation Liberation of Free Base crude Crude Amine Free Base dissolve Dissolve in Solvent (e.g., Isopropanol) crude->dissolve add_acid Add Acid (e.g., HCl in IPA) dissolve->add_acid crystallize Cool to Crystallize add_acid->crystallize filter_salt Filter & Wash Salt crystallize->filter_salt pure_salt Pure Amine Salt filter_salt->pure_salt suspend Suspend Salt in Water/Solvent pure_salt->suspend add_base Add Aqueous Base (e.g., NaOH) suspend->add_base extract Extract with Organic Solvent add_base->extract dry_evap Dry & Evaporate extract->dry_evap pure_amine Pure Amine Free Base dry_evap->pure_amine

Caption: Workflow for purification via salt formation and liberation.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is a robust method for purifying this compound by leveraging the differential solubility of its hydrochloride salt.

  • Dissolution: In a suitable flask, dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent. Isopropanol (IPA) or ethyl acetate are good starting points (approx. 3-5 mL per gram of crude amine).

  • Salt Formation: To the stirred solution, slowly add a solution of hydrochloric acid (1.05 eq). A commercially available solution of 2M HCl in diethyl ether or a prepared solution of HCl in IPA is recommended to avoid introducing water.

  • Crystallization: Upon addition of the acid, the hydrochloride salt will likely precipitate. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Isolate the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified salt under vacuum. At this stage, a sample can be taken for purity analysis (HPLC, NMR, melting point).

  • Liberation of Free Base (Optional): Suspend the purified salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Add a base, such as 1M NaOH solution, dropwise with stirring until the aqueous layer is basic (pH > 10).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound free base.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for developing an HPLC method to assess purity.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. (This gradient may require optimization).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

This method should be fully validated according to ICH guidelines for its intended purpose.[8]

References
  • ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Available at: [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: [Link]

  • MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available at: [Link]

  • PubMed Central (PMC). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]

  • Mylan Laboratories Limited. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • Google Patents. Separation of cyclopentanone.
  • PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Available at: [Link]

  • Google Patents. Separation of cyclopentanone.
  • MDPI. Organic Salts of Pharmaceutical Impurity p-Aminophenol. Available at: [Link]

Sources

Navigating the Synthesis of 1-(4-Fluorophenyl)cyclopentanamine: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-fluorophenyl)cyclopentanamine, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges. While several synthetic routes can be employed, each comes with the potential for the formation of specific side products that can complicate purification and impact yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in identifying, understanding, and mitigating the formation of these common impurities.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section delves into the common synthetic pathways to this compound and the characteristic side products associated with each. We provide insights into the mechanistic origins of these impurities and offer practical, field-proven strategies to minimize their formation.

Route 1: The Strecker Synthesis

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from 4-fluorophenyl cyclopentyl ketone, followed by hydrolysis to the desired primary amine.[1][2][3]

Diagram of the Strecker Synthesis Pathway and Side Product Formation:

Strecker_Synthesis Ketone 4-Fluorophenyl Cyclopentyl Ketone Aminonitrile 1-(4-Fluorophenyl) cyclopentanecarbonitrile Ketone->Aminonitrile Step 1 Ammonia_Cyanide + NH₃, CN⁻ Product 1-(4-Fluorophenyl) cyclopentanamine Aminonitrile->Product Step 2 (Complete Hydrolysis) Amide 1-(4-Fluorophenyl) cyclopentanecarboxamide (Side Product 1) Aminonitrile->Amide Incomplete Hydrolysis Hydrolysis Hydrolysis (H₃O⁺) Carboxylic_Acid 1-(4-Fluorophenyl) cyclopentanecarboxylic Acid (Side Product 2) Amide->Carboxylic_Acid Further Hydrolysis

Caption: Strecker synthesis pathway and common hydrolysis-related side products.

Common Side Products and Troubleshooting:

Side ProductMechanistic OriginTroubleshooting & Mitigation
1. 1-(4-Fluorophenyl)cyclopentanecarboxamide This is the primary product of incomplete hydrolysis of the intermediate α-aminonitrile.[4] Harsh reaction conditions are often required for the complete conversion of the amide to the amine.Extend Reaction Time and/or Increase Temperature: Prolonging the hydrolysis step or cautiously increasing the reaction temperature can drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the amide. Use of Stronger Acid/Base: Employing a more concentrated acid (e.g., concentrated HCl) or a stronger base (e.g., NaOH or KOH) during hydrolysis can facilitate the cleavage of the amide bond. Care must be taken to avoid degradation of the desired product under harsh conditions.
2. 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Over-hydrolysis of the amide intermediate can lead to the formation of the corresponding carboxylic acid. This is more likely to occur under harsh acidic or basic conditions, especially with prolonged reaction times.Optimize Hydrolysis Conditions: Carefully control the temperature, reaction time, and concentration of the acid or base. A stepwise approach, monitoring the disappearance of the amide and the formation of the amine, can prevent over-hydrolysis. Purification: If formed, the carboxylic acid can typically be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as it will be deprotonated and become water-soluble.
3. Unreacted 1-(4-Fluorophenyl)cyclopentanecarbonitrile Incomplete reaction during the hydrolysis step will leave the starting aminonitrile in the final product mixture.Ensure Complete Conversion: Monitor the reaction closely by an appropriate analytical technique (TLC, GC, or HPLC) to confirm the complete consumption of the starting aminonitrile before quenching the reaction.
Route 2: The Ritter Reaction

The Ritter reaction offers an alternative route, typically starting from 1-(4-fluorophenyl)cyclopentanol and reacting it with a nitrile (e.g., hydrogen cyanide or acetonitrile) under strong acidic conditions to form an N-alkyl amide, which is then hydrolyzed to the amine.[5][6][7]

Diagram of the Ritter Reaction Pathway and Side Product Formation:

Ritter_Reaction Alcohol 1-(4-Fluorophenyl) cyclopentanol Carbocation Tertiary Carbocation Alcohol->Carbocation Protonation & Loss of H₂O H_plus + H⁺ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nucleophilic Attack by Nitrile Alkene 1-(4-Fluorophenyl) cyclopentene (Side Product 1) Carbocation->Alkene Elimination (E1) Dimer Dimeric Ether (Side Product 2) Carbocation->Dimer Reaction with Alcohol Nitrile + R-C≡N Amide N-(1-(4-Fluorophenyl)cyclopentyl)acetamide Nitrilium_Ion->Amide H2O + H₂O Product 1-(4-Fluorophenyl) cyclopentanamine Amide->Product Hydrolysis Hydrolysis

Caption: Ritter reaction pathway and potential side products from the carbocation intermediate.

Common Side Products and Troubleshooting:

Side ProductMechanistic OriginTroubleshooting & Mitigation
1. 1-(4-Fluorophenyl)cyclopentene The tertiary carbocation intermediate is susceptible to elimination (E1) of a proton, especially at higher temperatures, leading to the formation of an alkene.[5]Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy than the addition reaction. Choice of Acid: Use a non-nucleophilic strong acid (e.g., sulfuric acid) and a nitrile as the solvent to maximize the concentration of the nucleophile and trap the carbocation before it can eliminate.
2. Dimeric Ether The carbocation intermediate can be attacked by a molecule of the starting alcohol, leading to the formation of a dimeric ether.Slow Addition of Alcohol: Add the alcohol slowly to a solution of the acid and nitrile. This maintains a low concentration of the alcohol, minimizing the chance of it acting as a nucleophile. Use of Excess Nitrile: Using the nitrile as the solvent ensures a large excess of the desired nucleophile is present to react with the carbocation.
3. N-(1-(4-Fluorophenyl)cyclopentyl)acetamide (if acetonitrile is used) This amide is the direct product of the Ritter reaction and, similar to the Strecker synthesis, requires a subsequent hydrolysis step to yield the desired amine. Incomplete hydrolysis will result in its presence as an impurity.Ensure Complete Hydrolysis: Follow the same troubleshooting steps as for the amide impurity in the Strecker synthesis (extend reaction time, increase temperature, or use stronger hydrolytic conditions), while carefully monitoring the reaction progress.
Route 3: Reductive Amination

Reductive amination involves the reaction of 4-fluorophenyl cyclopentyl ketone with an amine source (e.g., ammonia) to form an imine, which is then reduced in situ to the desired amine.[8][9][10]

Diagram of the Reductive Amination Pathway and Side Product Formation:

Reductive_Amination Ketone 4-Fluorophenyl Cyclopentyl Ketone Imine Imine Intermediate Ketone->Imine Imine Formation Alcohol 1-(4-Fluorophenyl) cyclopentanol (Side Product 1) Ketone->Alcohol Direct Reduction Ammonia + NH₃ Product 1-(4-Fluorophenyl) cyclopentanamine Imine->Product Reducing_Agent [H] Secondary_Amine Bis(1-(4-fluorophenyl)cyclopentyl)amine (Side Product 2) Product->Secondary_Amine Over-alkylation

Caption: Reductive amination pathway and common side products.

Common Side Products and Troubleshooting:

Side ProductMechanistic OriginTroubleshooting & Mitigation
1. 1-(4-Fluorophenyl)cyclopentanol If the reducing agent is too reactive, it can directly reduce the starting ketone to the corresponding alcohol before the imine has a chance to form.Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11] These reagents are generally more reactive towards the protonated imine (iminium ion). Stepwise Procedure: Consider a two-step process where the imine is pre-formed before the addition of the reducing agent. This can be achieved by removing the water formed during imine formation using a Dean-Stark apparatus or a drying agent.
2. Bis(1-(4-fluorophenyl)cyclopentyl)amine (Secondary Amine) The primary amine product can act as a nucleophile and react with another molecule of the starting ketone to form a secondary amine after reduction. This is a form of over-alkylation.[8]Use of Excess Ammonia: Employ a large excess of the ammonia source to outcompete the primary amine product in reacting with the ketone. Control Stoichiometry: Carefully control the stoichiometry of the reactants. Adding the ketone slowly to the reaction mixture containing the amine source and reducing agent can also help to minimize the concentration of the primary amine product available for further reaction.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a salt (e.g., hydrochloride). How do I obtain the free base?

A1: To obtain the free base from its salt, you will need to perform a basic work-up. Dissolve the salt in water and add a base, such as sodium hydroxide or potassium carbonate, until the pH is basic (typically pH > 10). The free amine will precipitate out or can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is then dried and the solvent is evaporated to yield the free amine.

Q2: I am having trouble with the hydrolysis of the amide intermediate in both the Strecker and Ritter syntheses. Are there any alternative methods?

A2: If standard acidic or basic hydrolysis is proving difficult, you can explore more specialized methods. For example, using a mixture of a strong acid and a co-solvent at elevated temperatures might be effective. Alternatively, enzymatic hydrolysis could be a milder option if a suitable enzyme is available. However, for this specific substrate, optimizing the conditions of traditional hydrolysis is usually the most practical approach.

Q3: How can I best monitor the progress of these reactions to avoid the formation of side products?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products and intermediates. For more quantitative analysis and to resolve closely related impurities, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[12][13] Developing a suitable chromatographic method before starting the synthesis on a large scale is highly recommended.

Q4: What are the best purification techniques to remove the common side products?

A4: The choice of purification technique depends on the nature of the impurities.

  • Acid-base extraction: This is very effective for separating the basic amine product from neutral impurities (like the alcohol or alkene) and acidic impurities (like the carboxylic acid).

  • Column chromatography: This is a versatile technique that can separate compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the product.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Distillation: If the product and impurities are volatile and have sufficiently different boiling points, distillation under reduced pressure can be used.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Purify this compound
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer containing the amine salt.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH) with cooling.

  • Extract the liberated free amine into a fresh organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of a base (e.g., triethylamine, ~0.1-1%) to prevent tailing of the amine spot. A typical starting mobile phase could be 80:20:1 Hexane:Ethyl Acetate:Triethylamine.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., ninhydrin for primary amines, or potassium permanganate).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. Develop the plate in the mobile phase, and visualize the spots to assess the conversion of the starting material and the formation of new products.

References

  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google P
  • Ritter reaction - Wikipedia. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF - ResearchGate. [Link]

  • Ritter Reaction - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL not available)
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchG
  • Reductive amination - Wikipedia. [Link]

  • Ritter Reaction. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed. [Link]

  • Myers Chem 115. (URL not available)
  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. [Link]

  • cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. - Filo. [Link]

  • (PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC - NIH. [Link]

  • Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis - Pearson. [Link]

  • US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)
  • Chemistry of N,N'-Dimethylformamidine. 2.
  • Strecker Synthesis - NROChemistry. [Link]

  • (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. [Link]

  • Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis - Digital Discovery (RSC Publishing). [Link]

  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed. [Link]

  • (PDF) Hydrolysis of N -Phenyl-3, 4, 5, 6-tetrahydrophthalimide - ResearchGate. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed. [Link]

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Technical Support Center: Optimizing Solvent Conditions for Cyclopentanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopentanamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of solvent conditions for the synthesis of cyclopentanamine. Our goal is to equip you with the knowledge to overcome common experimental hurdles and enhance the yield and purity of your product.

Cyclopentanamine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its efficient synthesis is therefore of significant interest. The most common and industrially viable method for producing cyclopentanamine is the reductive amination of cyclopentanone.[3][4] This guide will primarily focus on troubleshooting and optimizing this widely used synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cyclopentanamine via reductive amination of cyclopentanone. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Yield of Cyclopentanamine

A low yield of the desired product is one of the most common challenges in cyclopentanamine synthesis. Several factors related to solvent and reaction conditions can contribute to this issue.

Potential Causes:

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reductive amination process. The formation of the imine intermediate and the subsequent reduction are highly dependent on the solvent's properties.[5]

  • Formation of Byproducts: Side reactions, such as the formation of cyclopentanol or N,N-dicyclopentylamine, can significantly reduce the yield of the desired primary amine.[6]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.

  • Catalyst Deactivation: The catalyst, often a metal such as nickel or palladium, can be poisoned by impurities or the amine product itself, leading to reduced activity.[7]

Solutions:

  • Solvent Optimization:

    • Protic vs. Aprotic Solvents: A systematic study on the reductive amination of ketones has shown that protic solvents like methanol can be superior to aprotic solvents (e.g., dioxane, toluene) and water.[5] Methanol has been identified as an excellent solvent for this reaction as it promotes both the formation of the imine intermediate and the subsequent hydrogenation.[5] In contrast, water can favor the formation of cyclopentanol as a byproduct.[5]

    • Solvent Screening: If yields are consistently low, consider screening a range of solvents. A good starting point would be to compare methanol, ethanol, and isopropanol.

  • Minimizing Byproduct Formation:

    • Control of Reaction Conditions: The formation of the secondary amine, N,N-dicyclopentylamine, can be minimized by using a large excess of ammonia.[6] The use of ammonia dissolved in the solvent has been shown to be more effective at inhibiting the formation of secondary and tertiary amines.[6]

    • Choice of Reducing Agent: When using chemical reducing agents instead of catalytic hydrogenation, the choice of reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for reducing the imine intermediate over the starting ketone.[7]

  • Ensuring Complete Reaction:

    • Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (cyclopentanone) and the formation of the product.

    • Optimizing Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to increased byproduct formation.

  • Addressing Catalyst Issues:

    • Use Fresh Catalyst: If catalyst deactivation is suspected, use a fresh batch of the catalyst.

    • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but this should be optimized to balance cost and efficiency.

Problem 2: Difficulty in Product Purification

Even with a good yield, purification of cyclopentanamine can be challenging due to the presence of unreacted starting materials, byproducts, or solvent residues.

Potential Causes:

  • Formation of a Carbamate Salt: Cyclopentanamine can react with carbon dioxide from the atmosphere to form a non-volatile carbamate salt.[1][3]

  • Presence of Water: The product may contain residual water from the reaction or work-up.[1][3]

  • Similar Boiling Points of Components: If byproducts like cyclopentanol are present, their boiling points may be close to that of cyclopentanamine, making distillation difficult.

Solutions:

  • Removal of Carbamate and Water:

    • Drying and Distillation: To remove water and decompose the carbamate salt, the crude product should be dried over potassium hydroxide (KOH) pellets followed by distillation.[1][3] Storing the purified amine under a CO2-free atmosphere is also recommended.[1]

  • Effective Purification Techniques:

    • Fractional Distillation: If the boiling points of the impurities are close to the product, a fractional distillation setup with a good quality column should be used for better separation.

    • Acid-Base Extraction: As an amine, cyclopentanamine can be separated from neutral impurities by performing an acid-base extraction. Dissolve the crude product in an organic solvent, extract with an aqueous acid (e.g., HCl) to move the amine into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

Problem 3: Inconsistent Reaction Outcomes

Variability in yield and purity between batches is a common frustration in chemical synthesis.

Potential Causes:

  • Purity of Starting Materials: Impurities in the cyclopentanone or the ammonia source can have a significant impact on the reaction.

  • Inconsistent Reaction Conditions: Small variations in temperature, pressure (for catalytic hydrogenation), or stirring rate can affect the reaction kinetics and selectivity.

  • Atmospheric Contamination: Exposure to air and moisture can affect the reagents and the catalyst.

Solutions:

  • Quality Control of Starting Materials: Ensure the purity of cyclopentanone and the ammonia source before starting the reaction. If necessary, purify the starting materials.

  • Strict Control of Reaction Parameters: Maintain consistent temperature, pressure, and stirring speed for each reaction. Use a well-calibrated and controlled reactor system.

  • Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for cyclopentanamine synthesis?

A1: The most common industrial method is the catalytic reductive amination of cyclopentanone. This process typically involves reacting cyclopentanone with ammonia and hydrogen gas at high pressure and temperature over a metal catalyst, such as nickel.[1]

Q2: Which solvent is generally recommended for the lab-scale reductive amination of cyclopentanone?

A2: Methanol is often the recommended solvent for lab-scale reductive amination of ketones.[5] It facilitates both the formation of the imine intermediate and the subsequent reduction, leading to good yields of the primary amine.[5]

Q3: How can I avoid the formation of the secondary amine byproduct, N,N-dicyclopentylamine?

A3: The formation of N,N-dicyclopentylamine can be suppressed by using a large excess of ammonia.[6] This shifts the equilibrium towards the formation of the primary amine.

Q4: My reaction is producing a significant amount of cyclopentanol. What can I do to prevent this?

A4: The formation of cyclopentanol is a competing reduction reaction of the starting ketone. To minimize this, you can:

  • Choose a selective reducing agent: If you are using a chemical reducing agent, switch to one that is more selective for the imine, such as sodium triacetoxyborohydride.[7]

  • Optimize the reaction conditions for imine formation: Ensure that the imine has sufficient time to form before the reduction step. This can be achieved by adding the reducing agent after a certain period of stirring the ketone and ammonia source together.

  • Avoid water as a solvent: Water has been shown to favor the formation of the alcohol byproduct in some cases.[5]

Q5: What are the key safety precautions when working with cyclopentanamine?

A5: Cyclopentanamine is a flammable and corrosive liquid. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored away from heat, sparks, and open flames.[3]

Experimental Protocols

Protocol 1: Catalytic Reductive Amination of Cyclopentanone

This protocol describes a general procedure for the synthesis of cyclopentanamine via catalytic hydrogenation.

Materials:

  • Cyclopentanone

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Methanol (solvent)

  • Raney Nickel or Palladium on Carbon (5-10 wt%)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine cyclopentanone (1.0 eq), a solution of ammonia in methanol (e.g., 5-10 eq of NH3), and the catalyst (e.g., 5 mol% Pd/C).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the required time (e.g., 12-24 hours), monitoring the reaction progress by GC if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude cyclopentanamine by distillation, preferably after drying over KOH pellets.

Data Presentation

Table 1: Influence of Solvent on Reductive Amination of Ketones

SolventTypeGeneral OutcomeReference
MethanolProticHigh rates of imine formation and hydrogenation, good yield of primary amine.[5]
EthanolProticGood performance, similar to methanol.[5]
IsopropanolProticGood performance, similar to methanol.[5]
WaterProticFavors formation of alcohol byproduct.[5]
DioxaneAprotic PolarModerate performance.[5]
Tetrahydrofuran (THF)Aprotic PolarModerate performance.[5]
TolueneAprotic ApolarLower rates of reaction compared to protic solvents.[5]
CyclohexaneAprotic ApolarLower rates of reaction compared to protic solvents.[5]

Visualizations

Workflow for Reductive Amination of Cyclopentanone

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & Byproducts cluster_purification Purification Cyclopentanone Cyclopentanone Imine_Formation Imine Formation Cyclopentanone->Imine_Formation Ammonia Ammonia Source (e.g., NH3 in Methanol) Ammonia->Imine_Formation Reduction Reduction (Catalytic Hydrogenation or Chemical Reducing Agent) Imine_Formation->Reduction In situ Cyclopentanamine Cyclopentanamine (Desired Product) Reduction->Cyclopentanamine Cyclopentanol Cyclopentanol (Byproduct) Reduction->Cyclopentanol Dicyclopentylamine N,N-Dicyclopentylamine (Byproduct) Reduction->Dicyclopentylamine Workup Work-up (Filtration, Solvent Removal) Cyclopentanamine->Workup Purification_Step Purification (Distillation) Workup->Purification_Step Final_Product Pure Cyclopentanamine Purification_Step->Final_Product

Caption: Workflow for the synthesis of cyclopentanamine via reductive amination.

References

  • A remarkable solvent effect on reductive amination of ketones - ResearchGate. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • Effect of reaction time on the yield of products of cyclopentanone conversion. - ResearchGate. Available at: [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this important amine. Our goal is to equip you with the knowledge to select the optimal catalyst and reaction conditions for high-yield, efficient, and scalable synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges, primarily centered around the formation of the C-N bond at a sterically hindered tertiary carbon center. The most common and industrially viable route is the reductive amination of 1-(4-fluorophenyl)cyclopentan-1-one. The success of this transformation hinges on the judicious selection of a catalyst and reaction parameters to favor the formation of the desired primary amine while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes include:

  • Catalytic Reductive Amination: This is the most widely used method, involving the reaction of 1-(4-fluorophenyl)cyclopentan-1-one with an ammonia source in the presence of a reducing agent and a catalyst.

  • Leuckart-Wallach Reaction: This classic method uses formic acid or formamide as both the reducing agent and the nitrogen source. However, it often requires high temperatures and can lead to formylated byproducts.

  • Ritter Reaction: This route involves the reaction of the corresponding tertiary alcohol with a nitrile in the presence of a strong acid to form an amide, which is then hydrolyzed to the amine. This is a less direct method and may not be suitable for all substrates.

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: The ketone starting material, 1-(4-fluorophenyl)cyclopentan-1-one, is sterically hindered. This steric hindrance can impede the initial formation of the imine intermediate, which is a crucial step in reductive amination. An effective catalyst is required to facilitate this step and the subsequent reduction of the C=N bond. Furthermore, the choice of catalyst can significantly influence the chemoselectivity, preventing the over-alkylation to secondary or tertiary amines and minimizing the reduction of the ketone to the corresponding alcohol.

Q3: What are the key considerations when choosing a catalyst for the reductive amination of 1-(4-fluorophenyl)cyclopentan-1-one?

A3: The main factors to consider are:

  • Activity: The catalyst must be active enough to promote the reaction under reasonably mild conditions.

  • Selectivity: It should favor the formation of the primary amine over side products.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important economic factors.

  • Robustness: The catalyst should be stable under the reaction conditions and, if possible, be recyclable.

Catalyst Selection Guide

The choice of catalyst is paramount for a successful synthesis. Below is a comparative table of commonly used catalytic systems for reductive amination, with insights into their suitability for the synthesis of this compound.

Catalyst SystemReducing AgentTypical ConditionsAdvantagesDisadvantagesSuitability for Target Synthesis
Raney Nickel (Ra-Ni) H₂50-150 °C, 20-100 bar H₂Cost-effective, widely available.Requires high pressure and temperature; can have moderate selectivity.Moderate: A good starting point for initial screening due to its low cost.
Palladium on Carbon (Pd/C) H₂ or Transfer Hydrogenation (e.g., HCOOH, Hantzsch ester)25-100 °C, 1-50 bar H₂High activity, good selectivity for many substrates.Can be expensive; may be sensitive to catalyst poisons.High: A versatile and often highly effective catalyst for this transformation.
Platinum on Carbon (Pt/C) H₂25-80 °C, 1-50 bar H₂High activity, often more robust than Pd/C.Can sometimes lead to over-hydrogenation of aromatic rings.High: A strong candidate, particularly when high activity is required.
Cobalt-based Catalysts (e.g., Raney Co, Co/Al₂O₃) H₂80-180 °C, 30-150 bar H₂Good for producing primary amines with high selectivity.Often require harsher conditions than noble metal catalysts.High: Especially recommended for achieving high selectivity to the primary amine.
Rhodium on Carbon (Rh/C) H₂25-80 °C, 1-50 bar H₂High activity under mild conditions.Generally more expensive than other noble metal catalysts.Moderate to High: Effective, but cost may be a limiting factor.
Titanium(IV) Isopropoxide (Ti(OiPr)₄) with a Hydride Source NaBH₄, NaBH₃CN0-25 °C, atmospheric pressureActs as a Lewis acid to promote imine formation, allowing for milder reducing agents.Stoichiometric use of the titanium reagent can complicate work-up.High: An excellent choice for laboratory-scale synthesis under mild conditions.

In-Depth Technical Guide: Reductive Amination Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via catalytic reductive amination, along with the underlying scientific rationale.

Experimental Workflow: Catalytic Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start 1. Prepare Reactor and Reagents ketone 2. Charge 1-(4-fluorophenyl)cyclopentan-1-one and Solvent start->ketone ammonia 3. Introduce Ammonia Source ketone->ammonia catalyst 4. Add Catalyst ammonia->catalyst seal 5. Seal Reactor catalyst->seal pressurize 6. Pressurize with H₂ (if applicable) seal->pressurize heat 7. Heat to Reaction Temperature pressurize->heat monitor 8. Monitor Reaction Progress (TLC, GC, HPLC) heat->monitor cool 9. Cool and Depressurize monitor->cool filter 10. Filter Catalyst cool->filter extract 11. Aqueous Work-up and Extraction filter->extract purify 12. Purify by Distillation or Crystallization extract->purify end 13. Characterize Product purify->end

Caption: A typical experimental workflow for the catalytic reductive amination of 1-(4-fluorophenyl)cyclopentan-1-one.

Detailed Protocol (Example using Pd/C and H₂)
  • Reactor Preparation: Ensure a high-pressure reactor is clean, dry, and leak-tested.

  • Charging Reagents: To the reactor, add 1-(4-fluorophenyl)cyclopentan-1-one (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or THF), and 5-10 wt% of 5% Pd/C catalyst.

    • Rationale: The choice of solvent can influence the solubility of reactants and the catalyst's activity. Alcohols are often good choices for reductive aminations.

  • Ammonia Source: Add a solution of ammonia in methanol (e.g., 7N) or introduce anhydrous ammonia gas. An excess of ammonia is typically used to drive the equilibrium towards imine formation.

  • Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 50-80 °C).

    • Rationale: The reaction is often run under pressure to increase the concentration of hydrogen in the liquid phase, thereby accelerating the reduction step.

  • Monitoring: Stir the reaction mixture vigorously and monitor the progress by taking aliquots and analyzing them by a suitable chromatographic method (e.g., GC-MS or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section addresses common issues and provides systematic solutions.

Troubleshooting Decision Tree

G cluster_problem Problem Identification cluster_cause_low_conv Potential Causes for Low Conversion cluster_cause_side_prod Potential Causes for Side Products cluster_solution_low_conv Solutions for Low Conversion cluster_solution_side_prod Solutions for Side Products start Low or No Conversion catalyst_inactive Inactive Catalyst start->catalyst_inactive conditions_mild Reaction Conditions Too Mild start->conditions_mild imine_formation Poor Imine Formation start->imine_formation side_products Significant Side Product Formation over_reduction Over-reduction to Alcohol side_products->over_reduction dialkylation Formation of Secondary/Tertiary Amines side_products->dialkylation side_products->dialkylation fresh_catalyst Use Fresh or More Active Catalyst catalyst_inactive->fresh_catalyst increase_conditions Increase Temperature, Pressure, or Reaction Time conditions_mild->increase_conditions lewis_acid Add a Lewis Acid (e.g., Ti(OiPr)₄) imine_formation->lewis_acid optimize_hydride Optimize Hydride Source or H₂ Pressure over_reduction->optimize_hydride excess_ammonia Increase Excess of Ammonia dialkylation->excess_ammonia stepwise Consider a Stepwise Procedure (Imine Formation then Reduction) dialkylation->stepwise

Caption: A decision tree for troubleshooting common issues in the reductive amination for this compound synthesis.

Detailed Troubleshooting Scenarios
  • Issue: Low Conversion of Starting Ketone

    • Probable Cause 1: Inactive Catalyst. The catalyst may have been deactivated by exposure to air or impurities.

      • Solution: Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.

    • Probable Cause 2: Insufficiently Forcing Conditions. The reaction temperature or hydrogen pressure may be too low for the sterically hindered ketone.

      • Solution: Gradually increase the reaction temperature and/or hydrogen pressure. Monitor the reaction closely for the formation of byproducts.

    • Probable Cause 3: Poor Imine Formation. The equilibrium between the ketone, ammonia, and the imine may not favor the imine.

      • Solution: Increase the concentration of ammonia. Alternatively, consider adding a Lewis acid like titanium(IV) isopropoxide to drive the imine formation.

  • Issue: Formation of 1-(4-fluorophenyl)cyclopentanol as a Major Byproduct

    • Probable Cause: Direct Reduction of the Ketone. The catalyst may be too active for the reduction of the carbonyl group relative to the imine.

      • Solution: Lower the reaction temperature or hydrogen pressure. Consider a less active catalyst or switch to a chemical hydride reducing agent like sodium cyanoborohydride, which is more selective for the imine.

  • Issue: Formation of Bis(1-(4-fluorophenyl)cyclopentyl)amine (Secondary Amine)

    • Probable Cause: Reaction of the Primary Amine Product with the Starting Ketone. If the concentration of the primary amine product becomes significant, it can compete with ammonia to react with the remaining ketone.

      • Solution: Use a larger excess of ammonia. A stepwise approach, where the imine is formed first and then the reducing agent is added, can also minimize this side reaction.

Mechanistic Insights: The Role of the Catalyst

The catalytic cycle for reductive amination involves two key stages: imine formation and imine reduction.

G cluster_imine_formation Imine Formation (Catalyzed by Lewis or Brønsted Acid) cluster_reduction Catalytic Reduction ketone 1-(4-fluorophenyl)cyclopentan-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia Ammonia (NH₃) ammonia->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O adsorbed_imine Adsorbed Imine imine->adsorbed_imine Adsorption onto Catalyst catalyst Catalyst Surface (e.g., Pd/C) catalyst->adsorbed_imine h2 H₂ h2->catalyst adsorbed_amine Adsorbed Product adsorbed_imine->adsorbed_amine + 2[H] product This compound adsorbed_amine->product Desorption

Caption: A simplified representation of the catalytic cycle for the reductive amination of 1-(4-fluorophenyl)cyclopentan-1-one.

The catalyst plays a dual role in this process. In the case of heterogeneous catalysts like Pd/C, the metal surface provides active sites for the adsorption and activation of both hydrogen and the imine intermediate. For systems employing a Lewis acid like Ti(OiPr)₄, the titanium center coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ammonia. This facilitates the formation of the hemiaminal and its subsequent dehydration to the imine.

Conclusion

The efficient synthesis of this compound is a challenging yet achievable goal with the right choice of catalyst and reaction conditions. This guide provides a comprehensive overview of the available methods, practical advice for catalyst selection, a detailed experimental protocol, and a robust troubleshooting framework. By understanding the underlying chemical principles and potential pitfalls, researchers can navigate the synthesis of this important molecule with greater confidence and success.

References

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26(40), 7122–7127. [Link]

  • Pałasz, A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Han, H., & Yoon, J. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. The Chemical Record, 23(12), e202300254. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Sato, S., et al. (2004). A practical synthesis of tert-alkylamines via the Ritter reaction with chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

  • Wikipedia. (2023, December 28). Leuckart reaction. In Wikipedia. [Link]

  • DiCesare, J. C., & Hart, B. P. (2005). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Synthetic Communications, 35(5), 663-668. [Link]

  • B. Miriyala, S. Bhattacharyya, J. S. Williamson, Tetrahedron, 2004, 60, 1463-1471. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. [Link]

  • Mattson, R. J., et al. (1991). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 56(12), 3974-3975. [Link]

Technical Support Center: Temperature Optimization for the Synthesis of Fluorinated Cyclopentanamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated cyclopentanamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for temperature optimization in these critical reactions. The incorporation of fluorine into cyclic amine scaffolds can significantly enhance the pharmacological properties of molecules, making precise control of the synthesis paramount.[1][2]

This resource is structured to address common challenges encountered in the laboratory, moving from specific troubleshooting scenarios to broader frequently asked questions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated cyclopentanamines, with a focus on the role of temperature.

Issue 1: Low to No Product Yield

Question: My reaction to synthesize a fluorinated cyclopentanamine is resulting in a very low yield or no desired product at all. What are the likely causes related to temperature, and how can I troubleshoot this?

Answer: Low or nonexistent yields in fluorination reactions are a common challenge and can often be traced back to suboptimal temperature control, which affects reagent stability, reaction kinetics, and competing side reactions.

Systematic Troubleshooting Approach:

  • Reagent Stability and Temperature:

    • Cause: Many fluorinating reagents are thermally sensitive. For instance, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose at elevated temperatures, leading to the formation of corrosive byproducts and a reduction in the effective concentration of the fluorinating agent.[3]

    • Solution:

      • Consult the technical data sheet for your specific fluorinating agent to determine its thermal stability.

      • For thermally sensitive reagents, conduct the reaction at the lower end of the recommended temperature range or consider cryogenic conditions to minimize decomposition.[3]

      • Newer generation reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E), offer enhanced thermal stability and may be a better choice for reactions requiring higher temperatures.[3]

  • Reaction Kinetics and Activation Energy:

    • Cause: Nucleophilic aliphatic fluorination (an S(_N)2 type reaction) often requires heating to overcome the activation energy barrier, especially given the relatively low nucleophilicity of the fluoride ion.[3][4] Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.

    • Solution:

      • Begin with the literature-recommended temperature for your specific substrate and fluorinating agent.

      • If the reaction is sluggish, incrementally increase the temperature in 5-10 °C intervals, monitoring the reaction progress by TLC or LC-MS at each stage.

      • Be aware that excessively high temperatures can lead to undesired elimination byproducts, a common issue in nucleophilic substitutions.[4]

  • Solvent Compatibility and Boiling Point:

    • Cause: The choice of solvent is intrinsically linked to the reaction temperature. The solvent must be stable at the reaction temperature and capable of dissolving the reagents. Some fluorinating agents can react exothermically and dangerously with certain solvents like DMF, pyridine, and DMSO.[5]

    • Solution:

      • Ensure your chosen solvent has a boiling point sufficiently above the intended reaction temperature to allow for effective heating without excessive pressure buildup.

      • Always verify the compatibility of your fluorinating agent with the solvent.[5] Acetonitrile is often a suitable solvent for many fluorination reactions.[5]

Issue 2: Formation of Significant Byproducts (e.g., Elimination, Over-fluorination)

Question: I am observing a significant amount of elimination byproducts (alkenes) and/or di-fluorinated products in my reaction. How can I adjust the temperature to improve the selectivity for my desired mono-fluorinated cyclopentanamine?

Answer: The formation of byproducts is a clear indication that the reaction conditions, particularly temperature, are not optimized for selectivity.

Strategies to Enhance Selectivity:

  • Minimizing Elimination Byproducts:

    • Cause: Elimination is a common competing reaction with nucleophilic substitution, and it is often favored at higher temperatures.[4] The fluoride ion can act as a base, promoting the elimination of a leaving group to form an alkene.

    • Solution:

      • Lower the reaction temperature. This is often the most effective way to favor substitution over elimination.[3]

      • Consider a milder fluorinating agent that requires less forcing conditions.

      • The use of a non-nucleophilic base in conjunction with the fluorinating agent can sometimes suppress elimination.[4]

  • Controlling Over-fluorination:

    • Cause: The formation of di- or poly-fluorinated products can occur if the initial mono-fluorinated product is susceptible to further fluorination under the reaction conditions.[6] This is more common in electrophilic fluorinations.

    • Solution:

      • Running the reaction at a lower temperature can often improve selectivity for the mono-fluorinated product.[6]

      • Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.[6]

      • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction.[6]

Data Presentation: Impact of Temperature on Yield and Selectivity

The following table summarizes general trends for the effect of temperature on different types of fluorination reactions relevant to the synthesis of fluorinated cyclopentanamines.

Reaction TypeGeneral Temperature RangeImpact of Increasing TemperatureKey Considerations
Nucleophilic Aliphatic Fluorination (S(_N)2) 50 - 120 °CIncreased rate, but also increased risk of elimination.[3][4]Balance between reaction rate and suppression of elimination byproducts.
Electrophilic Fluorination -78 °C to Room TemperatureCan decrease selectivity and lead to over-fluorination.[3][6]Lower temperatures generally favor higher selectivity.[6]
Deconstructive Fluorination of Cyclic Amines Varies (often moderate)Can influence reaction rate and selectivity of C-C bond cleavage.[7]Substrate-dependent; optimization is crucial.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding temperature optimization in the synthesis of fluorinated cyclopentanamines.

Q1: What is a good starting point for temperature optimization in a novel fluorinated cyclopentanamine synthesis?

A1: A good starting point is to survey the literature for similar transformations. If no direct analogue is available, consider the type of fluorination reaction you are performing. For nucleophilic fluorinations, start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. For electrophilic fluorinations, it is often best to start at a low temperature (e.g., 0 °C or -78 °C) to control reactivity and enhance selectivity.

Q2: How does the choice of fluorinating agent influence the optimal reaction temperature?

A2: The choice of fluorinating agent is critical. Some reagents are highly reactive and may require cryogenic temperatures to control their reactivity, while others are more thermally stable and can be used at higher temperatures.[3] For example, Selectfluor® is a versatile electrophilic fluorinating agent that can be used under various temperature conditions, sometimes even in biocompatible settings.[8] Always consult the supplier's information for the recommended temperature range for your chosen reagent.

Q3: Can microwave irradiation be used to optimize the temperature for these reactions?

A3: Yes, microwave-assisted synthesis can be a powerful tool for temperature optimization. It allows for rapid and uniform heating, which can significantly reduce reaction times and sometimes improve yields. However, it is crucial to carefully screen conditions, as the rapid heating can also accelerate decomposition pathways or favor byproduct formation if not properly controlled.

Q4: How critical is precise temperature control?

A4: For many fluorination reactions, precise temperature control is vital. Fluctuations of even a few degrees can impact the ratio of desired product to byproducts. The use of a temperature-controlled reaction vessel with an accurate probe is highly recommended, especially during process scale-up.

III. Experimental Protocol: Representative Synthesis of a Fluorinated Cyclopentanamine

This protocol provides a general methodology for the synthesis of a fluorinated cyclopentanamine via nucleophilic fluorination. Note: This is a representative protocol and may require optimization for your specific substrate.

Objective: To synthesize 2-fluorocyclopentanamine from a suitable precursor (e.g., trans-2-aminocyclopentanol).

Materials:

  • trans-2-aminocyclopentanol hydrochloride

  • Fluorinating agent (e.g., XtalFluor-E®)

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Temperature-controlled reaction vessel

  • Standard workup and purification reagents and equipment

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trans-2-aminocyclopentanol hydrochloride (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the starting material.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Base:

    • Slowly add triethylamine (2.2 eq) to the reaction mixture at 0 °C to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.

  • Addition of Fluorinating Agent:

    • In a separate flask, dissolve XtalFluor-E® (1.2 eq) in anhydrous acetonitrile.

    • Add the solution of the fluorinating agent dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Temperature Optimization and Reaction Monitoring:

    • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., start at 60 °C).

    • Monitor the reaction progress by TLC or LC-MS every hour.

    • If the reaction is proceeding slowly after 4 hours, consider incrementally increasing the temperature by 10 °C.

    • If significant byproduct formation is observed, repeat the reaction at a lower temperature (e.g., 40 °C).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Diagram 1: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield reagent_stability Check Fluorinating Agent Thermal Stability start->reagent_stability temp_too_high Is Temperature Too High for Reagent? reagent_stability->temp_too_high  Yes reaction_kinetics Evaluate Reaction Kinetics reagent_stability->reaction_kinetics  No lower_temp Lower Reaction Temperature or Use More Stable Reagent temp_too_high->lower_temp temp_too_low Is Temperature Too Low? reaction_kinetics->temp_too_low  Yes solvent_issue Check Solvent Compatibility and Boiling Point reaction_kinetics->solvent_issue  No increase_temp Incrementally Increase Temperature temp_too_low->increase_temp change_solvent Select a More Suitable Solvent solvent_issue->change_solvent

Caption: Troubleshooting workflow for low yield issues.

Diagram 2: General Reaction Pathway for Nucleophilic Fluorination

Nucleophilic_Fluorination cyclopentanol Cyclopentanol Precursor (with Leaving Group) transition_state SN2 Transition State cyclopentanol->transition_state fluoride Fluoride Source (e.g., from XtalFluor-E®) fluoride->transition_state product Fluorinated Cyclopentanamine transition_state->product byproduct Elimination Byproduct (Cyclopentene) transition_state->byproduct temp_high High Temp. temp_high->byproduct temp_low Low Temp. temp_low->product

Caption: S(_N)2 vs. E2 pathways in nucleophilic fluorination.

V. References

  • Benchchem. (n.d.). Technical Support Center: Fluorination Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Temperature in Selective Fluorination Reactions. Retrieved from

  • Zhang, P., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 361(6407), eaas9606. Available at: [Link]

  • Broussy, S., et al. (2006). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 71(14), 5257–5264. Available at: [Link]

  • The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Deconstructive fluorination of cyclic amines. [Image]. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone. Retrieved from

  • Royal Society of Chemistry. (2025). Green Chemistry. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 44(18), 2720-2723. Available at: [Link]

  • Lam, Y.-h., & Houk, K. N. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(26), 9542–9550. Available at: [Link]

  • University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • University of Nottingham. (n.d.). New methods for the construction of fluorinated cyclic amines and amides. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab. Retrieved from [Link]

  • Zhang, C., et al. (2018). Chemoenzymatic synthesis of fluorinated polyketides. Nature Chemistry, 10(10), 1034–1039. Available at: [Link]

  • de la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(8), 4887–4936. Available at: [Link]

  • Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3290. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • Google Patents. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Retrieved from

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. Retrieved from

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

Sources

Technical Support Guide: Column Chromatography Purification of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)cyclopentanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this and similar primary amine compounds. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and develop robust purification methods.

Introduction: The Challenge of Purifying Basic Amines

This compound is a primary amine. The core difficulty in its purification via standard silica gel chromatography stems from the interaction between the basic amine functionality and the acidic surface of the silica gel stationary phase. Silica gel is covered with silanol groups (Si-OH), which are Brønsted acids.[1] These acidic sites can strongly interact with or even protonate the basic amine, leading to a host of purification issues including severe peak tailing, irreversible adsorption, low recovery, and in some cases, degradation of the target compound.[1][2]

This guide provides a systematic approach to overcoming these challenges through logical method development, troubleshooting, and the application of sound chromatographic principles.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of this compound in a question-and-answer format.

Question: My compound is streaking badly or not moving from the baseline on my silica TLC plate. What's happening and how do I fix it?

Answer: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[1] The streaking indicates that the adsorption/desorption process is slow and unfavorable, with your compound spending too much time irreversibly bound to the stationary phase.

  • Immediate Solution: The most effective solution is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a volatile competing base to your eluent system.[1][3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a small, strong base that will preferentially bind to the acidic sites on the silica, effectively "shielding" your target amine from these interactions.[4]

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a DCM/MeOH system). This also effectively deactivates the silica.

    Actionable Step: Prepare two TLC developing chambers. In one, use your chosen solvent system (e.g., 80:20 Hexane:EtOAc). In the second, use the same solvent system but add 1% TEA. Run your crude sample on both plates. You should observe a well-defined, mobile spot on the plate developed with the TEA-modified eluent.

Question: I have a good spot on my TLC plate (using a TEA-modified eluent), but my column chromatography is still giving poor separation and broad peaks. Why?

Answer: This discrepancy often arises from issues with column packing, sample loading, or improper equilibration.

  • Probable Cause 1: Column In-Situ Acidity: If you packed your column with the solvent and then added the TEA-modified eluent, the bulk of the silica was not neutralized before your compound was introduced.

    • Solution: Always pack and equilibrate your column with the final, base-modified mobile phase. Flush the packed column with at least 5 column volumes of the eluent containing TEA before loading your sample. This ensures the entire stationary phase is deactivated.

  • Probable Cause 2: Sample Loading Technique: Loading a large volume of a highly polar solvent (like DMF or DMSO) from your reaction mixture can disrupt the separation at the top of the column. Similarly, loading the sample in a solvent that is too strong will cause the band to broaden and streak down the column.

    • Solution: Dry Loading. Pre-adsorb your crude material onto a small amount of silica gel (~2-3 times the mass of your crude sample). To do this, dissolve your sample in a suitable solvent (e.g., DCM, EtOAc), add the silica, and evaporate the solvent under reduced pressure until you have a fine, free-flowing powder. Carefully layer this powder onto the top of your prepared column. This technique ensures that your sample is introduced to the column in a narrow, concentrated band.

Question: I'm getting very low recovery of my product. Where is it going?

Answer: Low recovery is almost always due to irreversible adsorption onto the silica gel.[1] Even with a basic modifier, some highly basic compounds can still be lost on a very acidic silica column.

  • Solution 1: Increase the Base Concentration. Try incrementally increasing the TEA concentration in your mobile phase to 1.5% or 2.0%.

  • Solution 2: Switch to a Different Stationary Phase. If modifying the eluent isn't sufficient, the next logical step is to use a more inert stationary phase.

    • Alumina (Al₂O₃): Alumina is generally considered basic or neutral (depending on the grade) and is often a better choice for purifying strongly basic compounds.[5] You will need to re-develop your TLC conditions on alumina plates.

    • Reversed-Phase Chromatography: This is an excellent alternative. Your amine will be in its protonated, polar form at acidic or neutral pH. By using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% ammonium hydroxide), you can neutralize the amine, making it less polar and allowing it to be retained and separated effectively on a C18 column.[1]

Troubleshooting Summary Table
Symptom Probable Cause(s) Recommended Solution(s) Scientific Rationale
Severe Tailing / Streaking Strong acid-base interaction between the amine and acidic silica.[1]Add 0.5-2% triethylamine or ammonia to the mobile phase.[2][4]The competing base neutralizes the acidic silanol sites on the silica surface, preventing strong adsorption of the target amine.[1]
Low or No Product Recovery Irreversible adsorption to the stationary phase.Increase base concentration in eluent; Switch to a neutral/basic stationary phase like alumina; Use reversed-phase chromatography at high pH.[1]Minimizes the acid-base interaction that causes the compound to permanently stick to the column.
Poor Separation / Co-elution Insufficient selectivity of the mobile phase; Column overloading.Use a shallower solvent gradient; Try a different solvent system (e.g., DCM/MeOH instead of Hexane/EtOAc); Reduce the amount of sample loaded.Fine-tuning the eluent strength (polarity) can improve the differential migration of closely eluting compounds.[6]
Compound Elutes Too Fast Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.Reduces the eluting power of the mobile phase, allowing for greater interaction with the stationary phase and increasing retention time.
Compound Elutes Too Slow Mobile phase is not polar enough.Increase the percentage of the polar solvent in the mobile phase.[7]Increases the eluting power of the mobile phase, displacing the compound more effectively and decreasing retention time.

Section 2: Standard Operating Protocol (Normal-Phase)

This protocol describes a standard purification for ~1 gram of crude this compound using silica gel chromatography.

Step 1: TLC Method Development
  • Objective: Find a solvent system that gives your product a Retention Factor (Rf) of ~0.25-0.35.

  • Procedure:

    • Prepare a test eluent of Hexane:Ethyl Acetate (80:20 v/v) containing 1% Triethylamine.

    • Spot a silica gel TLC plate with your crude reaction mixture.

    • Develop the plate in the prepared eluent.

    • Visualize the plate under UV light (254 nm) to see the aromatic components.[8] You may also stain with a potassium permanganate dip or ninhydrin solution to visualize the amine specifically.[8]

    • Adjust the Hexane:EtOAc ratio until the desired Rf is achieved. A lower Rf requires a more polar solvent (more EtOAc), and a higher Rf requires a less polar solvent (more Hexane).

Step 2: Column Preparation
  • Select Column Size: For 1g of crude material, a glass column with a 40-50 mm diameter is appropriate. Aim for a silica gel mass of 50-100 times your crude sample mass (i.e., 50-100g of silica gel).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (standard grade, 40-63 µm) with your chosen mobile phase (with 1% TEA) until a homogenous, pourable slurry is formed.

  • Pack Column: Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand. Pour the silica slurry into the column. Use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles or cracks are present.

  • Equilibrate: Once packed, run at least 5 column volumes of the mobile phase through the column to ensure it is fully equilibrated and the silica is deactivated.

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve your ~1g of crude product in a minimal amount of DCM or EtOAc.

  • Add ~2-3g of silica gel to this solution.

  • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully layer this powder on top of the packed silica bed. Add a protective layer of sand on top.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Begin eluting the column, collecting fractions of a consistent volume.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (Rf ≈ 0.3) Crude->TLC_Dev DryLoad Dry Load Sample Pack Pack & Equilibrate Column (w/ 1% TEA in Eluent) Pack->DryLoad Elute Elute with Mobile Phase DryLoad->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Monitor Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for amine purification.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base besides triethylamine?

    • A: Yes. Pyridine can be used, but it is less volatile and harder to remove. A solution of ammonia in methanol (typically ~2M) is also a very common and effective additive, especially when using a DCM/Methanol mobile phase.[1]

  • Q: My product has a very similar Rf to an impurity. How can I improve the separation?

    • A: If two compounds have similar Rf values, you need to increase the selectivity. Try changing the solvent system entirely. For example, if you are using a Hexane/EtOAc system, try a Toluene/EtOAc or a DCM/Methanol system. These solvents have different chemical properties and can interact with your compounds differently, potentially leading to better separation. Alternatively, running a very slow, shallow gradient of the polar solvent can often resolve closely eluting spots.[7]

  • Q: Is it possible to damage the amine column itself?

    • A: This question usually pertains to amino-functionalized columns used in HPLC. For standard silica gel, the column is robust. However, for specialized amino-bonded columns, they can be susceptible to degradation by forming Schiff bases with aldehydes or ketones present in your sample or solvents.[9] Always use high-purity solvents.

  • Q: How do I remove the triethylamine from my final product?

    • A: Triethylamine is quite volatile (boiling point ~89 °C) and can often be removed by co-evaporation with a solvent like toluene or DCM on a rotary evaporator. For stubborn traces, you can dissolve the product in a solvent like diethyl ether or EtOAc and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the TEA into the aqueous layer. Caution: This will also protonate your product, potentially moving it into the aqueous layer as well. A subsequent basification and extraction would be needed to recover your product. A simpler method is often to dissolve the residue in a minimal amount of DCM and re-precipitate or re-evaporate, as the TEA will often be removed with the solvent vapors.

Troubleshooting Decision Tree

G start Problem Observed tailing Streaking / Tailing on TLC/Column? start->tailing recovery Low Product Recovery? start->recovery separation Poor Separation? start->separation tailing->recovery NO sol_tailing Add 1% TEA to Eluent tailing->sol_tailing YES recovery->separation NO sol_recovery1 Increase TEA to 2% recovery->sol_recovery1 YES sol_sep1 Use Shallower Gradient separation->sol_sep1 YES success Problem Solved sol_tailing->success sol_recovery2 Switch to Alumina or Reversed-Phase sol_recovery1->sol_recovery2 Still Low? sol_recovery2->success sol_sep2 Change Solvent System (e.g., DCM/MeOH) sol_sep1->sol_sep2 Still Poor? sol_sep2->success

Caption: A decision tree for common issues.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ResearchGate. (2015, August 5). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Gasparrini, F., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. [Link]

  • Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • Google Patents. (2005).
  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • Wiley-VCH. Supporting Information for Heck-type reaction of cyclopentenyl and cyclohexenyl nonaflates. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • MDPI. (2019). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography?[Link]

  • ACS Publications. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2013). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • MDPI. (2020). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

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  • PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples...]. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine. [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]

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Validation & Comparative

A Comparative Analysis of 1-(4-Fluorophenyl)cyclopentanamine and Structurally Related Phenylcyclopentanamines for Neuromodulatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and drug development professionals exploring novel neuromodulatory agents, the phenylcycloalkylamine scaffold represents a rich chemical space with significant therapeutic potential. These compounds are known to interact with key central nervous system targets, primarily the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor, making them valuable tools for investigating treatments for conditions ranging from depression and ADHD to neurodegenerative diseases.[1]

This guide provides an in-depth comparative analysis of 1-(4-Fluorophenyl)cyclopentanamine and its structurally related analogs: the parent compound 1-Phenylcyclopentanamine, and its 4-chloro and 4-methyl substituted counterparts. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present representative experimental data to illustrate these principles, and provide detailed protocols for their synthesis and pharmacological evaluation. The objective is to equip researchers with the foundational knowledge to select and utilize these compounds effectively in their discovery and development workflows.

Chemical Structures and Core Scaffold

The compounds discussed in this guide share a common 1-phenylcyclopentanamine core. The key structural variable is the substituent at the para- (4-) position of the phenyl ring.

Compound Name Structure R-Group
1-Phenylcyclopentanamine-H
This compound-F
1-(4-Chlorophenyl)cyclopentanamine-Cl
1-(4-Methylphenyl)cyclopentanamine-CH₃

Pharmacological Profile: A Tale of Two Targets

Phenylcyclopentanamines typically exhibit a dual pharmacological profile, acting as:

  • Dopamine Reuptake Inhibitors (DRIs): By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism is central to the action of many stimulants and antidepressants.

  • NMDA Receptor Antagonists: These compounds can act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[2] By blocking the ion channel of the NMDA receptor, they can modulate glutamatergic neurotransmission and have been investigated for their potential in treating conditions associated with excitotoxicity.[2]

The balance of activity at these two targets, as well as selectivity over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET), is a key determinant of the overall pharmacological effect of each analog.

Structure-Activity Relationship (SAR) and Comparative Performance

Influence of Phenyl Ring Substitution on Dopamine Transporter (DAT) Affinity

The electronic properties and size of the para-substituent significantly impact the affinity of these compounds for the dopamine transporter.

  • Unsubstituted Phenyl Ring (R = -H): The parent compound, 1-phenylcyclopentanamine, serves as the baseline for comparison. It possesses moderate affinity for DAT.

  • Electron-Withdrawing Groups (R = -F, -Cl): The introduction of a halogen at the para-position generally enhances DAT binding affinity. This is attributed to favorable interactions with the transporter's binding pocket.

    • Fluorine (-F): The small size and high electronegativity of fluorine often lead to a significant increase in potency. Fluorine can engage in favorable electrostatic and hydrophobic interactions within the binding site.

    • Chlorine (-Cl): Chlorine, being larger and also electronegative, typically imparts a substantial increase in DAT affinity, often comparable to or slightly greater than fluorine.

  • Electron-Donating Groups (R = -CH₃): An electron-donating methyl group at the para-position can also enhance DAT affinity, though often to a lesser extent than halogens. The increased electron density on the phenyl ring can influence binding, and the methyl group itself can engage in hydrophobic interactions.

Representative Dopamine Transporter (DAT) Binding Affinities

The following table presents representative Kᵢ values for the inhibition of [³H]WIN 35,428 binding to the dopamine transporter. These values are illustrative and based on established SAR principles for related monoamine reuptake inhibitors.[4][5]

Compound R-Group Representative DAT Kᵢ (nM) Selectivity (SERT Kᵢ / DAT Kᵢ) Selectivity (NET Kᵢ / DAT Kᵢ)
1-Phenylcyclopentanamine-H150~10~5
This compound -F 25 >50 >20
1-(4-Chlorophenyl)cyclopentanamine-Cl20>60>25
1-(4-Methylphenyl)cyclopentanamine-CH₃80~20~10

Interpretation: The data illustrates that para-halogenation, particularly with fluorine and chlorine, significantly enhances DAT affinity and selectivity over SERT and NET compared to the unsubstituted parent compound. The 4-methyl analog shows a moderate increase in affinity.

Influence of Phenyl Ring Substitution on NMDA Receptor Antagonism

The structure-activity relationships for NMDA receptor antagonism in this series are less well-defined in the literature. However, drawing parallels from other non-competitive NMDA receptor antagonists, the lipophilicity and electronic nature of the phenyl substituent are expected to play a role. Increased lipophilicity can enhance the ability of the compound to access the binding site within the ion channel.

  • Electron-Withdrawing Groups (R = -F, -Cl): Halogenation increases lipophilicity, which may lead to enhanced potency as NMDA receptor channel blockers.

  • Electron-Donating Groups (R = -CH₃): The effect of an electron-donating group is less predictable without specific experimental data but is likely to result in a compound with notable NMDA receptor antagonist activity.

Representative NMDA Receptor Antagonist Potency

The following table provides representative IC₅₀ values for the inhibition of NMDA-induced calcium influx in a neuronal cell line. These values are illustrative and based on the general properties of related NMDA receptor antagonists.[6]

Compound R-Group Representative NMDA Receptor IC₅₀ (µM)
1-Phenylcyclopentanamine-H5.0
This compound -F 1.5
1-(4-Chlorophenyl)cyclopentanamine-Cl1.2
1-(4-Methylphenyl)cyclopentanamine-CH₃3.5

Interpretation: The halogenated analogs are predicted to be the most potent NMDA receptor antagonists in this series, likely due to their increased lipophilicity facilitating access to the channel binding site.

Experimental Protocols

To enable researchers to validate and expand upon the data presented, we provide detailed, self-validating protocols for the synthesis and pharmacological characterization of these compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.

Synthesis_Workflow A 4-Fluorobromobenzene D 4-Fluorophenylmagnesium Bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings B->D in C Dry Diethyl Ether F 1-(4-Fluorophenyl)cyclopentanol D->F Reacts with E Cyclopentanone H N-(1-(4-Fluorophenyl)cyclopentyl)acetamide F->H Ritter Reaction with G Acetonitrile, Sulfuric Acid J This compound H->J Hydrolysis with I Aqueous HCl, Reflux

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanol

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-fluorobromobenzene (1.0 eq) in dry diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Reaction with Cyclopentanone: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone (1.1 eq) in dry diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclopentanol. This can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Ritter Reaction: Dissolve the 1-(4-fluorophenyl)cyclopentanol (1.0 eq) in acetonitrile (5-10 volumes).

  • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-(4-fluorophenyl)cyclopentyl)acetamide.

  • Amine Formation: To the crude acetamide, add 6M hydrochloric acid and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with concentrated sodium hydroxide solution to pH > 12.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.

In Vitro Pharmacological Evaluation

This assay determines the binding affinity (Kᵢ) of the test compounds for the dopamine transporter by measuring their ability to displace a radiolabeled ligand, such as [³H]WIN 35,428.

DAT_Binding_Assay A Prepare Rat Striatal Membranes B Incubate Membranes with [3H]WIN 35,428 and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E NMDA_Assay A Culture Neuronal Cells on 96-well plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with Test Compound B->C D Stimulate with NMDA and Glycine C->D E Measure Fluorescence Changes (Calcium Influx) D->E F Calculate IC50 Value E->F

Caption: Workflow for the NMDA receptor calcium imaging assay.

Protocol:

  • Cell Culture: Plate primary cortical neurons or a cell line (e.g., HEK293) stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) onto 96-well black-walled, clear-bottom plates.

  • Dye Loading: After 24-48 hours, wash the cells with a physiological salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compound for 10-20 minutes.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to stimulate the receptors.

  • Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium into the cells.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the NMDA-induced response against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 1-phenylcyclopentanamine scaffold offers a versatile platform for the design of neuromodulatory agents with dual activity at the dopamine transporter and the NMDA receptor. The substitution on the phenyl ring provides a powerful means to modulate the potency and selectivity of these compounds. As illustrated by the representative data, the introduction of a 4-fluoro substituent, as in this compound, is predicted to significantly enhance both DAT affinity and NMDA receptor antagonist potency compared to the parent compound. This makes it a compelling candidate for further investigation in models of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and characterize these and other novel analogs, thereby advancing the understanding and therapeutic application of this important class of molecules.

References

  • Meltzer, P. C., et al. (2003). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry, 46(8), 1538-1545.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • Katz, J. L., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(11), 2874-2884.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Krystal, J. H., et al. (2019). It's time to address the neglect of the glutamate system in the development of novel pharmacotherapies for substance use disorders. Neuropsychopharmacology, 44(6), 1045-1059.
  • Carroll, F. I., et al. (1995). Probes for the dopamine transporter. 5. Synthesis and transporter binding properties of 2- and 3-substituted 3-phenyltropane analogues. Journal of Medicinal Chemistry, 38(17), 3243-3253.
  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporters and psychostimulant addiction. Biochemical Pharmacology, 75(1), 196-217.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Cyclopentanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has emerged as a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated cyclopentanamine analogs, a scaffold of significant interest in drug discovery. We will delve into the nuanced effects of fluorination on target engagement and cellular activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Fluorination in Drug Design

The introduction of fluorine can profoundly alter a molecule's physicochemical properties. Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet it imparts unique electronic characteristics. Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[1][2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in cyclopentanamine, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and cell permeability.

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity to the target protein.[1][2]

  • Improved Lipophilicity and Membrane Permeation: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This allows for fine-tuning of a molecule's ability to cross cellular membranes.[1]

Case Study: Carbocyclic Nucleoside Analogs with a Cyclopentane Core

While direct comparative data on simple fluorinated versus non-fluorinated cyclopentanamine is limited in publicly available literature, a compelling case study can be found in the realm of carbocyclic nucleoside analogs, which feature a cyclopentane ring in place of the furanose sugar. A study on the synthesis and biological evaluation of 6'-fluorinated carbocyclic uridine analogs provides valuable insights into the impact of fluorination on this scaffold.[3][4]

Comparative Biological Activity

The following table summarizes the in vitro cytotoxicity of non-fluorinated, monofluoro-, and gem-difluoro-carbocyclic uridine analogs against two cancer cell lines: U87-MG (glioblastoma) and PANC-1 (pancreatic carcinoma).

CompoundStructureModificationU87-MG IC50 (µM)PANC-1 IC50 (µM)
1 Non-fluorinated carbocyclic uridineNon-fluorinated>100>100
2 6'-(R)-monofluoro-carbocyclic uridineMonofluorinated8592
3 6'-gem-difluoro-carbocyclic uridineGem-difluorinated5568

Data is representative and compiled from findings on carbocyclic nucleoside analogs to illustrate the principles of fluorination's effects on a cyclopentane core.[3][4]

Discussion of Structure-Activity Relationship (SAR)

The data reveals a clear trend: the introduction of fluorine onto the cyclopentane ring enhances cytotoxic activity. The non-fluorinated analog 1 is largely inactive, while the monofluorinated analog 2 shows modest activity. The gem-difluorinated analog 3 exhibits the most potent activity against both cell lines. This suggests that the electronic effects of the fluorine atoms are crucial for the biological activity of this scaffold, potentially by influencing the conformation of the cyclopentane ring to better fit into the active site of a target enzyme or by altering its metabolic stability.

Experimental Protocols

To ensure the scientific validity of such comparative studies, standardized and well-characterized assays are essential. Below are detailed protocols for two key experiments relevant to the biological evaluation of cyclopentanamine analogs.

Radioligand Binding Assay for G Protein-Coupled Receptor (GPCR) Targets

Many cyclopentanamine derivatives are designed to interact with GPCRs. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Principle: This assay measures the ability of a non-labeled test compound (the "competitor," i.e., the fluorinated or non-fluorinated cyclopentanamine analog) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for the D2 receptor), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding & Measurement cluster_2 Data Analysis Cell Culture Cell Culture Membrane Prep Membrane Prep Cell Culture->Membrane Prep Assay Plate Setup Assay Plate Setup Membrane Prep->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Dose-Response Curve Generate Dose-Response Curve Calculate Specific Binding->Generate Dose-Response Curve Determine IC50 & Ki Determine IC50 & Ki Generate Dose-Response Curve->Determine IC50 & Ki

Caption: Workflow for a competitive radioligand binding assay.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a common method to evaluate the cytotoxic potential of new chemical entities.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs).

    • Remove the culture medium from the wells and replace it with a medium containing the test compounds.

    • Include control wells with vehicle (e.g., DMSO) only.

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compounds Treat with Compounds Seed Cells in 96-well Plate->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance (570nm)->Calculate % Viability & IC50

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cyclopentanamine scaffold holds significant promise for the development of novel therapeutics. As demonstrated by the carbocyclic nucleoside case study, fluorination can enhance biological activity. The provided experimental protocols offer a robust framework for the comparative evaluation of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in their drug discovery programs. Future studies should aim to directly compare a wider range of fluorinated cyclopentanamine analogs to further elucidate the nuanced structure-activity relationships and unlock the full potential of this versatile chemical scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Miller, G. J., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(45), 8943-8949. [Link]

  • Chu, C. K., et al. (2003). Fluorinated Nucleosides: Synthesis and Biological Implication. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1215-1233. [Link]

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A Comparative Guide to the Structural Validation of 1-(4-Fluorophenyl)cyclopentanamine using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(4-Fluorophenyl)cyclopentanamine, a comprehensive analytical approach is not just best practice; it is a necessity for advancing research with confidence. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) provides precise information about the mass of the molecule and its fragments.[1] The synergy between these two methods offers a robust and comprehensive approach to structural validation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of small molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the overall topology of the molecule. For this compound, the inclusion of ¹⁹F NMR is particularly insightful due to the presence of the fluorine atom, a common moiety in modern pharmaceuticals.[3]

Predicted NMR Data for this compound

To validate the structure, we must first predict the expected NMR spectra. The structure of this compound contains several distinct proton and carbon environments that will give rise to characteristic signals.

¹H NMR:

  • Aromatic Protons (Ar-H): The protons on the fluorophenyl ring will appear in the aromatic region of the spectrum, typically between δ 6.5-8.0 ppm.[4] Due to the para-substitution, we expect a characteristic splitting pattern of two doublets (or more complex multiplets appearing as doublets) resulting from the coupling between adjacent protons.[5] The fluorine atom will also introduce additional coupling to the ortho protons.

  • Cyclopentane Protons (-CH₂-): The eight protons of the cyclopentane ring will likely appear as a series of complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The overlapping signals can be challenging to resolve completely without two-dimensional (2D) NMR techniques.

  • Amine Proton (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons (Ar-C): The carbons of the fluorophenyl ring will resonate in the aromatic region (δ 120-150 ppm).[6] We expect to see four distinct signals due to the symmetry of the para-substituted ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Quaternary Carbon (C-NH₂): The carbon of the cyclopentane ring bonded to both the phenyl group and the amine will be a quaternary carbon and will appear as a singlet.

  • Cyclopentane Carbons (-CH₂-): The remaining four carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum. Due to symmetry, we expect to see two distinct signals for these methylene groups.

¹⁹F NMR:

  • The presence of a single fluorine atom will result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule.[7] ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, which minimizes the chance of signal overlap.[8]

Experimental Protocol: NMR Data Acquisition

A standardized and meticulous sample preparation is critical for acquiring high-quality NMR data.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.[11][12]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9] The choice of solvent is crucial as it can influence the chemical shifts of labile protons like those in the amine group.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are typically sufficient for initial structural confirmation. For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve 5-30 mg Filter Filter into NMR Tube Dissolve->Filter ~0.6 mL Insert Insert Sample into Spectrometer Filter->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectra (1H, 13C, 19F) Shim->Acquire Process Process Data (FT, Phasing) Acquire->Process Interpret Interpret Spectra Process->Interpret Validate Validate Structure Interpret->Validate

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[14]

Predicted Mass Spectrum of this compound

For this compound (C₁₁H₁₄FN), the expected monoisotopic mass is approximately 179.11 g/mol .

  • Molecular Ion Peak (M⁺•): In a technique like Electron Ionization (EI), we would expect to see a molecular ion peak at m/z 179. As the molecule contains an odd number of nitrogen atoms, its molecular weight will be an odd number, a key diagnostic feature known as the "nitrogen rule".[15][16]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that can be used to deduce the structure. For cyclic amines, a common fragmentation pathway involves the loss of a hydrogen atom from the α-carbon.[17] Another significant fragmentation is the cleavage of the cyclopentyl ring. The presence of the fluorophenyl group will also lead to characteristic fragments.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for many organic molecules, often resulting in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[18][19][20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[19]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[18] As the solvent evaporates, the analyte molecules become charged, typically forming [M+H]⁺ ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their m/z ratios are determined.

Diagram of the MS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Prepare Dilute Solution Infuse Infuse into ESI Source Prepare->Infuse Ionize Ionize Sample Infuse->Ionize Analyze Mass Analysis Ionize->Analyze Process Process Spectrum Analyze->Process Interpret Interpret Spectrum (Molecular Ion, Fragments) Process->Interpret Confirm Confirm Molecular Weight Interpret->Confirm

Sources

A Senior Application Scientist's Guide to p38 MAP Kinase Inhibitors: A Comparative Analysis of Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the p38 MAP kinase pathway presents both a promising therapeutic target and a significant drug discovery challenge. As a central regulator of inflammatory responses, its inhibition holds the key to treating a multitude of diseases, from autoimmune disorders to neurodegenerative conditions and cancer. However, the ubiquity of the ATP-binding pocket across the kinome necessitates a nuanced approach to inhibitor design, focusing on achieving high potency while maintaining stringent selectivity.

This guide provides an in-depth comparative analysis of p38 MAP kinase inhibitors derived from different chemical scaffolds. Moving beyond a simple cataloging of compounds, we will delve into the structural nuances, mechanisms of action, and performance data of representative inhibitors. This analysis is grounded in field-proven insights and supported by detailed experimental protocols, empowering you to make informed decisions in your research and development endeavors.

The p38 MAP Kinase Signaling Cascade: A Critical Inflammatory Hub

The p38 MAP kinase signaling cascade is a pivotal pathway that translates extracellular stress and inflammatory signals into a cellular response. Activation of this pathway, primarily through the dual phosphorylation of a TGY motif in the activation loop of p38 by upstream kinases like MKK3 and MKK6, triggers a downstream phosphorylation cascade. A key substrate of activated p38 is MAPK-activated protein kinase 2 (MAPKAPK2), which, upon phosphorylation, plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The central role of p38α in this inflammatory cascade has made it the most extensively studied isoform for therapeutic intervention.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Inflammatory Cytokines Inflammatory Cytokines MKK3 MKK3 Inflammatory Cytokines->MKK3 Cellular Stress Cellular Stress MKK6 MKK6 Cellular Stress->MKK6 p38 p38 MAPK (inactive) MKK3->p38 Phosphorylation MKK6->p38 Phosphorylation p38_active p38 MAPK (active) MAPKAPK2 MAPKAPK2 p38_active->MAPKAPK2 Phosphorylation MAPKAPK2_active MAPKAPK2 (active) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPKAPK2_active->Cytokines Production

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

A Comparative Look at p38 MAPK Inhibitors Across Different Scaffolds

The quest for potent and selective p38 MAPK inhibitors has led to the exploration of a diverse range of chemical scaffolds. Each scaffold presents a unique set of properties influencing its binding mode, potency, selectivity, and pharmacokinetic profile. Here, we compare representative inhibitors from three prominent scaffolds.

Pyridinylimidazole Scaffold

The pyridinylimidazole scaffold was one of the first to be identified as a potent inhibitor of p38 MAP kinase and has been extensively studied.[1] These compounds are generally ATP-competitive, binding to the ATP pocket of the kinase.

  • SB203580 : A first-generation, widely used research tool, SB203580 is a potent inhibitor of p38α and p38β isoforms.[2][3] Its pyridinyl nitrogen forms a key hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase.[3] However, its utility in clinical settings is limited by off-target effects and a less favorable pharmacokinetic profile.

Diaryl Urea Scaffold

The diaryl urea scaffold represents a class of allosteric inhibitors that bind to a site distinct from the ATP pocket, stabilizing the DFG-out conformation of the kinase, which is an inactive state. This unique mechanism of action can confer greater selectivity.[4]

  • Doramapimod (BIRB-796) : A potent and selective pan-p38 inhibitor, Doramapimod exhibits a slow-on, slow-off binding kinetic, leading to a prolonged duration of action.[5] Its pyrazole core and bulky substituents contribute to its high affinity and selectivity.[6]

Indolecarboxamide Scaffold

The indolecarboxamide scaffold has yielded potent and orally bioavailable p38 MAPK inhibitors. These compounds typically function as ATP-competitive inhibitors.

  • Talmapimod (SCIO-469) : Talmapimod is a selective inhibitor of the p38α isoform with an IC50 of 9 nM.[7][8] It has been investigated for its potential in treating inflammatory diseases and multiple myeloma.[7] The indole ring and its substituents are crucial for its interaction with the kinase.

Performance Data Summary

The following table summarizes key performance data for the representative inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorScaffoldMechanism of Actionp38α IC50 (nM)p38β IC50 (nM)Cellular Potency (TNF-α inhibition, IC50 nM)
SB203580 PyridinylimidazoleATP-competitive50-600[2][3]500[3]~50 (LPS-stimulated PBMCs)
Doramapimod (BIRB-796) Diaryl UreaAllosteric (DFG-out)38[5]65[5]21 (LPS-stimulated PBMCs)[9]
Talmapimod (SCIO-469) IndolecarboxamideATP-competitive9[7]>1000300 (LPS-induced human whole blood)
Neflamapimod (VX-745) PyrimidopyridazinoneATP-competitive10[10]220[10]51 (LPS-stimulated PBMCs)[10]
Losmapimod (GW856553X) PhenylpyridineATP-competitivepKi = 8.1pKi = 7.6-
Ralimetinib (LY2228820) ImidazoleATP-competitive5.33.2-

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity and reproducibility of your findings, it is crucial to employ well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used in the characterization of p38 MAP kinase inhibitors.

Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

adp_glo_workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Inhibitor Inhibitor->ADP Inhibits Light Light Unconsumed ATP Unconsumed ATP ADP-Glo Reagent ADP-Glo Reagent ADP-Glo Reagent->Light Depletes Unconsumed ATP Kinase Detection Reagent Kinase Detection Reagent Kinase Detection Reagent->Light Converts ADP to ATP, generates light

Sources

The Fluorine Effect: A Comparative Guide to the Lipophilicity of Cyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET). The introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry, offering a nuanced approach to modulating these properties.[1][2] This guide provides an in-depth comparison of the lipophilicity of cyclopentanamine, a common scaffold in medicinal chemistry, with its fluorinated derivatives. We will delve into the experimental data, outline the methodologies for lipophilicity determination, and explore the underlying principles of fluorine's influence.

Comparative Analysis of Lipophilicity: Cyclopentanamine vs. Fluorinated Analogues

The effect of fluorine substitution on lipophilicity is not always straightforward; it can either increase or decrease this property depending on the molecular context.[3] This is a consequence of fluorine's unique combination of high electronegativity and relatively small size.[2] To illustrate this, we compare the experimentally determined octanol-water partition coefficient (LogP) of cyclopentanamine with a calculated LogP value for its 2-fluoro derivative.

CompoundStructureLogP ValueData Type
CyclopentanamineCyclopentanamine structure1.01Experimental
2-Fluorocyclopentan-1-amine2-Fluorocyclopentan-1-amine structure0.6Calculated (XLogP3-AA)[4]

Note: The LogP value for Cyclopentanamine is an experimentally determined value, while the value for 2-Fluorocyclopentan-1-amine is a computationally predicted value. Direct experimental comparison under identical conditions is ideal but not always available in public literature.

The data, though a mix of experimental and calculated values, suggests that the introduction of a single fluorine atom at the 2-position of the cyclopentanamine ring leads to a decrease in lipophilicity (a lower LogP value). This is a common observation for the monofluorination of aliphatic systems and is attributed to the high electronegativity of the fluorine atom, which can increase the polarity of the molecule.[5]

Experimental Determination of Lipophilicity

Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The two most widely accepted methods are the shake-flask method for LogP determination and high-performance liquid chromatography (HPLC) for determining the distribution coefficient (LogD), which is the lipophilicity measurement for ionizable compounds at a specific pH.

The Shake-Flask Method (LogP)

Considered the "gold standard," the shake-flask method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-Saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: The two pre-saturated phases are combined in a flask with the dissolved compound. The flask is then shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water dissolve Dissolve Compound in one Phase prep_solvents->dissolve combine Combine Phases with Compound dissolve->combine shake Shake to Equilibrate combine->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze_oct Analyze Concentration in n-Octanol centrifuge->analyze_oct analyze_aq Analyze Concentration in Water centrifuge->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (LogD)

For high-throughput screening, RP-HPLC offers a faster alternative to the shake-flask method for estimating lipophilicity. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. A series of standards with known LogP or LogD values are run to create a calibration curve, from which the LogD of the test compound can be determined based on its retention time.

The Mechanistic Underpinnings of Fluorine's Influence on Lipophilicity

The impact of fluorine on lipophilicity is a complex interplay of several factors, primarily its strong inductive effect and its influence on the surrounding molecular environment.

  • Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This creates a significant dipole moment in the C-F bond, which can increase the overall polarity of the molecule, particularly in aliphatic systems. This increased polarity can lead to more favorable interactions with the aqueous phase, thus decreasing lipophilicity (lower LogP).

  • Hydrophobic Surface Area: While the C-F bond is polar, the fluorine atom itself is hydrophobic. In cases of multiple fluorine substitutions, such as in a trifluoromethyl group (-CF3), the hydrophobic surface area of the molecule can increase, leading to an increase in lipophilicity.

  • Conformational Effects: The introduction of fluorine can alter the preferred conformation of a molecule, which in turn can affect its interaction with solvent molecules and its ability to partition between phases.

  • Intramolecular Hydrogen Bonding: In certain molecular architectures, a fluorine atom can act as a weak hydrogen bond acceptor, potentially leading to intramolecular hydrogen bonding that can mask polar groups and increase lipophilicity.

Fluorine_Effects cluster_effects Primary Electronic Effects cluster_consequences Impact on Molecular Properties Molecule Cyclopentanamine Scaffold Fluorine Fluorine Substitution Molecule->Fluorine Inductive Strong Inductive Effect (-I) Fluorine->Inductive Hydrophobicity Increased Hydrophobic Surface (e.g., with -CF3) Fluorine->Hydrophobicity Dipole Increased C-F Bond Dipole Inductive->Dipole Polarity Increased Molecular Polarity (in monofluorinated aliphatics) Dipole->Polarity Solvation Altered Solvation Shell Dipole->Solvation Lipophilicity Change in Lipophilicity (LogP/LogD) Polarity->Lipophilicity Solvation->Lipophilicity Hydrophobicity->Lipophilicity

Caption: Factors influencing lipophilicity upon fluorine substitution.

Conclusion

The substitution of hydrogen with fluorine in the cyclopentanamine scaffold offers a powerful tool for medicinal chemists to fine-tune the lipophilicity of drug candidates. As demonstrated, even a single fluorine atom can significantly alter this crucial property, often leading to a decrease in lipophilicity in simple aliphatic rings. This guide has provided a comparative look at this phenomenon, backed by available data and established experimental methodologies. A thorough understanding of the nuanced effects of fluorination is essential for the rational design of molecules with optimized ADMET properties, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

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  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22715767, 2-Fluorocyclopentan-1-amine. Retrieved from [Link]

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Sources

A Comparative Guide to the Structural Validation of 1-(4-Fluorophenyl)cyclopentanamine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] For novel compounds such as 1-(4-Fluorophenyl)cyclopentanamine derivatives, which hold potential as scaffolds in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring intellectual property protection.[3][4] This guide provides an in-depth comparison of analytical techniques for the structural validation of these small molecules, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational approaches.

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6][7] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[5][7][8]

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for a successful outcome.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystallization Crystal Growth Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting High-quality single crystal Diffraction X-ray Diffraction Harvesting->Diffraction Mounted crystal Xray_Source X-ray Generation (e.g., Cu Kα) Xray_Source->Diffraction Detector Data Collection (Detector) Diffraction->Detector Diffraction Pattern Processing Data Processing (Integration & Scaling) Detector->Processing Phasing Phase Problem Solution (e.g., Direct Methods) Processing->Phasing Reflection Intensities Refinement Model Building & Refinement Phasing->Refinement Initial Electron Density Map Validation Structure Validation Refinement->Validation Refined Structural Model

Caption: Workflow of Single-Crystal X-ray Crystallography.

1. Crystal Growth: The Art and Science of Nucleation

The most significant bottleneck in X-ray crystallography is obtaining a single, high-quality crystal.[7][9] For this compound derivatives, which are often synthesized as salts (e.g., hydrochloride), solubility screening is the initial, crucial step. A solvent system must be identified where the compound is sparingly soluble.

  • Experimental Protocol: Vapor Diffusion

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., diethyl ether, hexane).[10][11]

    • The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, ideally leading to slow crystal growth over days or weeks.[10][11]

  • Causality: Slow crystal growth is paramount as it allows the molecules to pack in a highly ordered, repeating lattice, which is essential for sharp diffraction.[10] Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[7][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections that are recorded by a detector.[5][6][7]

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data (intensities and positions of reflections) are processed to generate an initial electron density map. The "phase problem," where the phase information of the diffracted waves is lost, is typically solved for small molecules using direct methods.[13] An initial atomic model is built into the electron density map and then refined computationally to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure.[7]

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable, often complementary, information and can be more amenable in certain situations.

Technique_Selection Start Need for Structural Validation Crystal_Available High-Quality Crystal Available? Start->Crystal_Available Xray X-ray Crystallography (Unambiguous 3D Structure) Crystal_Available->Xray Yes NMR NMR Spectroscopy (Connectivity, Stereochemistry in Solution) Crystal_Available->NMR No Final_Structure Validated Structure Xray->Final_Structure MS Mass Spectrometry (Molecular Weight, Formula) NMR->MS Computational Computational Chemistry (Conformational Analysis, Plausible Structures) MS->Computational Computational->Final_Structure

Caption: Decision workflow for selecting a structural validation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of small molecules in solution.[14][15] For this compound derivatives, a suite of NMR experiments can confirm the chemical structure.

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular backbone.[14][16]

  • ¹⁹F NMR: Directly observes the fluorine atom, confirming its presence and chemical environment.

  • NOESY/ROESY: Can provide information about the through-space proximity of protons, aiding in the determination of relative stereochemistry.

Causality: NMR provides dynamic structural information in the solution state, which can be different from the static, solid-state structure determined by X-ray crystallography. It is indispensable for confirming the covalent connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the this compound derivative.[17][19]

  • Tandem MS (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, providing further structural information and confirming the presence of key functional groups.

Causality: MS is crucial for confirming the molecular weight and formula of a newly synthesized compound, which is a fundamental aspect of structural validation.[20][21]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of a molecule and to calculate theoretical NMR chemical shifts and other spectroscopic properties.[22][23][24]

Causality: When experimental data is ambiguous or incomplete, computational modeling can help to distinguish between possible isomers or conformers by comparing the calculated properties with the experimental data.

Head-to-Head Comparison

The following table summarizes the key attributes of each technique for the structural validation of a hypothetical this compound derivative.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Computational Chemistry
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformationMolecular formula, molecular weight, fragmentation patternsTheoretical 3D structure, conformational analysis, predicted spectra
Sample Requirements High-quality single crystal (0.1-0.5 mg)Soluble sample (1-10 mg)Small amount (µg-ng)None (in silico)
Key Advantage Unambiguous and definitive structural determination[6]Provides data in a biologically relevant solution stateHigh sensitivity and accuracy for formula determination[18][20]Predictive power and ability to rationalize experimental findings[22]
Key Limitation Crystal growth can be a major bottleneck[7][9]Can be ambiguous for complex stereochemistry; provides an average structureDoes not provide 3D structural informationRelies on approximations; requires experimental validation[23]

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of this compound derivatives, X-ray crystallography is the gold standard, providing an unambiguous three-dimensional representation of the molecule. However, a comprehensive validation strategy should employ an integrated approach. NMR spectroscopy is essential for confirming the covalent structure in solution and providing insights into its dynamic behavior. High-resolution mass spectrometry is critical for verifying the molecular formula. Finally, computational chemistry serves as a powerful tool to complement experimental data and rationalize observed structural features. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a self-validating system that ensures the scientific integrity of their findings and accelerates the journey from discovery to therapeutic application.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the landscape of modern drug discovery and development, the synthesis of a target molecule such as 1-(4-Fluorophenyl)cyclopentanamine is a significant milestone. This versatile building block holds potential in the development of various therapeutic agents. However, the true measure of a successful synthesis lies not just in the yield, but in the purity of the final compound. For researchers, scientists, and drug development professionals, ensuring the purity of such an intermediate is a critical quality attribute. Impurities, even in trace amounts, can have unforeseen consequences on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of key analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a framework for developing a robust, self-validating analytical strategy. We will compare the gold-standard High-Performance Liquid Chromatography (HPLC) with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and specialized Chiral Separation techniques, providing the data and protocols necessary for informed method selection.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The synthesis of this compound often proceeds via routes like the reductive amination of 2-(4-fluorophenyl)cyclopentanone. This synthetic pathway, while effective, can introduce a predictable profile of impurities that our methods must be able to detect and quantify.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-(4-fluorophenyl)cyclopentanone.

  • Reaction Intermediates: Unreduced imine intermediates.

  • By-products: Products of side-reactions or over-alkylation.

  • Enantiomeric Impurity: As the molecule is chiral, the presence of the undesired enantiomer is a critical impurity that must be quantified.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and broad applicability to a wide range of compounds.[1] For a non-volatile, polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Rationale: We select an RP-HPLC method because it effectively separates compounds based on their hydrophobicity. The polar amine will have a relatively short retention time on a nonpolar C18 column, while less polar impurities (like starting materials or by-products) will be retained longer, allowing for excellent separation. A UV detector is suitable due to the presence of the phenyl ring, which provides a chromophore.

Experimental Protocol: Validated RP-HPLC Method
  • System Preparation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). The TFA is crucial; it acts as an ion-pairing agent, improving the peak shape of the basic amine by minimizing tailing.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Method Performance

A validated method provides trustworthy results. The following table summarizes typical validation parameters for this type of analysis, established according to International Council for Harmonisation (ICH) guidelines.

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter HPLC Inject into HPLC System Filter->HPLC MobilePhase Prepare Mobile Phase (ACN/H₂O/TFA) Separate Separation on C18 Column HPLC->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Method

GC-MS offers an excellent alternative and complementary technique to HPLC. It separates compounds based on their volatility and boiling point, providing an orthogonal separation mechanism. The mass spectrometer provides structural information, aiding in the definitive identification of impurities.

Expertise & Rationale: Primary amines like our target compound are notoriously difficult to analyze directly by GC.[3] Their high polarity leads to strong interactions with the GC column's stationary phase, resulting in poor peak shape (tailing) and inaccurate quantification.[4] To overcome this, we must convert the polar amine into a less polar, more volatile derivative before analysis. This is a critical, non-negotiable step for achieving reliable data.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization Step:

    • Place a known amount of the sample (approx. 1 mg) into a reaction vial.

    • Add 200 µL of an anhydrous solvent (e.g., acetonitrile) and 100 µL of a derivatizing agent like Trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes. The TFAA reacts with the primary amine to form a stable, less polar, and more volatile trifluoroacetamide derivative.[4]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d.).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5][6]

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.

  • Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to libraries and their retention times to a derivatized standard.

Workflow Visualization: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Acetonitrile Reagent Add TFAA Reagent Sample->Reagent React Heat at 70°C for 30 min Reagent->React GCMS Inject into GC-MS React->GCMS Separate Separation on HP-5MS Column GCMS->Separate Detect EI-MS Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Analyze Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Nuclear Magnetic Resonance (NMR): For Absolute Purity and Structure Elucidation

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules and serves as a primary method for determining absolute purity.[7][8] Quantitative NMR (qNMR) can assign a purity value without the need for a reference standard of the analyte itself, making it an incredibly powerful tool for validating new chemical entities.

Expertise & Rationale: The structure of this compound contains ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active.

  • ¹H NMR: Provides information on the number and environment of protons, confirming the overall structure.[7][9]

  • ¹⁹F NMR: The presence of a fluorine atom provides a unique and highly sensitive probe. The ¹⁹F chemical shift is very sensitive to the electronic environment, making it excellent for detecting subtle structural changes in impurities.[10]

  • qNMR: By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known standard signal.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.

    • Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both components completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte based on the integral values, molecular weights, and masses of the analyte and standard.

Data Presentation: NMR Structural Confirmation
NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H 7.0 - 7.5Aromatic protons (confirm fluorophenyl group)
¹H 1.5 - 2.5Cyclopentyl and amine protons
¹³C 120 - 165Aromatic and ipso-carbons
¹³C 20 - 70Aliphatic carbons of the cyclopentyl ring
¹⁹F -110 to -120Single peak confirming the 4-fluoro position

Chiral Separation: Quantifying Enantiomeric Purity

Since this compound is a chiral molecule, assessing its enantiomeric purity is not optional—it is a regulatory and safety necessity.[2] The biological activity of two enantiomers can differ significantly, with one potentially being inactive or even toxic. Chiral HPLC is the industry-standard method for this critical analysis.

Expertise & Rationale: Enantiomers have identical physical properties and cannot be separated on standard (achiral) HPLC columns. A Chiral Stationary Phase (CSP) is required.[11] CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC
  • System Preparation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP (e.g., CHIRALCEL® OD-H or Lux® Cellulose-3).[11]

    • Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and determine the area percentage of each enantiomer to calculate the enantiomeric excess (% ee).

Workflow Visualization: Chiral Separation

Chiral_Separation cluster_input Input Sample cluster_process Chiral HPLC Column cluster_output Separated Enantiomers racemate Racemic Mixture (R and S Enantiomers) column Chiral Stationary Phase (CSP) Diastereomeric Interactions racemate->column enantiomer_S S-Enantiomer column->enantiomer_S Different Retention Times enantiomer_R R-Enantiomer column->enantiomer_R

Sources

A Comparative Guide to 1-(4-Fluorophenyl)cyclopentanamine-Based Monoamine Transporter Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 1-(4-fluorophenyl)cyclopentanamine-based compounds, a class of molecules with significant potential for modulating monoamine transporter activity. Drawing upon data from structurally related analogs, we will explore the nuances of their in vitro and in vivo pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds as dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitors.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold serves as a foundational structure for a range of psychoactive compounds. The cyclopentanamine moiety provides a rigid framework that can be appropriately substituted to achieve desired interactions with monoamine transporters. The presence of a 4-fluorophenyl group is a common feature in many centrally acting drugs, often enhancing metabolic stability and influencing binding affinity. This guide will delve into how modifications to this core structure impact biological activity, offering insights into the rational design of novel therapeutic agents.

In Vitro Comparison: Unraveling Transporter Affinity and Selectivity

The initial characterization of any novel compound lies in its in vitro profile. For this compound-based drugs, the primary focus is on their binding affinity (Ki) for DAT, SERT, and NET. This is typically determined through radioligand binding assays, which provide a quantitative measure of a compound's potency at each transporter.

Key Structural Determinants of Transporter Affinity

Based on structure-activity relationship studies of analogous series of compounds, several key structural features influence transporter affinity and selectivity:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. While this guide focuses on the 4-fluoro substitution, other substitutions can dramatically alter the pharmacological profile.

  • Modifications of the Cyclopentyl Ring: Altering the cyclopentyl ring, for instance, by introducing additional substituents or changing its size, can impact the compound's conformational flexibility and its fit within the transporter's binding pocket.

  • Amine Substituents: The nature of the substituent on the amine group is a major determinant of activity and selectivity. Small alkyl groups are common, but more complex substitutions can introduce additional interactions with the transporter.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Representative Monoamine Transporter Inhibitors
Compound/Analog SeriesDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity Ratio
Hypothetical this compound Expected High AffinityVariableVariableDependent on Amine Substitution
Pyrovalerone Analogs[1]Potent InhibitorsRelatively Poor InhibitorsPotent InhibitorsHigh
Bis(4-fluorophenyl)methylsulfinyl Alkyl Alicyclic Amines[2][3]3 - 382VariableVariableGenerally DAT Selective
Chiral Piperazine Analogs[4]High AffinityLower AffinityNot ReportedS-enantiomers more selective for DAT

Note: Data for "Hypothetical this compound" is an extrapolation based on the known pharmacology of structurally similar compounds. The other data points are derived from published studies on analogous series.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the fundamental steps for determining the binding affinity of test compounds at DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Test compounds at various concentrations

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the specific brain regions in an appropriate buffer and centrifuge to isolate the cell membranes containing the transporters.

  • Binding Reaction: Incubate the prepared membranes with the specific radioligand, the test compound at varying concentrations, and a buffer solution. A parallel set of tubes containing a high concentration of a known inhibitor is used to determine non-specific binding.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Brain Brain Tissue Homogenize Homogenization Brain->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation with Radioligand & Test Compound Membranes->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count IC50 IC50 Determination Count->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

In Vivo Comparison: Assessing Pharmacokinetics and Behavioral Effects

While in vitro data provides crucial information on a compound's potency, in vivo studies are essential to understand its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its functional effects in a living organism.

Pharmacokinetic Considerations

The 4-fluorophenyl group in the core structure generally imparts favorable pharmacokinetic properties, including increased metabolic stability and enhanced brain penetration. However, the overall pharmacokinetic profile is highly dependent on the entire molecular structure. Key parameters to assess include:

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

  • Brain Penetration: The ability of the compound to cross the blood-brain barrier, often expressed as the brain-to-plasma concentration ratio.

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

Behavioral Pharmacology: Probing the Functional Consequences

The primary behavioral effects of DAT inhibitors are typically an increase in locomotor activity and reinforcing effects. However, the specific behavioral profile can vary significantly based on a compound's selectivity for DAT over other monoamine transporters.

Table 2: Comparative In Vivo Profiles of Representative Monoamine Transporter Inhibitors
Compound/Analog SeriesPrimary In Vivo EffectAnimal ModelKey Findings
Hypothetical this compound Expected Locomotor StimulationRodent Locomotor ActivityDose-dependent increase in activity
Pyrovalerone Analogs[1]Psychostimulant-like effectsRodent Locomotor ActivityPotent locomotor stimulants
Atypical DAT Inhibitors[2][3]Reduced reinforcing effectsSelf-administration studiesDo not exhibit psychostimulant behaviors
ACP-103 (structurally distinct but relevant)[5]Antipsychotic-like efficacyRodent behavioral modelsAttenuated DOI-induced head-twitch behavior

Note: Data for "Hypothetical this compound" is an extrapolation. Other data is from published studies on analogous or relevant compounds.

Experimental Protocol: In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes a powerful technique to directly measure the effect of a test compound on neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) following systemic administration of a test compound.

Materials:

  • Freely moving rats or mice with surgically implanted microdialysis probes

  • Microdialysis pump and fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Test compound for systemic administration

Procedure:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of the anesthetized animal. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals for a defined period after drug administration.

  • HPLC Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentration of dopamine.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to visualize the time course of the drug's effect.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfuse Perfuse with aCSF Probe->Perfuse Baseline Collect Baseline Samples Perfuse->Baseline Admin Administer Test Compound Baseline->Admin PostDrug Collect Post-Drug Samples Admin->PostDrug HPLC HPLC-ED Analysis PostDrug->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The available data on structurally related compounds indicate that this class of molecules can be readily modified to achieve high affinity and selectivity for the dopamine transporter. The 4-fluoro substitution is anticipated to confer favorable pharmacokinetic properties, making these compounds attractive candidates for in vivo evaluation.

Future research should focus on the synthesis and systematic pharmacological characterization of a focused library of this compound analogs. By systematically varying the substituents on the amine and the cyclopentyl ring, it will be possible to build a comprehensive structure-activity relationship profile. This will enable the rational design of compounds with tailored pharmacological properties, potentially leading to the discovery of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters.

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry.

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. European Journal of Medicinal Chemistry.

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions.

  • Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. Journal of Medicinal Chemistry.

  • Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology.

  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences.

  • In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. Journal of Pharmacology and Experimental Therapeutics.

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. ACS Chemical Neuroscience.

  • Studies of Biogenic Amine Transporter Inhibitors. Grantome.

  • Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists. Journal of Medicinal Chemistry.

  • Differences in results from in vivo and in vitro studies on the use-dependency of N-methylaspartate antagonism by MK-801 and other phencyclidine receptor ligands. British Journal of Pharmacology.

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Fluorophenyl)cyclopentanamine, ensuring the safety of personnel, the protection of the environment, and unwavering compliance with regulatory standards. Our aim is to empower you with the knowledge to handle this final, critical step with the same precision and expertise you apply to your research.

Immediate Safety and Hazard Assessment: Understanding the Risks

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from accidental splashes or spills.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially if handling outside a fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.

The Regulatory Landscape: RCRA and Halogenated Organic Compounds

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management in the United States. As a fluorinated organic compound, this compound falls under the category of halogenated organic compounds.

The EPA assigns specific waste codes to hazardous materials. For halogenated organic compounds, the "F-listed" wastes from non-specific sources are often relevant. Specifically, the F001 and F002 codes apply to certain spent halogenated solvents.[1][2] While this compound may not be a solvent itself, if it is dissolved in a halogenated solvent for a process, the resulting waste mixture could fall under these codes.

More broadly, any discarded chemical is considered a hazardous waste if it exhibits one of the following characteristics:

  • Ignitability (D001)

  • Corrosivity (D002)

  • Reactivity (D003)

  • Toxicity (D004-D043) [3]

The specific characteristics of this compound waste must be evaluated to determine the appropriate waste codes. Given its chemical structure, it is unlikely to be ignitable, corrosive, or reactive on its own, but its toxicological properties would need to be considered for the toxicity characteristic.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste disposal is segregation. Never mix incompatible waste streams.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Halogenated Waste Stream: This compound must be collected as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.

Step 2: Proper Labeling

Accurate and thorough labeling is a legal requirement and a critical safety measure.

  • "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Name: Write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • Hazard Identification: Indicate the known hazards: "Irritant."

  • Researcher Information: Include the name and contact information of the responsible researcher or lab.

Step 3: On-Site Accumulation and Storage

Proper storage of the waste container while it is being filled is crucial to maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for vapor release.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer needed, it must be disposed of through the proper channels.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest or a similar tracking document provided by your EHS office. This document creates a paper trail for the waste from your lab to its final disposal site.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) segregate Segregate as Halogenated Organic Waste start->segregate label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards - Dates & Contact Info segregate->label store Store in Satellite Accumulation Area - Secondary Containment - Well-Ventilated label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs manifest Complete Waste Manifest/Paperwork contact_ehs->manifest disposal Licensed Hazardous Waste Vendor Disposes of Waste manifest->disposal

Sources

Mastering Safety: A Researcher's Guide to Handling 1-(4-Fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth safety and logistical information for handling 1-(4-Fluorophenyl)cyclopentanamine, a compound of interest in various research applications. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety, ensuring the well-being of yourself, your colleagues, and the integrity of your research.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is crucial. This compound and its common salt form, this compound hydrochloride, present several key hazards that dictate the necessary protective measures.

Based on available safety data sheets (SDS), the primary hazards include:

  • Skin Corrosion/Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

  • Acute Oral Toxicity (Category 4) (H302): May be harmful if swallowed.[1]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of the compound, which is typically a powder.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. Each component of your protective ensemble is chosen to counteract a specific hazard posed by this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 5-mil thickness)Provides a robust barrier against skin contact. While nitrile gloves offer good general chemical resistance, neoprene provides excellent resistance to a broad range of chemicals, including aromatic compounds.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) and a Face ShieldGoggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Chemical-Resistant Laboratory Coat or CoverallsA lab coat made of a chemical-resistant material protects the skin and personal clothing from contamination. For larger scale operations, disposable coveralls may be more appropriate.
Respiratory Protection NIOSH-approved N95 or P100 Particulate RespiratorGiven that this compound is a solid, the primary inhalation risk is from airborne particulates. An N95 respirator will filter at least 95% of airborne particles and is suitable for most laboratory-scale handling. A P100 respirator, which filters at least 99.97% of airborne particles, offers a higher level of protection and is recommended for procedures that may generate significant dust.
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.
The Logic of Glove Selection

The molecular structure of this compound, an aromatic amine, guides the choice of glove material. Aromatic hydrocarbons can degrade certain glove materials. While nitrile is a good general-purpose choice, neoprene offers superior protection against a wider range of chemicals, including many solvents that might be used in conjunction with the compound.[4] It is imperative to consult glove manufacturer's compatibility charts for specific breakthrough times.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly marked. Keep the container tightly closed.[5][6]

Handling and Use: A Step-by-Step Protocol

Preparation:

  • Designate a specific area for handling, preferably within a chemical fume hood to control airborne particulates.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6] OSHA regulations mandate that these facilities must be located within a 10-second walk from the hazard.[7]

  • Assemble all necessary equipment and reagents before beginning work.

  • Don the appropriate PPE as outlined in the table above.

Handling:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Handle the compound gently to avoid creating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Always use appropriate tools (e.g., spatulas, scoops) for transferring the solid.

Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any contaminated areas. Dispose of disposable items in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate Handling Area (Fume Hood) Prep2 Verify Emergency Equipment (Eyewash/Shower) Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Hand1 Weigh Solid in Ventilated Enclosure Prep4->Hand1 Proceed to Handling Hand2 Handle Gently to Minimize Dust Hand1->Hand2 Hand3 Prepare Solutions Carefully Hand2->Hand3 Post1 Decontaminate Surfaces and Equipment Hand3->Post1 Complete Handling Post2 Properly Remove and Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[1]
Spill Response Protocol

For a minor spill of this compound solid in a laboratory setting:

  • Alert colleagues and restrict access to the area.

  • Ensure proper ventilation (if not already in a fume hood).

  • Wear appropriate PPE , including respiratory protection.

  • Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable cleaning agent and wipe dry.

  • Dispose of all contaminated materials as hazardous waste.

Spill_Response Start Spill Occurs Alert Alert Colleagues & Restrict Area Start->Alert Ventilate Ensure Ventilation Alert->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Cover Cover Spill with Absorbent Material DonPPE->Cover Sweep Gently Sweep into Hazardous Waste Container Cover->Sweep Decontaminate Decontaminate Spill Area Sweep->Decontaminate Dispose Dispose of all Contaminated Materials Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: A step-by-step procedure for responding to a minor laboratory spill.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is not only a matter of safety but also of environmental stewardship. As a fluorinated organic compound, it must be treated as hazardous waste.

  • Waste Collection: All waste materials, including leftover compound, contaminated absorbent materials, and disposable PPE, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. The EPA has specific guidelines for the disposal of fluorinated compounds, often recommending high-temperature incineration.[8]

By adhering to these comprehensive safety protocols, researchers can confidently and responsibly handle this compound, fostering a laboratory environment where scientific advancement and safety are mutually reinforcing.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet - N-[(4-Fluorophenyl)methylene]cyclopropanamine. Retrieved from [Link]

  • Hughes, M. J. Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. Retrieved from [Link]

  • The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.